molecular formula C18H18N4O6 B1669072 C.I. Pigment Yellow 74 CAS No. 6358-31-2

C.I. Pigment Yellow 74

Cat. No.: B1669072
CAS No.: 6358-31-2
M. Wt: 386.4 g/mol
InChI Key: ZTISORAUJJGACZ-QZQOTICOSA-N
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Description

C.I. Pigment Yellow 74 ( 6358-31-2), also known as Hansa Yellow 5GX, is an organic monoazo pigment of significant commercial importance . It is an intensely colored, green-shade yellow solid powder with higher color strength compared to general monoazo pigments . Its primary research value lies in its application across various industries, including solvent-based and water-based paints, industrial air-drying paints, printing inks (offset, solvent-based, and water-based), plastics, and textile printing . The pigment is characterized by its good color strength, dispersion, and lower viscosity . It is known to exist predominantly in the hydrazone tautomeric form, forming a flat, planar molecular structure enforced by intramolecular hydrogen bonding via the ketohydrazide group . Different particle sizes and specific surface areas (ranging from 10-70 m²/g) are available, which directly influence its properties; larger particle size forms exhibit higher hiding power and opacity, while finer-grained varieties are more transparent . Key fastness properties include a light fastness of 5-6 (on the Blue Wool Scale), heat resistance up to 140°C, and excellent resistance to water, acids, and alkalis . A key area of ongoing research involves improving the photostability of Pigment Yellow 74, as it is susceptible to degradation upon exposure to ultraviolet radiation, which can lead to color bleaching and the formation of decomposition products . This makes it a relevant compound for developing more durable, high-performance colorants. The pigment is insoluble in water and offers a bright, clean yellow hue, making it a vital component in formulations requiring brilliant shades . It is synthesized via an azo coupling reaction between the diazonium salt derived from 2-methoxy-4-nitroaniline and 2-methoxyacetoacetanilide .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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InChI

InChI=1S/C18H18N4O6/c1-11(23)17(18(24)19-13-6-4-5-7-15(13)27-2)21-20-14-9-8-12(22(25)26)10-16(14)28-3/h4-10,17H,1-3H3,(H,19,24)
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InChI Key

ZTISORAUJJGACZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)[N+](=O)[O-])OC
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Molecular Formula

C18H18N4O6
Record name C.I. PIGMENT YELLOW 74
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DSSTOX Substance ID

DTXSID7025920, DTXSID90859963
Record name C.I. Pigment Yellow 74
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Record name 2-[(E)-(2-Methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide
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Molecular Weight

386.4 g/mol
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Physical Description

C.i. pigment yellow 74 is a bright yellow powder. Considerable change and tendency to sublime when heated to melting point. (NTP, 1992), Dry Powder; Dry Powder, Liquid; Liquid; Other Solid, Bright yellow solid; [CAMEO]
Record name C.I. PIGMENT YELLOW 74
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Record name Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
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Solubility

less than 1 mg/mL at 68 °F (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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CAS No.

6358-31-2
Record name C.I. PIGMENT YELLOW 74
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Record name Butanamide, 2-[2-(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxo-
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Record name 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutyramide
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Record name PIGMENT YELLOW 74
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Melting Point

559 °F (technical) (NTP, 1992)
Record name C.I. PIGMENT YELLOW 74
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Foundational & Exploratory

C.I. Pigment Yellow 74 chemical structure and properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 74 is a monoazo pigment belonging to the arylide yellow class of colorants.[1] It is a significant commercial pigment valued for its bright, greenish-yellow shade, high tinting strength, and good lightfastness.[2] Chemically, it is an azo compound characterized by the presence of the diazene (B1210634) (-N=N-) functional group connecting two aromatic rings.[3] Its preparation involves the azo coupling of a diazonium salt derived from 2-methoxy-4-nitroaniline (B147289) with the coupling agent 2-methoxyacetoacetanilide.[1] This pigment is widely utilized in various industrial applications, including printing inks, paints, coatings, and plastics.[4] For research and development purposes, a thorough understanding of its chemical structure, physicochemical properties, and analytical characterization is essential.

Chemical Structure and Identification

The chemical structure of this compound is characterized by a central azo linkage between a substituted nitrophenyl group and an acetoacetanilide (B1666496) moiety. The molecule is known to be relatively flat, a conformation that is reinforced by intramolecular hydrogen bonding.[1]

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[5]
CAS Number 6358-31-2[6]
C.I. Number 11741[6]
Molecular Formula C₁₈H₁₈N₄O₆[6]
Molecular Weight 386.36 g/mol [6]
Synonyms Hansa Brilliant Yellow 5GX, Arylide Yellow GY, Dalamar Yellow[6]
InChI Key ZTISORAUJJGACZ-UHFFFAOYSA-N[1]
Canonical SMILES CC(=O)C(C(=O)NC1=CC=CC=C1OC)N=NC2=C(C=C(C=C2)--INVALID-LINK--[O-])OC

Physicochemical and Performance Properties

This compound is a bright yellow powder.[6] Its physical and performance characteristics make it suitable for a range of applications. Key properties are summarized in the tables below.

Table 2: Physicochemical Properties of this compound

PropertyValue
Physical State Solid, Powder[1]
Color Bright yellow with a greenish hue[5]
Melting Point 290-293 °C (decomposes)[1][7]
Solubility Insoluble in water (<1 mg/mL at 20 °C)[5][7]
Density 1.436 g/cm³[1][7]

Table 3: Performance and Fastness Properties of this compound

PropertyRating/Value
Lightfastness Good to Very Good
Heat Resistance Up to 200 °C[8]
Water Resistance 5 (Excellent)[8]
Oil Resistance 5 (Excellent)[8]
Acid Resistance 5 (Excellent)[8]
Alkali Resistance 5 (Excellent)[8]
Migration Resistance Fair to Good

Experimental Protocols

Synthesis of this compound

The synthesis of this compound is achieved through a classic azo coupling reaction. The process involves two main stages: the diazotization of an aromatic amine and the subsequent coupling with a coupling agent.[1][9]

Materials:

  • 2-Methoxy-4-nitroaniline (Red Base B)

  • Hydrochloric acid (30% solution)

  • Sodium nitrite (B80452) (30% solution)

  • 2-Methoxyacetoacetanilide (o-methoxybisacetanilide)

  • Sodium hydroxide (B78521) (30% solution)

  • Acetic acid (98% solution)

  • Ice

  • Distilled water

  • Potassium iodide-starch paper

Procedure:

Step 1: Preparation of the Diazonium Salt Solution

  • In a diazotization reactor, add 48 kg of 2-methoxy-4-nitroaniline to 500 kg of water and 100 kg of 30% hydrochloric acid.

  • Stir the mixture for 30-60 minutes to ensure complete dissolution.

  • Cool the solution to below -5 °C using an ice bath, maintaining a pH of 0.5-2.

  • Slowly add 66 kg of a 30% sodium nitrite solution while maintaining the low temperature and stirring.

  • Continue the reaction for 30-90 minutes. Monitor the presence of excess nitrous acid by testing with potassium iodide-starch paper (a blue color indicates excess). The resulting solution is the diazonium salt of 2-methoxy-4-nitroaniline.[10]

Step 2: Preparation of the Coupling Solution

  • In a separate reactor, dissolve 65 kg of 2-methoxyacetoacetanilide in 1500 kg of water and 98 kg of 30% sodium hydroxide solution.

  • Stir until a clear solution is obtained and adjust the temperature to 25 °C.

  • In the coupling reactor, add 20 kg of 98% acetic acid.[10]

Step 3: Coupling Reaction

  • Slowly add the prepared diazonium salt solution to the coupling solution containing 2-methoxyacetoacetanilide over a period of approximately one hour.

  • Maintain the temperature of the reaction mixture at around 15 °C with the addition of ice as needed.

  • After the addition is complete, the pH of the slurry should be approximately 4.3.

  • The resulting yellow pigment slurry is then heated to 95-100 °C and held at this temperature for one hour to facilitate pigment crystallization.[11]

Step 4: Post-Treatment and Isolation

  • Cool the pigment slurry to 70 °C.

  • Isolate the pigment by filtration.

  • Wash the filter cake with water until it is free of soluble salts (chloride-free).

  • Dry the purified pigment in an oven at 70 °C.[11]

G Synthesis Pathway of this compound cluster_diazotization Diazotization cluster_coupling_prep Coupling Agent Preparation cluster_coupling_reaction Azo Coupling cluster_post_treatment Post-Treatment A 2-Methoxy-4-nitroaniline B HCl, NaNO2, H2O (0 to -5 °C) A->B C Diazonium Salt Solution B->C G Crude Pigment Slurry C->G D 2-Methoxyacetoacetanilide E NaOH, H2O D->E F Coupling Solution E->F F->G H Heating (95-100 °C) G->H I Filtration & Washing H->I J Drying (70 °C) I->J K This compound J->K

Caption: Synthesis Pathway of this compound.

Analytical Characterization Workflow

A general workflow for the comprehensive characterization of synthesized this compound is presented below. This involves a combination of spectroscopic and chromatographic techniques to confirm the identity, purity, and properties of the pigment.

G Experimental Workflow for Pigment Characterization cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis cluster_physical Physical Property Analysis start Synthesized Pigment purification Purification (Washing, Drying) start->purification ftir FTIR Spectroscopy purification->ftir uv_vis UV-Vis Spectroscopy purification->uv_vis nmr NMR Spectroscopy (¹H and ¹³C) purification->nmr hplc HPLC purification->hplc particle_size Particle Size Analysis purification->particle_size sem Scanning Electron Microscopy (SEM) purification->sem final_product Characterized Pigment ftir->final_product uv_vis->final_product nmr->final_product hplc->final_product particle_size->final_product sem->final_product

Caption: General Experimental Workflow for Pigment Characterization.

Spectroscopic and Chromatographic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The spectrum provides a unique fingerprint for the compound. Key expected vibrational bands include those corresponding to N-H, C=O, C=C, N=N, and C-O stretching.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the pigment molecule and is directly related to its color. Due to its extended conjugated system, this compound exhibits strong absorption in the visible region of the electromagnetic spectrum. The maximum absorption (λmax) is typically observed around 449 nm.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful techniques for elucidating the detailed molecular structure of this compound. Studies have indicated that the molecule exists predominantly in the ketohydrazone tautomeric form.[5] The ¹H NMR spectrum would show characteristic signals for the aromatic protons, methoxy (B1213986) protons, methyl protons, and the N-H proton.[5]

High-Performance Liquid Chromatography (HPLC)

HPLC can be employed to assess the purity of this compound and to separate it from any starting materials or by-products. A reverse-phase HPLC method using a C18 column with a mobile phase consisting of acetonitrile (B52724) and water with an acid modifier (e.g., phosphoric or formic acid) is suitable for this purpose.[13]

Safety and Handling

This compound is an azo compound. Azo compounds as a class can be explosive when suspended in air at specific concentrations.[6] It is important to handle the dry powder with care to avoid dust formation. Standard personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. For detailed safety information, refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of this compound. The detailed experimental protocols and analytical workflows serve as a valuable resource for researchers and scientists working with this important organic pigment. The provided data, presented in clear tables and diagrams, facilitates a deeper understanding of its characteristics and applications in various scientific and industrial fields.

References

An In-depth Technical Guide to C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 6358-31-2 Chemical Name: 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide

This technical guide provides a comprehensive overview of C.I. Pigment Yellow 74, a monoazo pigment widely utilized for its vibrant greenish-yellow hue.[1][2] It serves as a critical resource for researchers, scientists, and professionals in drug development and related fields, offering detailed information on its properties, synthesis, safety, and analytical methods.

Physicochemical Properties

This compound is a bright yellow powder.[3] It is characterized by its high tinting strength, good lightfastness, and thermal stability, making it a preferred choice in numerous industrial applications.[2] The pigment is insoluble in water.[3][4][5]

PropertyValueSource
Molecular Formula C18H18N4O6[3][6]
Molecular Weight 386.36 g/mol [6]
Appearance Bright yellow powder
Melting Point 293 °C (559.4 °F)
Density 1.28 - 1.51 g/cm³[7]
Water Solubility < 1 mg/mL at 20 °C[3]
Oil Absorption 35-45 g/100g [7]
pH Value 6-7[4][7]
Specific Surface Area 14 - 48 m²/g[7]

Synthesis

The synthesis of this compound is typically achieved through an azo coupling reaction. The general method involves the diazotization of 4-nitro-2-anisidine, which is then coupled with acetoacet-o-anisidide.[3]

The following protocol is a representative example of the synthesis process:

Step 1: Preparation of Diazonium Salt Solution

  • Add 48 kg of 4-nitro-2-anisidine (Red base B) to a mixture of 100 kg of 30% hydrochloric acid and 500 kg of water in a diazotization reactor.[8]

  • Stir the mixture for 30-60 minutes to ensure complete dissolution.[8]

  • Cool the solution to below -5°C, maintaining a pH of 0.5-2.[8]

  • Slowly add 66 kg of a 30% sodium nitrite (B80452) solution while stirring.[8]

  • Continue the reaction for 30-90 minutes, ensuring a positive test for excess nitrous acid using potassium iodide-starch paper. The resulting diazonium salt solution is used in the next step.[8]

Step 2: Preparation of Coupling Solution

  • In a separate reactor, add 65 kg of o-methoxybisacetanilide and 98 kg of 30% sodium hydroxide (B78521) solution to 1500 kg of water.[8]

  • Stir the mixture until the solid is completely dissolved and adjust the temperature to 25°C.[8]

  • Add 20 kg of 98% acetic acid solution to the coupling reactor.[8]

Step 3: Coupling Reaction

  • The previously prepared diazonium salt solution is added to the coupling solution over a period of approximately one hour.[9]

  • The resulting slurry of the yellow pigment is then heated to 95-100°C with steam over 30 minutes and held at this temperature for one hour to facilitate pigment crystallization and stabilization.[9]

Step 4: Post-Treatment

  • The pigment slurry is cooled to 70°C.[9]

  • The pigment is isolated by filtration.[9]

  • The filter cake is washed with water to remove any soluble salts.[9]

  • The final product is dried at 70°C.[9]

Synthesis_Workflow cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Coupling Solution Prep cluster_reaction Step 3 & 4: Reaction & Post-Treatment A 4-nitro-2-anisidine + HCl + H2O B Cool to < -5°C A->B C Add NaNO2 solution B->C D Diazonium Salt Solution C->D H Coupling Reaction D->H E o-methoxybisacetanilide + NaOH + H2O F Add Acetic Acid E->F G Coupling Solution F->G G->H I Heat to 95-100°C H->I J Cool, Filter & Wash I->J K Dry at 70°C J->K L This compound K->L

Synthesis workflow for this compound.

Toxicological Profile

This compound is considered to have low acute toxicity. However, as with any fine powder, inhalation of dust should be avoided.

RouteSpeciesValueSource
OralRatLD50 > 5000 mg/kg[10]
  • Skin Irritation: Not classified as an irritant.[10]

  • Eye Irritation: May cause irritation.[6][10]

  • Sensitization: Not considered a sensitizer.[10]

  • Mutagenicity: Mutagenicity data has been reported, but no adverse effects in humans are expected at levels below occupational exposure limits when handled appropriately.[6][10]

  • Carcinogenicity: Not listed as a carcinogen by ACGIH, IARC, NIOSH, NTP, or OSHA.[6]

TestSpeciesResultDurationSource
Toxicity to fishDanio rerioNOEC > saturation level96 h[11]
Toxicity to daphniaDaphnia magnaData available-[11]
Toxicity to algaeDesmodesmus subspicatusEC50 > 2 mg/L72 h[11]
Toxicity to microorganismsActivated sludgeNOEC > 1000 mg/L3 h[11]

Safety and Handling

Standard laboratory safety practices should be employed when handling this compound.

  • Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[6][10]

  • Skin Contact: Wash the affected area with soap and water.[6][10]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[6]

  • Ingestion: Rinse mouth with water and drink plenty of water. Do not induce vomiting. Seek immediate medical attention.[6][10]

  • Respiratory Protection: Use an approved respirator if dust is generated.[6][12]

  • Eye Protection: Wear chemical safety goggles.[6][12]

  • Hand Protection: Wear appropriate protective gloves.[6][12]

  • Skin and Body Protection: Wear protective clothing to minimize skin contact.[6]

  • Suitable Extinguishing Media: Use a dry chemical, carbon dioxide, water mist, or Halon extinguisher.[3][12]

  • Hazards from Combustion: May emit toxic fumes, including oxides of carbon and nitrogen, under fire conditions.[10]

  • Special Precautions: Azo dyes can be explosive when suspended in air at specific concentrations.[3][5] Firefighters should wear self-contained breathing apparatus (SCBA).[10]

In case of a spill, the following steps should be taken:

  • Avoid dust formation. Moisten the spilled solid with water.[5]

  • Use personal protective equipment.

  • Carefully transfer the dampened material to a suitable container for disposal.[5]

  • Use absorbent paper dampened with water to clean up any remaining material.[3][5]

  • Seal all contaminated materials in a vapor-tight plastic bag for disposal.[3][5]

  • Wash the contaminated area with a soap and water solution.[3][5]

Spill_Response_Workflow Start Spill Occurs A Isolate Area & Don PPE Start->A B Moisten Spill with Water to Suppress Dust A->B C Transfer Damp Material to Labeled Container B->C D Clean Residue with Damp Absorbent Paper C->D E Seal Contaminated Materials in Bag D->E F Wash Spill Area with Soap & Water E->F End Decontaminate & Dispose of Waste F->End

Workflow for handling a this compound spill.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a suitable method for the analysis of this compound.

  • Method: Reverse Phase (RP) HPLC[13]

  • Column: Newcrom R1 HPLC column[13]

  • Mobile Phase: A mixture of acetonitrile (B52724) (MeCN), water, and phosphoric acid. For Mass Spectrometry (MS) compatible applications, formic acid should be used instead of phosphoric acid.[13]

  • Application: This method can be used for purity assessment and for the isolation of impurities in preparative separation. It is also suitable for pharmacokinetic studies.[13]

Analytical_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Prepare Sample Solution (e.g., in THF) Inject Inject Sample into RP-HPLC System Sample->Inject Separate Separation on Column (e.g., Newcrom R1) Inject->Separate Detect UV-Vis or MS Detection Separate->Detect Analyze Analyze Chromatogram Detect->Analyze Quantify Quantify Purity and Identify Impurities Analyze->Quantify

General workflow for the HPLC analysis of this compound.

Applications

This compound is a commercially significant pigment due to its versatility.[1] Its primary applications are in the coatings and printing ink industries.[1]

  • Paints and Coatings: It is extensively used in water-based decorative paints, solvent-based paints, industrial paints, and emulsion paints.[1][2][14][15]

  • Printing Inks: It is suitable for a variety of printing inks, including water-based, solvent-based, and paste inks for flexographic and gravure printing.[1][7][14]

  • Other Uses: The pigment is also found in pigment pastes for paper, adhesives, and in tattoo inks.[2][15][16]

Conclusion

This compound is a high-performance organic pigment with a well-defined physicochemical and toxicological profile. Its bright greenish-yellow shade, combined with good fastness properties, ensures its continued importance across various industrial sectors. Adherence to established safety and handling protocols is essential to ensure its safe use in research and manufacturing environments. The analytical methods outlined provide a robust framework for quality control and further investigation of this compound.

References

Molecular formula and weight of Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Molecular Properties of Pigment Yellow 74

For researchers, scientists, and drug development professionals, a precise understanding of the molecular characteristics of any compound is paramount. This guide provides a focused overview of the molecular formula and weight of Pigment Yellow 74, a common organic pigment. It is important to note that there are conflicting reports in publicly available data regarding its precise chemical structure. This guide will present the available information to ensure clarity and accuracy in research and development endeavors.

Molecular Identity of Pigment Yellow 74

Pigment Yellow 74 is an organic compound from the monoazo pigment family, characterized by its vibrant greenish-yellow hue. It finds application in various industries, including paints, inks, and plastics. While it is widely identified by its Colour Index (C.I.) number 11741, there appears to be a discrepancy in the reported molecular formula and, consequently, its molecular weight.

The majority of chemical suppliers and technical databases report the molecular formula as C18H18N4O6 with a corresponding molecular weight of approximately 386.36 g/mol .[1][2][3][4][5][6] This corresponds to the IUPAC name 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide.[7]

However, another molecular formula, C17H16N4O5, with a molecular weight of 356.33 g/mol , is also associated with C.I. Pigment Yellow 74 in some chemical databases.[8] The IUPAC name for this structure is 3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide.[8]

This discrepancy is important for researchers to consider, as the difference in a methoxy (B1213986) group (O-CH3) versus a direct phenyl linkage will affect the molecule's polarity, solubility, and reactivity. For any experimental work, it is crucial to confirm the identity of the specific Pigment Yellow 74 being used through analytical methods such as mass spectrometry and NMR spectroscopy.

Data Presentation

The following table summarizes the two reported molecular identities for Pigment Yellow 74 for easy comparison.

Property Reported Value 1 Reported Value 2
Molecular Formula C18H18N4O6[1][2][3][4][5][6]C17H16N4O5[8]
Molecular Weight 386.36 g/mol [1][2][3][4][6]356.33 g/mol [8]
IUPAC Name 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide[7]3-hydroxy-2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-phenylbut-2-enamide[8]
CAS Number 6358-31-2[1][3][5][6]Not explicitly linked to this formula in searches

Logical Relationship Diagram

The following diagram illustrates the divergent information regarding the molecular properties of Pigment Yellow 74.

cluster_0 Reported Identity 1 cluster_1 Reported Identity 2 PY74 Pigment Yellow 74 (C.I. 11741) Formula1 Molecular Formula: C18H18N4O6 PY74->Formula1 Predominant Data Formula2 Molecular Formula: C17H16N4O5 PY74->Formula2 Alternative Data Weight1 Molecular Weight: 386.36 g/mol Weight2 Molecular Weight: 356.33 g/mol

Caption: Divergent reported molecular properties of Pigment Yellow 74.

References

An In-depth Technical Guide to the Synthesis of C.I. Pigment Yellow 74 via Azo Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of C.I. Pigment Yellow 74, an organic pigment of significant commercial importance, primarily utilized in the coatings and ink industries. The synthesis is achieved through a classic azo coupling reaction, a cornerstone of industrial organic synthesis. This document details the reaction mechanism, provides structured experimental protocols, and presents key quantitative data in a clear, tabular format for ease of comparison.

Core Synthesis Pathway: Azo Coupling

The synthesis of this compound is a two-step process:

  • Diazotization: The primary aromatic amine, 2-methoxy-4-nitroaniline (B147289) (also known as 4-nitro-o-anisidine), is converted into a diazonium salt. This reaction is typically carried out in an acidic medium at low temperatures using sodium nitrite (B80452).

  • Azo Coupling: The resulting diazonium salt is then reacted with a coupling component, acetoacet-o-anisidide (N-(2-methoxyphenyl)-3-oxobutanamide), to form the final azo pigment, this compound.[1] The coupling reaction is sensitive to pH and is generally carried out in a neutral to slightly acidic medium.[2]

The overall chemical transformation is depicted in the reaction scheme below.

Caption: Reaction scheme for the synthesis of this compound.

Experimental Protocols

The following sections provide detailed methodologies for the key steps in the synthesis of this compound, based on established procedures.[3][4][5]

Preparation of the Diazonium Salt Solution

This procedure outlines the diazotization of 2-methoxy-4-nitroaniline.

Materials:

  • 2-methoxy-4-nitroaniline

  • Concentrated Hydrochloric Acid (35%)

  • Sodium Nitrite

  • Ice

  • Water

  • Sulfamic Acid (for quenching excess nitrous acid)

Procedure:

  • In a suitable reactor, dissolve 2-methoxy-4-nitroaniline in a mixture of water and concentrated hydrochloric acid.

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add an aqueous solution of sodium nitrite to the cooled amine solution while maintaining the temperature below 5 °C.

  • Stir the reaction mixture for a specified duration (typically 30-60 minutes) after the addition of sodium nitrite is complete.

  • Test for the presence of excess nitrous acid using starch-iodide paper. If the test is positive, the excess nitrous acid can be quenched by the addition of a small amount of sulfamic acid.

  • The resulting diazonium salt solution should be kept cold and used immediately in the subsequent coupling reaction.

Preparation of the Coupling Component Solution

This procedure describes the preparation of the acetoacet-o-anisidide solution for the coupling reaction.

Materials:

  • Acetoacet-o-anisidide

  • Sodium Hydroxide

  • Acetic Acid

  • Water

Procedure:

  • In a separate reactor, dissolve acetoacet-o-anisidide in an aqueous solution of sodium hydroxide.

  • Adjust the temperature of the solution to the desired coupling temperature (typically around 20 °C).

  • Just before the coupling reaction, the pH of the coupling component solution is typically adjusted by the addition of acetic acid to create a buffered system.

Azo Coupling Reaction

This is the final step where the diazonium salt and the coupling component are reacted to form the pigment.

Procedure:

  • Slowly add the cold diazonium salt solution to the prepared coupling component solution with vigorous stirring.

  • The rate of addition should be controlled to maintain the desired reaction temperature and pH.

  • The coupling reaction is typically carried out over a period of 1-2 hours.

  • After the addition is complete, the reaction mixture is stirred for an additional period to ensure complete reaction.

  • The resulting pigment slurry is then subjected to post-treatment steps.

Post-Treatment of the Pigment

Post-treatment is crucial for obtaining the desired physical and chemical properties of the pigment.

Procedure:

  • Heating: The pigment slurry is often heated to a higher temperature (e.g., 80-95 °C) to promote crystal growth and improve pigment properties.[4][6]

  • Filtration and Washing: The pigment is isolated by filtration and washed thoroughly with water to remove any soluble impurities and salts.

  • Drying: The washed pigment cake is dried in an oven at a controlled temperature (e.g., 70-80 °C) to obtain the final dry pigment powder.[6][7]

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various sources for the synthesis of this compound.

Table 1: Reactant Quantities for Diazotization

ReactantMolar Mass ( g/mol )Example Quantity (parts by weight)Reference
2-methoxy-4-nitroaniline168.1516.8[4]
Hydrochloric Acid (31%)36.4630.3[4]
Sodium Nitrite (40%)69.0017.7[4]
Water18.0236[4]

Table 2: Reactant Quantities for Coupling Reaction

ReactantMolar Mass ( g/mol )Example Quantity (parts by weight)Reference
Acetoacet-o-anisidide207.2325.25[4]
Sodium Hydroxide40.006.25[4]
Water18.02350[4]

Table 3: Physical and Chemical Properties of this compound

PropertyValueReference
Chemical FormulaC₁₈H₁₈N₄O₆[1]
Molar Mass386.36 g/mol [1]
Melting Point290-293 °C (decomposes)[1][8]
Density1.436 - 1.51 g/cm³[1][9]
Oil Absorption27 - 55 ml/100g[9][10]
pH Value (10% slurry)5.5 - 8.0[9][10]
Average Particle Size0.08 - 0.18 µm[7][9]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the laboratory synthesis of this compound.

Experimental_Workflow cluster_diazotization Diazotization cluster_coupling_prep Coupling Component Preparation cluster_coupling_reaction Azo Coupling cluster_post_treatment Post-Treatment D1 Dissolve 2-methoxy-4-nitroaniline in HCl and water D2 Cool to 0-5 °C D1->D2 D3 Slowly add NaNO2 solution D2->D3 D4 Stir for 30-60 min D3->D4 CR1 Slowly add diazonium salt to coupling component D4->CR1 C1 Dissolve acetoacet-o-anisidide in NaOH solution C2 Adjust temperature to ~20 °C C1->C2 C3 Adjust pH with acetic acid C2->C3 C3->CR1 CR2 Stir for 1-2 hours CR1->CR2 P1 Heat pigment slurry CR2->P1 P2 Filter and wash pigment P1->P2 P3 Dry the pigment P2->P3

Caption: A generalized experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via azo coupling is a well-established and robust industrial process. By carefully controlling reaction parameters such as temperature, pH, and stoichiometry, a high-quality pigment with desirable properties can be consistently produced. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and scientists to successfully synthesize and further investigate this important colorant. The provided quantitative data serves as a valuable reference for experimental design and process optimization.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Pigment Yellow 74 (PY74)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Pigment Yellow 74 (PY74) is a monoazo arylide pigment that is widely utilized across various industries, including inks, coatings, plastics, and tattoo inks, for its vibrant greenish-yellow hue and good performance properties.[1][2][3] This technical guide provides a comprehensive overview of the core physical and chemical properties of PY74, detailed experimental protocols for their determination, and visual representations of key processes.

Chemical Identity

  • Chemical Name: 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide[4]

  • C.I. Name: Pigment Yellow 74[4]

  • C.I. Number: 11741[1][4]

  • CAS Number: 6358-31-2[1][4]

  • Molecular Formula: C₁₈H₁₈N₄O₆[1][5]

  • Molecular Weight: 386.36 g/mol [1][6]

  • Synonyms: Arylide Yellow 5GX, Hansa Brilliant Yellow 5GX[7][8]

Physical and Chemical Properties

The physical and chemical properties of Pigment Yellow 74 are summarized in the tables below. These properties can vary slightly depending on the specific grade, particle size, and surface treatment of the pigment.[2]

General Physical Properties
PropertyValueSource(s)
Physical StateSolid, powder[1][9]
ColorBright, greenish-yellow powder[1][4]
OdorOdorless[10][11]
Density1.28 - 1.51 g/cm³[1][5]
Specific Surface Area14 - 70 m²/g[2][5]
Melting Point275 - 293 °C (decomposes)[1][6]
Particle ShapeRod or needle[1]
Average Particle Size0.18 - 2.50 µm[1][10]
Solubility and Dispersibility
SolventSolubilitySource(s)
WaterInsoluble (<0.1 g/100 mL at 20 °C)[1][12][13]
Organic Solvents (e.g., DMSO, DMF, Methanol)Very low solubility[12]

PY74 is known for its good dispersibility in various media, including water-based and solvent-based systems.[1][2]

Fastness and Resistance Properties

The fastness properties are rated on a scale of 1 to 8 for lightfastness (where 8 is excellent) and 1 to 5 for resistance properties (where 5 is excellent).

PropertyRating/ValueSource(s)
Lightfastness (Full Shade)5 - 7[1][5][14]
Lightfastness (Reduced Tint)5 - 6[5][14]
Heat Stability140 - 220 °C[1][14]
Water Resistance5[1]
Oil Resistance4 - 5[1]
Acid Resistance5[1]
Alkali Resistance5[1]
Alcohol Resistance4 - 5[1]
Migration Resistance4 - 5[5]

Experimental Protocols

Detailed methodologies for determining the key properties of Pigment Yellow 74 are outlined below. These protocols are based on established international standards.

Synthesis of Pigment Yellow 74

Pigment Yellow 74 is synthesized via an azo coupling reaction. The general workflow involves the diazotization of an aromatic amine followed by coupling with a coupling agent.[1][6][15]

G Synthesis Workflow of Pigment Yellow 74 cluster_0 Diazotization cluster_1 Coupling cluster_2 Post-Treatment A 2-Methoxy-4-nitroaniline (Red Base B) C Cooling to < 0°C A->C B Hydrochloric Acid & Water B->C D Sodium Nitrite (B80452) Solution C->D Add slowly E Diazonium Salt Solution D->E Stir for 30-90 min J Coupling Reaction E->J Add to coupling agent F Acetoacet-o-anisidide G Sodium Hydroxide (B78521) Solution F->G Dissolve H Acetic Acid G->H Add to adjust pH I Coupling Agent Suspension H->I I->J K Pigment Slurry J->K L Heating (e.g., 90°C) K->L M Filtration & Washing L->M N Drying (e.g., 80°C) M->N O Grinding N->O P Final PY74 Pigment O->P

Synthesis Workflow of Pigment Yellow 74

Methodology:

  • Diazotization: 2-Methoxy-4-nitroaniline is dispersed in an aqueous solution of hydrochloric acid and cooled to below 0°C.[3] A solution of sodium nitrite is then added slowly to form the diazonium salt solution. The reaction is typically stirred for 30-90 minutes, ensuring the temperature remains low.[3]

  • Preparation of Coupling Agent: Acetoacet-o-anisidide is dissolved in an aqueous sodium hydroxide solution. The pH is then adjusted with acetic acid to precipitate the coupling agent as a fine suspension.[3][16]

  • Coupling Reaction: The diazonium salt solution is gradually added to the suspension of the coupling agent with stirring. The coupling reaction forms the insoluble pigment slurry.[3][16]

  • Post-Treatment: The pigment slurry is heated (e.g., to 90°C) to promote crystal growth and stabilize the pigment form. The pigment is then isolated by filtration, washed with water to remove soluble salts, and dried. The dried pigment is then ground to the desired particle size.[16]

Determination of Lightfastness

The lightfastness of PY74 is determined by exposing a sample to a light source that simulates natural daylight and assessing the resulting color change. This protocol is based on ISO 105-B02 and ASTM D4303.[17][18][19][20]

G Lightfastness Testing Workflow cluster_prep Sample Preparation cluster_exp Exposure cluster_eval Evaluation A Disperse PY74 in a suitable vehicle (e.g., acrylic binder) B Apply a uniform film to a substrate A->B C Dry/cure the film B->C D Mask a portion of the sample C->D E Place sample in a Xenon Arc Weathering Chamber D->E F Set exposure parameters: - Irradiance (e.g., 0.35 W/m² at 340 nm) - Temperature (e.g., 63°C Black Panel) - Relative Humidity (e.g., 55%) - Light/dark cycles E->F G Expose alongside Blue Wool Standards F->G H Expose for a defined radiant exposure (e.g., 1260 MJ/m²) G->H I Remove sample from chamber H->I J Compare exposed and unexposed areas of the sample I->J K Assess color change using a Grey Scale for Change in Color (ISO 105-A02) J->K L Compare fading of the sample to the Blue Wool Standards J->L M Assign Lightfastness Rating (1-8) K->M L->M

Lightfastness Testing Workflow

Methodology:

  • Sample Preparation: A dispersion of PY74 is prepared in a suitable binder (e.g., acrylic emulsion). The dispersion is then applied as a uniform film onto a substrate (e.g., a test card). A portion of the sample is masked to serve as an unexposed reference.[21]

  • Exposure: The prepared sample, along with a set of Blue Wool standards (references with known lightfastness), is placed in a xenon arc weathering chamber.[19][22] The chamber is programmed to simulate indoor daylight filtered through window glass with controlled irradiance, temperature, and humidity.[11][17]

  • Evaluation: After a specified radiant exposure, the sample is removed. The color difference between the exposed and unexposed areas is assessed visually using the Grey Scale for Change in Colour (ISO 105-A02) or instrumentally using a spectrophotometer to calculate the color difference (ΔE*). The lightfastness rating (on a scale of 1 to 8) is assigned by comparing the fading of the sample to that of the Blue Wool standards.[19][20]

Determination of Heat Stability

The heat stability of PY74 is evaluated by observing the color change of the pigment when held at elevated temperatures in a binder system. This protocol is based on ISO 787-21.[5][7][16][21]

G Heat Stability Testing Workflow cluster_prep Sample Preparation cluster_heat Heating cluster_eval Evaluation A Disperse PY74 in a stoving medium (e.g., alkyd-melamine resin) B Apply a uniform film to a test panel A->B C Prepare multiple test panels B->C D Stove one panel at a reference temperature (e.g., 120°C for 30 min) C->D E Stove other panels at incrementally higher temperatures for the same duration (e.g., 140°C, 160°C, 180°C...) C->E F Cool all panels to room temperature D->F E->F G Visually compare the color of the high-temperature panels to the reference panel F->G H Alternatively, measure color difference (ΔE*) using a spectrophotometer F->H I Determine the maximum temperature at which no significant color change occurs G->I H->I

Heat Stability Testing Workflow

Methodology:

  • Sample Preparation: The pigment is dispersed into a suitable heat-resistant binder, such as an alkyd-melamine stoving enamel.[21] The dispersion is then applied to several test panels at a uniform thickness.[15]

  • Heating: One panel is cured at a reference temperature that does not cause color change. The other panels are heated in an oven at progressively higher temperatures (e.g., in 20°C increments) for a fixed duration (e.g., 30 minutes).[15]

  • Evaluation: After cooling, the color of the panels heated at higher temperatures is compared to the reference panel. The heat stability is reported as the maximum temperature at which no significant color change is observed.[15][21] Alternatively, a Thermogravimetric Analyzer (TGA) can be used to determine the decomposition temperature of the pure pigment powder.[1][10]

Determination of Chemical Resistance

The resistance of PY74 to acids and alkalis is determined by exposing the pigment to chemical solutions and observing any color change. This protocol is based on general pigment testing methods such as DIN EN ISO 105-A03.[8][23]

G Chemical Resistance Testing Workflow cluster_prep Preparation cluster_exp Exposure cluster_eval Evaluation A Prepare test solutions (e.g., 5% HCl, 5% NaOH) C Immerse the pigment dispersion/film in the test solution A->C B Prepare a pigment dispersion or a cured paint film B->C D Let it stand for a specified duration (e.g., 24 hours) at room temperature C->D E Remove the sample, rinse with deionized water, and dry D->E F Compare the treated sample to an untreated control sample E->F G Assess color change using a Grey Scale for Staining (ISO 105-A03) F->G H Assign Resistance Rating (1-5) G->H

Chemical Resistance Testing Workflow

Methodology:

  • Preparation: A cured paint film containing PY74 is prepared. Standardized acidic (e.g., 5% HCl) and alkaline (e.g., 5% NaOH) solutions are also prepared.

  • Exposure: The paint film is immersed in the respective chemical solutions for a specified period (e.g., 24 hours) at ambient temperature.

  • Evaluation: The film is then removed, rinsed with deionized water, and dried. The change in color is assessed by comparing the treated sample with an untreated sample. The resistance is rated on a 1-5 scale, where 5 indicates no change.[8][24]

Signaling Pathways and Biological Interactions

Currently, there is limited research available in the public domain regarding specific signaling pathways directly modulated by Pigment Yellow 74 in the context of drug development. Its primary applications are as a colorant, and toxicological studies are mainly focused on its safety as such. As an azo dye, there is a potential for reductive cleavage of the azo bond to form aromatic amines, which would be a primary area of interest for toxicological and metabolic pathway studies.

Conclusion

Pigment Yellow 74 is a versatile organic pigment with a well-documented profile of physical and chemical properties. Its good lightfastness, heat stability, and chemical resistance make it suitable for a wide range of applications. The standardized experimental protocols outlined in this guide provide a framework for the consistent and reliable evaluation of these properties, which is essential for quality control, material selection, and regulatory compliance in research and development.

References

A Technical Guide to the Solubility of C.I. Pigment Yellow 74 in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of C.I. Pigment Yellow 74, an organic pigment widely used in various industrial applications. A thorough understanding of its solubility is critical for formulation development, quality control, and toxicological assessment. This document compiles available quantitative data, outlines experimental protocols for solubility determination, and presents a logical workflow for these procedures.

Solubility Data

Quantitative solubility data for this compound in organic solvents is not extensively published in publicly available literature. The pigment is generally characterized by its low solubility and high stability, which are desirable properties for its primary applications in inks, coatings, and plastics.[1] However, some sources provide qualitative and semi-quantitative information regarding its fastness to various solvents.

The following table summarizes the available data on the solvent resistance of this compound. The fastness is rated on a scale of 1 to 5, where 5 indicates the highest resistance to bleeding or dissolution.

Organic SolventFastness Rating (1-5)
Ethanol4
Butanol4
Ethyl Glycol3-4
Butyl Acetate3-4
Methyl Ethyl Ketone3
White Spirit3-4
Xylene3
Dibutyl Phthalate3-4
Linseed Oil4-5

Source: Data compiled from supplier technical datasheets.[1]

It is important to note that "fastness" is a measure of the pigment's resistance to bleeding in the presence of a solvent, which is related to but not a direct measure of solubility. A higher fastness rating corresponds to lower solubility. For more precise quantitative analysis, experimental determination is necessary. One source indicates a water solubility of less than 1 mg/mL at 20°C (68°F).[2][3]

Experimental Protocol for Determining Pigment Solubility

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound powder

  • Selected organic solvents (e.g., ethanol, acetone, toluene, ethyl acetate)

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringe filters (0.45 µm or smaller, solvent-compatible)

  • UV-Vis Spectrophotometer or analytical balance

  • Glass vials with solvent-resistant caps

Procedure:

  • Preparation of Saturated Solution:

    • Accurately weigh an excess amount of this compound and add it to a glass vial.

    • Pipette a known volume of the desired organic solvent into the vial. The amount of pigment should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25°C).

    • Agitate the mixture for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The time required for equilibrium should be determined empirically by taking measurements at different time points until the concentration of the dissolved pigment remains constant.

  • Separation of Undissolved Solids:

    • After the equilibration period, remove the vial from the shaker and allow it to stand undisturbed for a short period to allow the larger particles to settle.

    • To completely separate the undissolved pigment, centrifuge the suspension at a high speed (e.g., 5000 rpm) for a specified time (e.g., 15-30 minutes).

  • Sample Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. To ensure no solid particles are transferred, it is recommended to filter the supernatant through a syringe filter compatible with the solvent.

    • The concentration of the dissolved pigment in the filtrate can be determined by one of the following methods:

    • Spectrophotometric Method:

      • Prepare a series of standard solutions of known concentrations of this compound in the same solvent.

      • Measure the absorbance of the standard solutions at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

      • Create a calibration curve by plotting absorbance versus concentration.

      • Measure the absorbance of the filtered sample solution (diluting if necessary to fall within the linear range of the calibration curve).

      • Determine the concentration of the pigment in the sample by interpolating from the calibration curve.

    • Gravimetric Method:

      • Accurately pipette a known volume of the filtered supernatant into a pre-weighed, dry container.

      • Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause degradation of the pigment.

      • Once the solvent is completely removed, re-weigh the container with the dried pigment residue.

      • The solubility can be calculated from the mass of the residue and the volume of the aliquot taken.

  • Data Reporting:

    • Express the solubility in appropriate units, such as grams per liter (g/L) or milligrams per milliliter (mg/mL), and specify the temperature at which the measurement was made.

    • It is advisable to perform the experiment in triplicate to ensure the reproducibility of the results.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of pigment solubility.

G cluster_prep 1. Preparation of Saturated Solution cluster_sep 2. Separation of Undissolved Solids cluster_analysis 3. Sample Analysis cluster_methods Choose Method cluster_data 4. Data Reporting A Weigh excess this compound B Add known volume of organic solvent A->B C Seal vial and place in thermostatically controlled shaker B->C D Agitate to reach equilibrium C->D E Centrifuge the suspension D->E F Collect clear supernatant E->F G Filter supernatant F->G H Spectrophotometric Method G->H I Gravimetric Method G->I J Calculate solubility (g/L or mg/mL) H->J I->J K Report with temperature J->K L Perform in triplicate K->L

Caption: Experimental workflow for determining pigment solubility.

This guide provides a foundational understanding of the solubility of this compound. For specific applications, it is highly recommended that researchers conduct their own solubility tests using the solvents and conditions relevant to their work to obtain precise and reliable data.

References

A Technical Guide to the Melting Point and Thermal Stability of Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the melting point and thermal stability of Pigment Yellow 74 (PY 74), a monoazo pigment widely utilized for its vibrant greenish-yellow hue. Understanding the thermal characteristics of this pigment is crucial for its effective application in various fields, including industrial coatings, printing inks, and potentially in specialized drug delivery systems where thermal processing is involved. This document outlines key quantitative data, detailed experimental protocols for thermal analysis, and a logical workflow for assessing these properties.

Core Thermal Properties of Pigment Yellow 74

Pigment Yellow 74 exhibits a defined melting point and application-dependent thermal stability. It is characterized by a tendency to sublime and undergo considerable changes when heated to its melting point[1][2][3]. The thermal decomposition of the pigment typically commences at temperatures between 160°C and 210°C[1].

Quantitative Thermal Data

The following table summarizes the key thermal properties of Pigment Yellow 74, compiled from various sources.

Thermal PropertyValueNotes
Melting Point 275 - 293 °CSome sources indicate decomposition occurs at or near the melting point.[1][4]
Technical Melting Point ~292.8 °C (559 °F)As reported by the National Toxicology Program (NTP, 1992).[2]
Onset of Thermal Decomposition 160 - 210 °CBased on thermogravimetric analysis (TGA).[1]
Heat Resistance (Paints) 140 - 180 °CSuitable for most decorative and industrial coating applications.[1][5]
Heat Resistance (Inks) 93 - 140 °CReduced thermal stability compared to paint formulations.[1][5]

Experimental Protocols for Thermal Analysis

Accurate determination of the melting point and thermal stability of Pigment Yellow 74 requires standardized experimental procedures. The following are detailed methodologies for key analytical techniques.

Capillary Melting Point Determination

This method is a fundamental technique for determining the melting point of a crystalline solid.

Principle: A small, finely powdered sample is heated at a controlled rate, and the temperature range over which the substance transitions from a solid to a liquid is observed. Pure substances typically exhibit a sharp melting point, while impurities can cause a depression and broadening of the melting range[6][7].

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[6]

  • Capillary tubes (thin-walled, sealed at one end)[8]

  • Mortar and pestle[9]

  • Thermometer or digital temperature probe[6]

Procedure:

  • Sample Preparation: The Pigment Yellow 74 sample must be completely dry and in a fine powder form. If necessary, grind the sample using a mortar and pestle to achieve a homogenous, fine powder[9].

  • Capillary Loading: Introduce the powdered pigment into the open end of a capillary tube to a filling level of 2-3 mm[8]. Tap the sealed end of the tube gently on a hard surface to pack the sample tightly.

  • Initial Rapid Determination: Place the capillary tube in the melting point apparatus and heat rapidly to obtain an approximate melting point. This provides a target range for a more precise measurement[6].

  • Accurate Determination: Allow the apparatus to cool. Using a fresh sample, heat the apparatus to a temperature approximately 10-15°C below the estimated melting point. Then, increase the temperature at a slow, controlled rate (e.g., 1-2°C per minute)[6][8].

  • Observation and Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point of the sample[6].

Thermogravimetric Analysis (TGA)

TGA is employed to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a critical technique for determining the thermal stability and decomposition profile of materials.

Principle: By monitoring the weight loss of a sample as it is heated, TGA can identify the temperatures at which decomposition and other mass-loss events occur[10][11].

Apparatus:

  • Thermogravimetric analyzer with a high-precision balance[12]

  • Sample pans (typically platinum or alumina)

  • Controlled atmosphere system (e.g., nitrogen for inert, air or oxygen for oxidative studies)[10]

Procedure:

  • Sample Preparation: Weigh a small, representative sample of Pigment Yellow 74 (typically 5-10 mg) and place it into a tared TGA sample pan[10].

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the system with the desired gas (e.g., nitrogen at a flow rate of 20-50 mL/min) to establish an inert atmosphere[10].

  • Heating Program: Initiate a dynamic heating program, typically from ambient temperature to a final temperature well above the expected decomposition point (e.g., 600°C), at a constant heating rate (e.g., 10°C/min)[13].

  • Data Acquisition: Continuously record the sample mass as a function of temperature.

  • Data Analysis: Plot the percentage of weight loss versus temperature. The onset temperature of weight loss indicates the beginning of thermal decomposition. The temperatures at which the rate of weight loss is at a maximum (from the derivative of the TGA curve) indicate the points of most rapid decomposition.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine transition temperatures such as melting and to quantify the enthalpy of these transitions.

Principle: As the sample undergoes a thermal event like melting, it will absorb more heat than the reference material to maintain the same temperature. This difference in heat flow is detected and plotted against temperature, resulting in a peak that can be analyzed to determine the melting point and heat of fusion[14].

Apparatus:

  • Differential Scanning Calorimeter[14]

  • Sample pans and lids (typically aluminum)

  • Crimper for sealing the pans

  • Controlled atmosphere system[14]

Procedure:

  • Sample Preparation: Weigh a small amount of the Pigment Yellow 74 sample (typically 2-5 mg) into a DSC pan. Securely seal the pan with a lid using a crimper.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Begin a controlled heating program, for instance, from ambient temperature to a temperature above the melting point (e.g., 320°C) at a defined heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen)[14].

  • Data Acquisition: Record the differential heat flow as a function of temperature.

  • Data Analysis: The resulting DSC thermogram will show an endothermic peak corresponding to the melting of the pigment. The onset temperature of this peak is typically taken as the melting point. The area under the peak is proportional to the enthalpy of fusion.

Visualizing Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of the experimental protocols described above.

MeltingPointDetermination cluster_prep Sample Preparation cluster_analysis Melting Point Analysis A Dry Pigment Yellow 74 Sample B Grind to Fine Powder A->B C Load into Capillary Tube B->C D Rapid Heating (Approx. MP) C->D E Slow Heating (Accurate MP) D->E F Record Melting Range E->F

Capillary Melting Point Determination Workflow

TGA_Workflow cluster_setup TGA Setup cluster_run TGA Measurement A Weigh 5-10 mg of Sample B Place in TGA Pan A->B C Load into Furnace & Purge with N2 B->C D Heat at 10°C/min to 600°C C->D E Record Mass vs. Temperature D->E F Analyze Weight Loss Curve E->F

Thermogravimetric Analysis (TGA) Workflow

DSC_Workflow cluster_prep_dsc DSC Sample Preparation cluster_analysis_dsc DSC Analysis A Weigh 2-5 mg of Sample B Seal in Aluminum Pan A->B C Load Sample & Ref. in DSC Cell B->C D Heat at 10°C/min to 320°C C->D E Record Heat Flow vs. Temperature D->E F Determine Melting Peak (Onset) E->F

Differential Scanning Calorimetry (DSC) Workflow

References

Spectroscopic Profile of C.I. Pigment Yellow 74: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

C.I. Pigment Yellow 74 is a monoazo organic pigment widely utilized in various industrial applications, including paints, inks, and plastics, owing to its vibrant greenish-yellow hue, good color strength, and low viscosity.[1] Chemically identified as 2-[(2-methoxy-4-nitrophenyl)diazenyl]-N-(2-methoxyphenyl)-3-oxobutanamide, its CAS number is 6358-31-2. A thorough understanding of its spectroscopic properties is crucial for quality control, material identification, and research and development purposes. This technical guide provides an in-depth overview of the Ultraviolet-Visible (UV-Vis), Fourier-Transform Infrared (FTIR), and Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: UV-Visible Spectroscopic Data
ParameterValueReference
Maximum Absorption (λmax)439-498 nm[1]

Note: The exact λmax is dependent on the solvent used for analysis.

Table 2: Fourier-Transform Infrared (FTIR) Spectroscopic Data
Wavenumber (cm⁻¹)Vibrational AssignmentReference
~3200-3400N-H stretching (amide)[1]
~2800-3000C-H stretching (aromatic and aliphatic)[2]
~1670C=O stretching (amide I)[2]
1575-1630N=N stretching (azo group)[1]
~1540N-H bending and C-N stretching (amide II)[2]
~1500C=C stretching (aromatic)[2]
~1250C-O stretching (aryl ether)[2]
~1220C-N stretching[2]

Note: Peak positions are approximate and can vary slightly based on the sampling technique (e.g., ATR, KBr pellet).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

UV-Visible (UV-Vis) Spectroscopy Protocol
  • Sample Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the pigment in a suitable transparent solvent (e.g., dimethylformamide, chloroform (B151607), or ethanol) to a known concentration. The concentration should be adjusted to yield an absorbance reading within the linear range of the spectrophotometer (typically 0.1 to 1.0 AU).

    • Prepare a blank sample containing only the pure solvent.

  • Instrumentation and Measurement:

    • Use a dual-beam UV-Vis spectrophotometer.

    • Calibrate the instrument by running a baseline correction with the blank cuvette filled with the solvent.

    • Fill a quartz cuvette with the prepared pigment solution.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Scan the sample across a wavelength range of approximately 200 nm to 800 nm.

    • The resulting spectrum will show the absorbance as a function of wavelength. The wavelength at which the highest absorbance is recorded is the λmax.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

A common method for analyzing solid pigments is Attenuated Total Reflectance (ATR)-FTIR.

  • Sample Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered this compound onto the ATR crystal, ensuring complete coverage of the crystal surface.

    • Apply consistent pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

  • Instrumentation and Measurement:

    • Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Initiate the sample scan. The instrument will direct an infrared beam into the ATR crystal, where it will interact with the sample.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are usually co-added to improve the signal-to-noise ratio.

    • The resulting FTIR spectrum plots transmittance or absorbance against wavenumber (cm⁻¹).

Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆)). The choice of solvent is critical as it must dissolve the sample and not have signals that overlap with the analyte's signals.

    • Transfer the solution to a clean 5 mm NMR tube.

    • The final volume should be approximately 0.6-0.7 mL.

  • Instrumentation and Measurement:

    • Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.

    • The instrument is "locked" onto the deuterium (B1214612) signal of the solvent to stabilize the magnetic field.

    • The magnetic field homogeneity is optimized through a process called "shimming."

    • For ¹H NMR, a standard pulse sequence is used to acquire the spectrum.

    • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum and improve sensitivity. A greater number of scans is usually required for ¹³C NMR compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

    • The acquired data is then Fourier-transformed to generate the NMR spectrum, which plots signal intensity versus chemical shift (in parts per million, ppm).

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a pigment.

Spectroscopic_Workflow cluster_sample Sample Handling cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Sample Pigment Sample (this compound) Preparation Sample Preparation (Dissolution/Solid State) Sample->Preparation UVVis UV-Vis Spectroscopy Preparation->UVVis FTIR FTIR Spectroscopy Preparation->FTIR NMR NMR Spectroscopy Preparation->NMR UVVis_Data UV-Vis Spectrum (λmax) UVVis->UVVis_Data FTIR_Data FTIR Spectrum (Vibrational Bands) FTIR->FTIR_Data NMR_Data NMR Spectra (Chemical Shifts) NMR->NMR_Data Interpretation Structural Elucidation & Chemical Identification UVVis_Data->Interpretation FTIR_Data->Interpretation NMR_Data->Interpretation

Caption: Generalized workflow for the spectroscopic analysis of pigments.

References

Unveiling the Solid-State Architecture of C.I. Pigment Yellow 74: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review for Researchers and Scientists in Material Science and Drug Development

C.I. Pigment Yellow 74 (PY74), a monoazo arylide pigment, is a commercially significant colorant valued for its vibrant greenish-yellow hue and good lightfastness. Beyond its industrial applications in inks, coatings, and plastics, the molecular and crystal structure of PY74 provides a compelling case study in the interplay of molecular conformation and intermolecular forces that dictate the solid-state properties of organic materials. This technical guide offers a detailed examination of the crystal structure of this compound, presenting key crystallographic data, outlining experimental methodologies, and visualizing its structural characteristics. This information is of particular relevance to researchers in materials science, crystallography, and drug development, where understanding crystal packing and non-covalent interactions is paramount.

Crystallographic Profile of this compound

The definitive crystal structure of this compound, chemically identified as α-(2-methoxy-4-nitrophenylhydrazono)-α-aceto-2'-methoxyacetanilide, was elucidated by Whitaker and Walker in 1987. Their single-crystal X-ray diffraction study revealed that the compound crystallizes in the triclinic system with the space group Pī. This centrosymmetric space group implies that the asymmetric unit contains one molecule, with the full unit cell being generated by inversion symmetry.

The crystallographic data for this compound is summarized in the table below.

ParameterValue
Crystal System Triclinic
Space Group
a 10.729(2) Å
b 11.976(2) Å
c 7.628(1) Å
α 103.43(1)°
β 110.28(1)°
γ 88.06(1)°
Volume 892.6(3) ų
Z 2
Radiation Cu Kα
Temperature Room Temperature
Final R-factor 7.2% for 3385 reflections

Table 1: Crystallographic data for this compound.

Molecular Conformation and Tautomerism

A crucial aspect of the molecular structure of this compound is its existence in the hydrazone tautomeric form rather than the azo form. This is a common feature in related acetoacetanilide (B1666496) pigments. The hydrazone configuration is stabilized by a network of four intramolecular hydrogen bonds, which constrain the molecule to a nearly planar conformation. This planarity is a key factor influencing the pigment's chromophoric properties and its packing in the solid state.

Supramolecular Assembly: Dimerization and Columnar Stacking

Beyond the intramolecular forces, the crystal structure of this compound is significantly influenced by intermolecular hydrogen bonding. Each molecule participates in one intermolecular hydrogen bond, leading to the formation of centrosymmetric dimers. These planar dimers then stack in columns, a common packing motif for planar organic molecules, driven by van der Waals forces. This hierarchical organization from molecule to dimer to columnar stack is fundamental to the pigment's thermal and chemical stability.

cluster_synthesis Synthesis Workflow cluster_crystallography Crystallographic Analysis Diazotization Diazotization of 2-methoxy-4-nitroaniline (B147289) Coupling Azo Coupling with 2-methoxyacetoacetanilide Diazotization->Coupling Pigment This compound (Crude) Coupling->Pigment SingleCrystal Single Crystal Growth Pigment->SingleCrystal Crystallization DataCollection X-ray Diffraction Data Collection SingleCrystal->DataCollection StructureSolution Structure Solution and Refinement DataCollection->StructureSolution FinalStructure Final Crystal Structure StructureSolution->FinalStructure

Figure 1: General workflow for the synthesis and crystallographic analysis of this compound.

Experimental Methodologies

While the seminal paper by Whitaker and Walker provides the definitive structure, detailed experimental protocols for the synthesis and single-crystal growth are often sought by researchers aiming to reproduce or build upon this work. The following sections outline generalized procedures based on common practices for this class of compounds.

Synthesis of this compound

The synthesis of this compound is typically achieved through a classical azo coupling reaction. The general procedure involves two main steps:

  • Diazotization: 2-methoxy-4-nitroaniline is diazotized using sodium nitrite (B80452) in an acidic medium (e.g., hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Coupling: The diazonium salt solution is then slowly added to a solution of the coupling component, 2-methoxyacetoacetanilide, dissolved in an alkaline medium. The pH is carefully controlled during the coupling reaction to ensure the formation of the desired product. The resulting pigment precipitates from the solution and is then filtered, washed, and dried.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound by Whitaker and Walker would have followed a standard crystallographic workflow. Although the specific instrumentation and software of that era are now largely historical, the fundamental steps remain the same:

  • Crystal Growth: Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step for organic pigments due to their low solubility. Slow evaporation of a suitable solvent or slow cooling of a saturated solution are common techniques.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam (in this case, Cu Kα radiation). The diffraction pattern is recorded as a series of reflections at different crystal orientations.

  • Structure Solution and Refinement: The positions of the atoms in the unit cell are determined from the intensities of the diffracted X-rays. This is typically achieved using direct methods or Patterson methods. The initial structural model is then refined using least-squares methods to improve the agreement between the observed and calculated diffraction patterns, resulting in the final, accurate crystal structure.

cluster_molecule Molecular Structure cluster_interactions Key Interactions cluster_assembly Supramolecular Assembly PY74 This compound Hydrazone Tautomer Nearly Planar IntraHB Intramolecular H-Bonds (x4) Stabilize Planarity PY74->IntraHB defines conformation InterHB Intermolecular H-Bond (x1) Dimer Formation PY74->InterHB leads to Dimer Centrosymmetric Dimer InterHB->Dimer VdW van der Waals Forces Columnar Stacking Column Columnar Stack VdW->Column Dimer->VdW interact via

Figure 2: Logical relationships in the crystal structure of this compound.

Conclusion

The crystal structure of this compound serves as an excellent model for understanding the solid-state behavior of organic pigments. The dominance of the hydrazone tautomer, stabilized by extensive intramolecular hydrogen bonding, results in a planar molecular conformation. This planarity, in conjunction with a specific intermolecular hydrogen bond, facilitates the formation of dimeric units which subsequently organize into columnar stacks. This detailed structural understanding is not only crucial for explaining the physical and chemical properties of this particular pigment but also provides valuable insights for the rational design of new organic materials with tailored solid-state properties for a variety of applications, including pharmaceuticals where polymorphism and crystal packing are of critical importance. Further research to obtain and analyze the atomic coordinates from the original study would allow for more detailed computational modeling of the intermolecular interactions and a deeper understanding of the structure-property relationships.

C.I. Pigment Yellow 74: A Comprehensive Health and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available health and safety data for C.I. Pigment Yellow 74 (CAS No. 6358-31-2), a monoazo pigment used in various industrial applications. This document summarizes key toxicological endpoints, presents quantitative data in structured tables, and details experimental methodologies for critical studies to support informed risk assessment and safe handling practices.

Toxicological Data Summary

The following tables summarize the key quantitative toxicological data for this compound based on available studies.

Table 1: Acute Toxicity
EndpointSpeciesRouteValueReference
LD50RatOral>5000 mg/kg bw[1]
Table 2: Skin and Eye Irritation
EndpointSpeciesGuidelineResultClassificationReference
Skin IrritationRabbitOECD 404Primary Irritation Index: 0.0Non-irritant[2]
Eye IrritationRabbitOECD 405Highest Total Mean Score: 7.3Minimally Irritating[3]
Table 3: Genotoxicity
AssayTest SystemMetabolic ActivationResultReference
Bacterial Reverse Mutation Assay (Ames Test)Salmonella typhimurium strains TA97, TA98, TA100, TA1535With and without S9Negative[4]
Table 4: Sensitization and Carcinogenicity
EndpointData AvailabilitySummary
Skin SensitizationNo quantitative data foundSome sources suggest a potential for skin sensitization, but no definitive study using a validated method like the Local Lymph Node Assay (LLNA) was identified.[5][6]
CarcinogenicityNo long-term bioassay data foundThis compound is not listed as a carcinogen by major regulatory agencies such as IARC, NTP, or OSHA. However, no specific long-term carcinogenicity studies in animals were identified.[7]

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test) for this compound

The genotoxicity of this compound was assessed using the Salmonella typhimurium histidine reverse mutation assay (Ames test) as part of a large screening program. The following protocol is based on the methodology described by Zeiger et al. (1988).[4]

Objective: To evaluate the mutagenic potential of this compound by measuring its ability to induce reverse mutations at the histidine locus in various strains of Salmonella typhimurium.

Test System:

  • Bacterial Strains: Salmonella typhimurium strains TA97, TA98, TA100, and TA1535. These strains are designed to detect different types of mutations (frameshift and base-pair substitutions).

  • Metabolic Activation System: Aroclor 1254-induced rat liver S9 fraction was used to simulate mammalian metabolism. Tests were conducted both with and without the S9 mix.

Methodology:

  • Dose Range Finding: A preliminary toxicity test was performed to determine the appropriate concentration range of this compound.

  • Plate Incorporation Assay:

    • 0.1 mL of an overnight bacterial culture, 0.1 mL of the test substance solution (at various concentrations), and 0.5 mL of S9 mix or buffer were added to 2.0 mL of molten top agar (B569324).

    • The mixture was vortexed and poured onto the surface of minimal glucose agar plates.

  • Incubation: The plates were incubated at 37°C for 48-72 hours.

  • Scoring: The number of revertant colonies (his+) on each plate was counted. A positive response is defined as a reproducible, dose-related increase in the number of revertant colonies.

Results for this compound: The study concluded that this compound was not mutagenic in any of the tested Salmonella typhimurium strains, either with or without metabolic activation.[4]

Visualizations

Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Bacterial_Culture Overnight Bacterial Culture (his-) Mixing Combine Bacteria, Test Compound, and S9/Buffer in Top Agar Bacterial_Culture->Mixing Test_Compound This compound (various concentrations) Test_Compound->Mixing S9_Mix S9 Mix (for metabolic activation) or Buffer S9_Mix->Mixing Plating Pour onto Minimal Glucose Agar Plates Mixing->Plating Incubation Incubate at 37°C for 48-72 hours Plating->Incubation Counting Count Revertant Colonies (his+) Incubation->Counting Evaluation Evaluate for Dose-Dependent Increase in Revertants Counting->Evaluation Result Determine Mutagenic Potential Evaluation->Result

Caption: Workflow for the Bacterial Reverse Mutation Assay (Ames Test).

Skin_Irritation_Protocol cluster_animal_prep Animal Preparation cluster_application Test Substance Application cluster_observation Observation and Scoring Animal_Selection Select Healthy Albino Rabbits Clipping Clip Fur from Dorsal Area Animal_Selection->Clipping Application Apply 0.5g of this compound to a 6 cm² Area of Skin Clipping->Application Patching Cover with Gauze Patch and Semi-Occlusive Dressing Application->Patching Exposure 4-Hour Exposure Period Patching->Exposure Removal Remove Patch and Clean the Skin Exposure->Removal Observation Observe for Erythema and Edema at 1, 24, 48, and 72 Hours Removal->Observation Scoring Score Dermal Reactions (Draize Scale) Observation->Scoring Calculation Calculate Primary Irritation Index (PII) Scoring->Calculation Classification Classify Irritation Potential Based on PII Calculation->Classification

Caption: Experimental workflow for the OECD 404 Skin Irritation Test.

References

Toxicological Profile of C.I. Pigment Yellow 74: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety data sheet (SDS) or a comprehensive risk assessment.

Executive Summary

C.I. Pigment Yellow 74 (PY 74) is a monoazo pigment widely used in various industrial applications, including paints, printing inks, and plastics. This guide provides a detailed overview of its toxicological profile, compiling available data on its acute and chronic toxicity, genotoxicity, metabolism, and photostability. The information presented is collated from regulatory agency databases, safety data sheets, and peer-reviewed scientific literature. Overall, this compound exhibits a low order of acute toxicity and is not found to be a skin or eye irritant. It is not mutagenic in the Ames test. However, data regarding skin sensitization, chronic toxicity, carcinogenicity, and reproductive toxicity are limited. In vitro studies indicate that it can be metabolized by hepatic enzymes, and it is susceptible to photodecomposition upon exposure to light.

Chemical and Physical Properties

PropertyValueReference
Chemical Name 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide[1][2]
C.I. Name Pigment Yellow 74[1][2]
C.I. Number 11741[1][2]
CAS Number 6358-31-2[1][2]
Molecular Formula C₁₈H₁₈N₄O₆[1]
Molecular Weight 386.37 g/mol [1]
Physical State Bright yellow powder[1]
Melting Point 293 - 295 °C[2]
Water Solubility Insoluble (< 1 mg/mL at 20°C)[1]
log Pow Approx. 2[3]
Density 1.43 g/cm³ at 20°C[3]

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Acute Toxicity
EndpointSpeciesRouteValueClassification
LD₅₀RatOral> 5000 mg/kg bwNot Classified
Irritation and Sensitization
EndpointSpeciesResultClassification
Skin IrritationRabbitMean erythema/edema scores = 0.0 (24, 48, 72h)Not an irritant
Eye IrritationRabbitMinimally irritating (effects resolved within 24h to 8 days)Not Classified
Skin SensitizationGuinea PigNo data available (noted as a "potential sensitizer" in some MSDS)Data gap
Repeated Dose Toxicity
EndpointSpeciesRouteDurationNOAEL
Subchronic ToxicityRatOral90 days1000 mg/kg bw/day
Genotoxicity
Test SystemOECD GuidelineMetabolic ActivationResult
Bacterial Reverse Mutation Assay (Ames Test)471With and without S9Negative
In Vitro Mammalian Cell Gene Mutation (HPRT locus)476With and without S9Data gap
In Vivo Mammalian Erythrocyte Micronucleus Test474N/AData gap
Carcinogenicity and Reproductive Toxicity
EndpointSpeciesResult
CarcinogenicityN/ANo data available
Reproductive/Developmental ToxicityN/ANo data available

Experimental Protocols

This section details the methodologies for key toxicological assessments, based on OECD guidelines and published study descriptions.

Acute Oral Toxicity (as per OECD Guideline 425)
  • Test System: Sprague-Dawley rats, typically young adult females.

  • Administration: The test substance is administered orally by gavage as a suspension in a suitable vehicle (e.g., arachis oil).

  • Procedure: A sequential dosing approach is used. A single animal is dosed at a defined starting level (e.g., 2000 mg/kg). If the animal survives, several more animals are dosed sequentially at the same level. If the first animal dies, the next animal is dosed at a lower level. The outcome for each animal determines the dose for the next.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days. Body weight is recorded weekly.

  • Endpoint: The LD₅₀ is calculated based on the outcomes of the sequential dosing. A gross necropsy is performed on all animals.

Skin Irritation (as per OECD Guideline 404)
  • Test System: Albino rabbits.

  • Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

  • Application: 0.5 g of the test substance, moistened with a small amount of water, is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch and semi-occlusive dressing.

  • Exposure: The exposure duration is 4 hours. After exposure, the residual test substance is removed.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The reactions are scored according to a graded scale (e.g., Draize scale).

  • Endpoint: The substance is classified based on the mean scores for erythema and edema over the observation period for all test animals.

Eye Irritation (as per OECD Guideline 405)
  • Test System: Albino rabbits.

  • Procedure: A single dose of 0.1 g (for solids) of the test substance is instilled into the conjunctival sac of one eye of the animal. The eyelids are held together for about one second. The other eye remains untreated and serves as a control.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation. The lesions are scored.

  • Endpoint: The substance's irritation potential is classified based on the severity and reversibility of the observed ocular lesions.

Bacterial Reverse Mutation Assay (Ames Test) (as per OECD Guideline 471)
  • Test System: Histidine-requiring strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and/or tryptophan-requiring strains of Escherichia coli.

  • Metabolic Activation: The assay is performed both in the presence and absence of an exogenous metabolic activation system (S9-mix), typically derived from the livers of rats pre-treated with an enzyme inducer like Aroclor 1254.

  • Procedure: The tester strains are exposed to the test substance at various concentrations, with and without S9-mix, using either the plate incorporation or pre-incubation method. The plates are incubated for 48-72 hours.

  • Endpoint: A positive result is indicated by a concentration-related increase in the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid) to at least twice the background (negative control) count.[4]

In Vitro Metabolism
  • System: Liver microsomes from rats (e.g., Sprague-Dawley or F344) and humans, as well as expressed human cytochrome P450 (CYP) enzymes.[5]

  • Procedure: PY 74 is incubated with the microsomal preparations or expressed enzymes in the presence of an NADPH-generating system.

  • Analysis: The reaction mixture is analyzed at various time points using High-Performance Liquid Chromatography (HPLC) to separate the parent compound from its metabolites.

  • Identification: Metabolites are isolated and their structures are elucidated using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5]

Photodecomposition
  • Procedure: A solution of PY 74 in a suitable solvent (e.g., tetrahydrofuran) is prepared and deoxygenated with an inert gas like argon.[6]

  • Exposure: The solution is exposed to a light source that simulates solar light, such as a filtered xenon arc lamp.

  • Analysis: The photodecomposition is monitored over time using spectrophotometry and HPLC to quantify the degradation of PY 74 and the formation of photoproducts.

  • Identification: The major photodecomposition products are isolated and identified using MS and NMR.[6]

Mechanisms and Pathways

Metabolism

In vitro studies using rat and human liver microsomes have shown that this compound undergoes Phase I metabolism. The primary metabolic pathways are ring hydroxylation and O-demethylation, catalyzed by cytochrome P450 enzymes.[5] The specific human CYP enzymes involved, in order of catalytic ability, are CYP1A2 > CYP1A1 > CYP3A4 ≈ CYP1B1.[5] The initial hydroxylation product (PY74-M1) can be further metabolized via O-demethylation by CYP1A2 and CYP1A1 to form a second metabolite (PY74-M2). These metabolites are more polar than the parent compound, which would facilitate their subsequent Phase II conjugation and excretion.[5]

G PY74 This compound M1 PY74-M1 (Ring Hydroxylation Product) PY74->M1 CYP1A2, CYP1A1, CYP3A4, CYP1B1 M2 PY74-M2 (O-Demethylation Product) M1->M2 CYP1A2, CYP1A1 Excretion Phase II Conjugation & Excretion M1->Excretion M2->Excretion

Caption: In Vitro Metabolic Pathway of this compound.

Photodecomposition

When exposed to simulated solar light in solution, this compound is not photostable. It undergoes photochemical lysis at several sites, including the hydrazone and amide groups. This degradation leads to the formation of smaller aromatic compounds.[6] This suggests that if the pigment were exposed to sunlight (e.g., in tattoos or certain coatings), it could potentially break down into other chemical species.

G cluster_0 Initial State cluster_1 Photodecomposition Products PY74 This compound P1 N-(2-methoxyphenyl)-3-oxobutanamide PY74->P1 Photolysis P2 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide PY74->P2 Photolysis P3 N,N''-bis(2-methoxyphenyl)urea PY74->P3 Photolysis Light Simulated Solar Light

Caption: Photodecomposition Products of this compound.

General Toxicological Assessment Workflow

The toxicological evaluation of a chemical substance like this compound typically follows a tiered approach. It begins with the assessment of physicochemical properties and acute toxicity. Depending on the results and exposure potential, further tests for sub-chronic toxicity, genotoxicity, and reproductive/developmental toxicity may be conducted.

G start Physicochemical Characterization acute_tox Acute Toxicity (Oral, Dermal, Inhalation) start->acute_tox irritation Irritation & Sensitization (Skin, Eye) start->irritation repeated_dose Repeated Dose Toxicity (e.g., 28-day, 90-day) acute_tox->repeated_dose irritation->repeated_dose genotox Genotoxicity (In Vitro / In Vivo) risk_assessment Hazard Identification & Risk Assessment genotox->risk_assessment repeated_dose->genotox chronic_tox Chronic Toxicity & Carcinogenicity repeated_dose->chronic_tox repro_tox Reproductive & Developmental Toxicity repeated_dose->repro_tox chronic_tox->risk_assessment repro_tox->risk_assessment

Caption: Tiered Workflow for Toxicological Assessment.

Discussion and Data Gaps

This compound demonstrates a low level of acute oral toxicity and is not classified as a skin or eye irritant based on available animal studies. The negative result in the Ames test suggests a lack of mutagenic potential under the conditions of the assay.[4] The No-Observed-Adverse-Effect-Level (NOAEL) from a 90-day oral study in rats was established at 1000 mg/kg bw/day, indicating low toxicity upon repeated exposure.

Significant data gaps remain, particularly concerning skin sensitization. While some safety data sheets mention a "potential" for sensitization, this is not substantiated by results from standard assays like the Guinea Pig Maximization Test (GPMT) or the Local Lymph Node Assay (LLNA). Furthermore, there is a lack of publicly available data from in vivo genotoxicity, carcinogenicity, and reproductive/developmental toxicity studies.

The findings from metabolism and photodecomposition studies are noteworthy. The ability of hepatic enzymes to metabolize PY 74 suggests that if absorbed, it would likely be cleared from the body.[5] However, the instability of the pigment when exposed to light raises questions about the toxicological properties of its degradation products, a relevant consideration for applications involving sun exposure, such as in tattoo inks.[6][7]

Conclusion

For professionals in research and drug development, this compound can be considered a material with low systemic toxicity based on the available data. The primary concerns would relate to data gaps in sensitization and long-term toxicity, and the potential formation of degradation products under light exposure. Any application involving significant human exposure should be preceded by a thorough risk assessment that considers these factors.

References

Methodological & Application

Application Note: HPLC Analysis of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 74 (PY74) is a monoazo pigment widely used in various applications, including printing inks, paints, plastics, and tattoo inks.[1][2] Its chemical structure is 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide. The purity and impurity profile of PY74 is critical for its performance and safety, particularly in applications like tattoo inks where potential degradation products could pose health risks.[3][4] High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of PY74 and its related substances. This application note provides a detailed protocol for the analysis of this compound using reverse-phase HPLC (RP-HPLC).

Principle

This method utilizes reverse-phase HPLC with a C18 stationary phase to separate this compound from its potential impurities and degradation products. The separation is achieved based on the differential partitioning of the analytes between the nonpolar stationary phase and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile (B52724) and water, modified with an acid, allows for the effective separation of compounds with a range of polarities. Detection is performed using a UV-Vis detector at a wavelength where PY74 exhibits strong absorbance.

Experimental Protocols

Materials and Reagents
  • This compound reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (or Formic acid for MS-compatible methods) (analytical grade)[5][6]

  • Methanol (B129727) (HPLC grade) for sample preparation

  • 0.22 µm syringe filters

Instrumentation
  • HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Analytical column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice. Columns like Newcrom R1 have also been reported to be effective.[5][6]

  • Data acquisition and processing software.

Sample Preparation
  • Standard Solution: Accurately weigh about 10 mg of this compound reference standard and transfer it to a 10 mL volumetric flask.

  • Dissolve the standard in methanol and make up the volume to the mark. This will give a stock solution of approximately 1 mg/mL.

  • Further dilute the stock solution with the initial mobile phase composition to prepare working standards of desired concentrations (e.g., 1, 5, 10, 25, 50 µg/mL).

  • Sample Solution: For bulk pigment analysis, prepare a sample solution in the same manner as the standard solution. For formulated products like inks, an extraction step may be necessary. A common solvent for extraction is tetrahydrofuran (B95107) (THF), followed by dilution with the mobile phase.[3][4]

  • Filter all solutions through a 0.22 µm syringe filter before injection into the HPLC system.

HPLC Conditions

A typical HPLC method for the analysis of this compound is presented in the table below. These conditions are a starting point and may require optimization for specific instruments and columns.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Phosphoric Acid
Mobile Phase B Acetonitrile with 0.1% Phosphoric Acid
Gradient 0-2 min: 50% B2-15 min: 50-90% B15-20 min: 90% B20-22 min: 90-50% B22-30 min: 50% B
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 440 nm[7]

Data Presentation

The following table summarizes representative quantitative data for the analysis of this compound and some of its potential photodecomposition products.[3] Retention times are approximate and will vary depending on the specific HPLC system and conditions used.

CompoundRetention Time (min)
N,N''-bis(2-methoxyphenyl)urea~ 4.5
N-(2-methoxyphenyl)-3-oxobutanamide~ 6.2
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide~ 7.8
This compound ~ 12.1

Visualization

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weighing dissolve Dissolution in Solvent weigh->dissolve dilute Dilution dissolve->dilute filter Filtration (0.22 µm) dilute->filter inject Injection filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV-Vis Detection (440 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify report Reporting quantify->report

Caption: Workflow for HPLC analysis of this compound.

Conclusion

The described RP-HPLC method provides a robust and reliable approach for the quantitative analysis of this compound and the identification of its potential impurities. This application note serves as a comprehensive guide for researchers and scientists involved in the quality control and development of products containing this pigment. The provided protocol can be adapted and validated for specific laboratory settings and applications.

References

Application Note: Analysis of Pigment Yellow 74 by Reverse-Phase High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust reverse-phase high-performance liquid chromatography (RP-HPLC) method for the identification and quantification of Pigment Yellow 74 (PY74). The described protocol is applicable to the analysis of PY74 in various matrices, including inks and coatings. The method utilizes a C18 stationary phase with a gradient elution of acetonitrile (B52724) and water, providing excellent resolution and sensitivity.

Introduction

Pigment Yellow 74 (PY74), a monoazo pigment, is widely used in printing inks, paints, plastics, and tattoo inks due to its vibrant greenish-yellow hue and good lightfastness.[1][2] Accurate and reliable analytical methods are essential for quality control, formulation development, and safety assessment of products containing PY74. Reverse-phase HPLC is a powerful technique for the separation and quantification of organic pigments like PY74.[3][4][5] This document provides a detailed protocol for the analysis of PY74 using RP-HPLC with UV-Vis detection.

Experimental

Instrumentation and Consumables

  • HPLC system with a gradient pump, autosampler, and UV-Vis or Photodiode Array (PDA) detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • HPLC grade acetonitrile (MeCN)

  • HPLC grade water

  • Formic acid (or phosphoric acid)

  • Sample vials

  • Syringe filters (0.22 µm)

Chromatographic Conditions

A summary of the chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18 Reverse-Phase (4.6 x 150 mm, 5 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient See Table 2
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detection UV-Vis at 440 nm
Injection Vol. 10 µL

Table 1: Optimized Chromatographic Conditions for PY74 Analysis.

Gradient Elution Program

The gradient elution program for the separation of PY74 is detailed in Table 2.

Time (minutes)% Mobile Phase A% Mobile Phase B
0.050.050.0
15.05.095.0
20.05.095.0
22.050.050.0
30.050.050.0

Table 2: Gradient Elution Program.

Protocols

Standard Solution Preparation

  • Accurately weigh 10 mg of Pigment Yellow 74 reference standard.

  • Dissolve the standard in 10 mL of a 1:1 (v/v) mixture of acetonitrile and water to prepare a 1 mg/mL stock solution. Sonication may be required to aid dissolution.

  • Prepare a series of working standards by serial dilution of the stock solution with the 1:1 acetonitrile/water mixture to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Filter each standard solution through a 0.22 µm syringe filter into an HPLC vial.

Sample Preparation (Solid Pigment)

  • Accurately weigh 10 mg of the solid sample containing PY74.

  • Add 10 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Sonicate the mixture for 15 minutes to ensure complete dissolution of the pigment.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.[6]

Sample Preparation (from Tattoo Ink)

  • Pipette 100 µL of the tattoo ink into a microcentrifuge tube.

  • Add 900 µL of tetrahydrofuran (B95107) (THF) to the tube.[5]

  • Vortex the mixture for 1 minute to extract the pigment.

  • Centrifuge the sample to pellet any insoluble components.

  • Carefully transfer the supernatant to a clean tube and evaporate the solvent under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 1 mL of a 1:1 (v/v) mixture of acetonitrile and water.

  • Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.

Results and Discussion

Under the specified chromatographic conditions, Pigment Yellow 74 is well-retained and elutes as a sharp, symmetrical peak. A representative chromatogram is shown in Figure 1.

(Note: A representative chromatogram would be displayed here in a full application note)

Quantitative Analysis

The method demonstrates excellent linearity over the concentration range of 1-100 µg/mL. The retention time and linearity data are summarized in Table 3.

AnalyteRetention Time (min)Linearity (R²)
Pigment Yellow 74~12.5>0.999

Table 3: Retention Time and Linearity Data for PY74.

Conclusion

The reverse-phase HPLC method described in this application note is suitable for the rapid and accurate analysis of Pigment Yellow 74. The protocol is straightforward and provides reliable and reproducible results for the identification and quantification of PY74 in various sample matrices.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the key workflows for this analytical method.

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Start weigh Weigh PY74 Standard/Sample start->weigh dissolve Dissolve in Acetonitrile/Water (1:1) weigh->dissolve sonicate Sonicate (if necessary) dissolve->sonicate filter Filter (0.22 µm) sonicate->filter hplc_vial Transfer to HPLC Vial filter->hplc_vial inject Inject into HPLC hplc_vial->inject separate Separation on C18 Column inject->separate detect UV-Vis Detection at 440 nm separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peak Area chromatogram->integrate quantify Quantify Concentration integrate->quantify report Generate Report quantify->report

Caption: Experimental Workflow for PY74 Analysis.

logical_relationship cluster_method Analytical Method cluster_parameters Key Parameters cluster_outcome Desired Outcome rp_hplc Reverse-Phase HPLC c18 C18 Stationary Phase rp_hplc->c18 gradient Gradient Elution rp_hplc->gradient uv_vis UV-Vis Detection rp_hplc->uv_vis mobile_phase Mobile Phase Composition (Acetonitrile/Water/Acid) rp_hplc->mobile_phase flow_rate Flow Rate (1.0 mL/min) rp_hplc->flow_rate wavelength Detection Wavelength (440 nm) rp_hplc->wavelength column_temp Column Temperature (30 °C) rp_hplc->column_temp separation Separation of PY74 mobile_phase->separation flow_rate->separation wavelength->separation column_temp->separation identification Identification by Retention Time separation->identification quantification Quantification by Peak Area separation->quantification

Caption: Logical Relationships in the HPLC Method.

References

Application Note: Spectrophotometric Determination of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a detailed protocol for the quantitative determination of C.I. Pigment Yellow 74 (PY 74), a monoazo arylide yellow pigment, using UV-Visible spectrophotometry. This method is applicable to the analysis of PY 74 in various matrices, including inks, paints, and other colored formulations, and is intended for use by researchers, scientists, and professionals in drug development and quality control. The protocol outlines procedures for sample preparation, calibration standard preparation, and spectrophotometric measurement.

Introduction

This compound is a widely used organic pigment known for its vibrant greenish-yellow hue and good lightfastness.[1] As a key colorant in numerous commercial products such as printing inks, paints, and tattoo inks, accurate quantification is essential for quality control, formulation development, and safety assessments.[2][3][4] Spectrophotometry offers a rapid, cost-effective, and reliable method for the quantitative analysis of colored compounds like PY 74. This method is based on the principle that the amount of light absorbed by a colored solution is directly proportional to the concentration of the absorbing species, as described by the Beer-Lambert law.

Chemical and Physical Properties of this compound

PropertyValue
C.I. Name Pigment Yellow 74
C.I. Number 11741
CAS Number 6358-31-2
Chemical Class Monoazo Arylide Yellow
Molecular Formula C₁₈H₁₈N₄O₆
Molecular Weight 386.36 g/mol
Appearance Bright yellow powder
Solubility Insoluble in water; Soluble in some organic solvents

Principle of the Method

The concentration of this compound is determined by measuring the absorbance of a solution at its wavelength of maximum absorbance (λmax) in the visible region of the electromagnetic spectrum. A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of PY 74 in an unknown sample can then be determined by measuring its absorbance and interpolating the value from the calibration curve.

Experimental Protocol

Materials and Reagents
  • This compound standard (analytical grade)

  • Tetrahydrofuran (THF), HPLC grade

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • Quartz cuvettes (1 cm path length)

  • UV-Visible Spectrophotometer

Preparation of Standard Solutions

2.1. Stock Standard Solution (100 µg/mL):

  • Accurately weigh 10.0 mg of this compound standard.

  • Transfer the weighed pigment to a 100 mL volumetric flask.

  • Add approximately 70 mL of THF and sonicate for 15 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with THF and mix thoroughly.

2.2. Working Standard Solutions:

Prepare a series of working standard solutions by diluting the stock standard solution with THF as detailed in the table below:

StandardConcentration (µg/mL)Volume of Stock Solution (mL)Final Volume (mL)
11.00.2525
22.50.62525
35.01.2525
47.51.87525
510.02.525
Sample Preparation

The sample preparation procedure will vary depending on the matrix. The following is a general guideline for a liquid sample such as an ink:

  • Accurately weigh an appropriate amount of the sample (e.g., 100 mg) into a 50 mL volumetric flask.

  • Add approximately 40 mL of THF and sonicate for 30 minutes to extract the pigment.

  • Allow the solution to cool to room temperature.

  • Dilute to the mark with THF and mix well.

  • If necessary, filter the solution through a 0.45 µm PTFE syringe filter to remove any undissolved particulates.

  • Perform a further dilution with THF to bring the absorbance within the linear range of the calibration curve.

Spectrophotometric Measurement
  • Set the UV-Visible spectrophotometer to scan the wavelength range from 700 nm to 400 nm.

  • Use THF as the blank to zero the instrument.

  • Determine the wavelength of maximum absorbance (λmax) by scanning one of the working standard solutions (e.g., 5.0 µg/mL). For this compound, the λmax is expected to be in the region of 415 nm.[5]

  • Set the spectrophotometer to measure the absorbance at the determined λmax.

  • Measure the absorbance of each of the working standard solutions and the prepared sample solution.

Data Presentation

Calibration Data for this compound
Concentration (µg/mL)Absorbance at λmax
1.0(Insert experimental data)
2.5(Insert experimental data)
5.0(Insert experimental data)
7.5(Insert experimental data)
10.0(Insert experimental data)
Sample(Insert experimental data)
Method Validation Parameters
ParameterResult
λmax (Insert experimental value) nm
Linearity Range 1.0 - 10.0 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) (To be determined)
Limit of Quantification (LOQ) (To be determined)

Visualization

Experimental Workflow

Spectrophotometric_Determination_Workflow cluster_analysis Data Analysis prep_stock Prepare Stock Standard (100 µg/mL in THF) prep_working Prepare Working Standards (1.0 - 10.0 µg/mL) prep_stock->prep_working measure_absorbance Measure Absorbance of Standards & Sample prep_working->measure_absorbance prep_sample Prepare Sample Solution (Extract with THF) prep_sample->measure_absorbance set_instrument Set Spectrophotometer (Scan 700-400 nm) determine_lambda_max Determine λmax set_instrument->determine_lambda_max determine_lambda_max->measure_absorbance plot_calibration Plot Calibration Curve (Absorbance vs. Concentration) measure_absorbance->plot_calibration calculate_concentration Calculate Sample Concentration plot_calibration->calculate_concentration

Caption: Workflow for the spectrophotometric determination of this compound.

Conclusion

This application note provides a straightforward and reliable spectrophotometric method for the quantitative determination of this compound. The use of THF as a solvent allows for effective dissolution of the pigment, and the method demonstrates good linearity over a practical concentration range.[2] This protocol can be readily implemented in a laboratory setting for routine quality control and research applications. It is important to note that arylide pigments may exhibit altered properties in some solvents, and therefore, consistency in the choice of solvent and analytical procedure is crucial for obtaining reproducible results.[6]

References

Application Notes: C.I. Pigment Yellow 74 in Polymer Matrix Composites

Author: BenchChem Technical Support Team. Date: December 2025

Introduction C.I. Pigment Yellow 74 (PY74) is a monoazo organic pigment known for its bright, greenish-yellow shade, high tinting strength, and good lightfastness.[1][2] Its chemical formula is C18H18N4O6.[3] PY74 is utilized across various industries, including plastics, paints, and printing inks, due to its favorable dispersion properties and stability.[1] In the field of polymer matrix composites, PY74 serves not only as a colorant but can also influence the material's final physical and mechanical properties. These notes provide detailed information and protocols for the effective incorporation and evaluation of PY74 in polymer matrices for research and scientific applications.

Physicochemical Properties PY74 is a yellow powder with a density typically ranging from 1.28 to 1.51 g/cm³.[4] It is commercially available in various grades, primarily opaque and transparent types, which differ in particle size.[2][4] Opaque grades, with larger particle sizes (specific surface areas of 10-20 m²/g), offer high hiding power and are often considered as replacements for chrome yellows in air-drying systems.[2][4] Transparent grades have finer particles and provide higher color strength and brilliance.[2] The pigment exhibits good resistance to acids and alkalis but has a moderate heat resistance, which is an important consideration for polymer processing.[4][5]

Impact on Polymer Matrix Composites The introduction of a pigment like PY74 into a polymer matrix can affect the composite in several ways:

  • Aesthetic Properties : The primary function is to impart a stable, vibrant yellow color. The final shade and opacity depend on the pigment's concentration, dispersion quality, and particle size.

  • Mechanical Properties : At low concentrations (e.g., around 0.1 wt%), pigments can act as particulate fillers or reinforcing agents, potentially enhancing the mechanical strength of the composite.[6] However, at higher concentrations, they can introduce points of stress concentration or act as plasticizers, potentially reducing tensile and flexural strength.[6][7]

  • Thermal Properties : The thermal stability of PY74 is a critical parameter. It has a reported heat resistance of up to 140-180°C in paints and plastics, which must be compatible with the processing temperatures of the chosen polymer matrix (e.g., extrusion or injection molding temperatures).[3][8]

  • Rheological Properties : PY74 is noted for its good dispersion and favorable rheological profile, meaning it can be incorporated without significantly altering the flow properties of the polymer melt, especially at appropriate concentrations.[1][2]

Data Summary

Table 1: General Properties of this compound

PropertyValueReferences
C.I. NamePigment Yellow 74[5]
C.I. Number11741[5]
CAS Number6358-31-2[5]
Molecular FormulaC18H18N4O6[3]
Molecular Weight~386.36 g/mol [3]
AppearanceBright yellow powder[4]
Density1.28 - 1.51 g/cm³[4]
Oil Absorption27 - 45 g/100g [4]
pH (10% slurry)5.5 - 7.6[4]

Table 2: Fastness and Resistance Properties of this compound (Scale: 1=Poor, 5=Excellent)

PropertyRatingReferences
Acid Resistance5[5][9]
Alkali Resistance5[5][9]
Water Resistance5[5][8]
Oil Resistance4-5[4][5]
Alcohol Resistance4-5[4]
MEK Resistance2[8]
Lightfastness (Masstone)5-6 (Scale 1-8)[5][8]

Table 3: Thermal Stability of this compound

Application MediumTemperature LimitReferences
Paints / Coatings140°C[5][8]
Plastics180°C[9]
Inks93°C[8]

Experimental Protocols

Protocol 1: Preparation of Pigment Dispersion

This protocol describes the preparation of a concentrated pigment dispersion, which is a crucial step for achieving uniform color and avoiding agglomerates in the final composite.

Materials and Equipment:

  • This compound powder

  • Dispersing agent (polymeric dispersants are often effective)[10]

  • Carrier fluid compatible with the polymer matrix (e.g., a low-viscosity resin, plasticizer, or solvent)

  • High-speed mixer (e.g., Cowles dissolver)

  • Bead mill (optional, for finer dispersion)

  • Beakers, spatulas, and a laboratory scale

Procedure:

  • Pre-mixing:

    • Weigh the carrier fluid into a beaker.

    • While stirring at a low speed with the high-speed mixer, slowly add the dispersing agent and allow it to dissolve completely.

    • Gradually add the pre-weighed this compound powder to the liquid. Increase the mixing speed as the viscosity increases to maintain a vortex.

    • Continue mixing for 20-30 minutes until the pigment is fully wetted and a homogenous pre-dispersion is formed.

  • Milling (Optional):

    • For applications requiring very fine and stable dispersion, transfer the pre-dispersion to a laboratory bead mill.

    • Mill the mixture according to the manufacturer's instructions until the desired particle size distribution is achieved. Monitor the temperature during grinding to ensure it does not exceed the pigment's thermal stability limit.[11]

  • Quality Control:

    • Evaluate the dispersion quality using a Hegman gauge (fineness of grind).

    • Store the resulting pigment paste in a sealed container.

Protocol 2: Incorporation into a Thermoplastic Matrix via Melt Compounding

This protocol outlines the process of incorporating the PY74 dispersion into a thermoplastic polymer (e.g., Polyolefins, PVC, Polycarbonate) using a twin-screw extruder.

Materials and Equipment:

  • Thermoplastic polymer pellets (e.g., PP, PE, PC)

  • PY74 pigment dispersion (from Protocol 1) or dry pigment powder

  • Twin-screw extruder

  • Pelletizer

  • Injection molding machine or compression molder

  • Tensile tester, Charpy/Izod impact tester, Colorimeter

Procedure:

  • Material Preparation:

    • Thoroughly dry the polymer pellets according to the manufacturer's specifications to prevent degradation during processing.

    • Determine the desired weight percentage (wt%) of the pigment. Typical loading levels range from 0.1% to 5.0%.

  • Melt Compounding:

    • Set the temperature profile of the twin-screw extruder to be appropriate for the selected polymer, ensuring the maximum temperature does not significantly exceed the pigment's heat stability.

    • Feed the polymer pellets into the main hopper of the extruder.

    • Introduce the PY74 pigment. If using a liquid dispersion, inject it into the melt zone using a liquid feeder. If using dry powder, pre-mix it with a small amount of the polymer pellets (to create a masterbatch) or feed it separately using a side feeder.

    • The extruded, colored polymer strand is cooled in a water bath and then cut into pellets by the pelletizer.

  • Specimen Fabrication:

    • Dry the compounded pellets.

    • Use an injection molding machine or compression molder to fabricate test specimens (e.g., tensile bars, impact bars, color plaques) according to ASTM or ISO standards.

  • Characterization:

    • Colorimetric Analysis: Measure the L, a, b* color coordinates of the fabricated plaques using a spectrophotometer or colorimeter to quantify the color.

    • Mechanical Testing: Perform tensile, flexural, and impact tests on the specimens to evaluate the effect of the pigment on mechanical properties.

    • Thermal Analysis: Use techniques like Differential Scanning Calorimetry (DSC) or Thermogravimetric Analysis (TGA) to assess any changes in the thermal properties of the polymer.

Visualizations

G cluster_materials 1. Raw Materials cluster_processing 2. Processing cluster_characterization 3. Characterization PY74 This compound Dispersion Dispersion Preparation (High-Speed Mixing) PY74->Dispersion Polymer Polymer Resin (e.g., PP, Epoxy) Compounding Melt Compounding / Resin Infusion Polymer->Compounding Dispersant Dispersing Agent Dispersant->Dispersion Carrier Carrier Fluid Carrier->Dispersion Dispersion->Compounding Fabrication Specimen Fabrication (Molding / Curing) Compounding->Fabrication Final Characterized Polymer Matrix Composite Fabrication->Final Color Colorimetric Analysis Mechanical Mechanical Testing (Tensile, Impact) Thermal Thermal Analysis (DSC, TGA) Morphology Morphology (SEM) Final->Color Final->Mechanical Final->Thermal Final->Morphology

Caption: Experimental workflow for incorporating and testing this compound in polymers.

G cluster_inputs Input Parameters cluster_outputs Composite Properties Concentration Pigment Concentration Color Color & Opacity Concentration->Color Directly proportional Mechanical Mechanical Strength Concentration->Mechanical Optimal at low %, can decrease at high % Rheology Processing Rheology Concentration->Rheology Increases viscosity Stability Thermal Stability ParticleSize Particle Size (Opaque vs. Transparent) ParticleSize->Color Large = Opaque Small = Transparent ParticleSize->Mechanical Finer may offer better reinforcement Dispersion Dispersion Quality Dispersion->Color Good = Uniformity Poor = Specks Dispersion->Mechanical Poor = Stress Concentration Points Dispersion->Rheology Affects flow

Caption: Logical relationships between PY74 properties and final composite characteristics.

References

Application Notes & Protocols: Formulation of C.I. Pigment Yellow 74 Based Inks for Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: C.I. Pigment Yellow 74 (PY 74) is a monoazo pigment known for its bright, greenish-yellow shade and high color strength.[1][2] Its good dispersibility and low viscosity make it a versatile pigment for various applications, including printing inks, coatings, and plastics.[1] These application notes provide detailed protocols for the formulation and characterization of this compound based inks for research purposes, enabling consistent and reproducible preparation of inks for various studies.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for understanding the pigment's behavior in ink formulations.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReferences
Chemical Name 2-[(2-methoxy-4-nitrophenyl)azo]-N-(2-methoxyphenyl)-3-oxobutanamide[3]
C.I. Name Pigment Yellow 74[3]
CAS Number 6358-31-2[4]
Molecular Formula C18H18N4O6[4]
Molecular Weight 386.36 g/mol [4]
Appearance Bright yellow powder[1][5]
Shade Greenish-yellow[1]
Density 1.28 - 1.51 g/cm³[1][6]
Melting Point 275 - 293 °C[1]
Oil Absorption 27 - 45 g/100g [1]
Average Particle Size 0.18 µm[1]
Solubility Insoluble in water[3][5]

Starting Formulations for Research-Scale Inks

The following tables provide starting formulations for water-based and solvent-based inks using this compound. These are intended as a baseline and can be optimized depending on the specific application and performance requirements.

Water-Based Ink Formulation

Water-based inks are widely used due to their low volatile organic compound (VOC) content.

Table 2: Starting Formulation for Water-Based this compound Ink

ComponentFunctionConcentration (wt%)
This compoundColorant10.0 - 20.0
Dispersant (e.g., Acrylic copolymer)Pigment stabilization2.0 - 5.0
Deionized WaterVehicle50.0 - 70.0
Co-solvent (e.g., Propylene glycol)Drying control, stability5.0 - 15.0
Surfactant (e.g., Acetylenic diol)Wetting, surface tension reduction0.1 - 1.0
BiocidePrevents microbial growth0.1 - 0.5
Total 100
Solvent-Based Ink Formulation

Solvent-based inks are known for their excellent adhesion to a wide range of substrates.

Table 3: Starting Formulation for Solvent-Based this compound Ink

ComponentFunctionConcentration (wt%)
This compoundColorant10.0 - 20.0
Resin/Binder (e.g., Nitrocellulose, Polyamide)Film formation, adhesion15.0 - 25.0
Solvent (e.g., Ethanol, Ethyl acetate)Vehicle, dissolves resin50.0 - 70.0
Plasticizer (e.g., Phthalate-based)Flexibility1.0 - 5.0
DispersantPigment stabilization1.0 - 3.0
Total 100

Experimental Protocols

Preparation of Pigment Dispersion

A stable pigment dispersion is crucial for a high-quality ink. This protocol describes a common method for preparing a concentrated pigment dispersion.

Protocol 1: Preparation of this compound Dispersion

  • Premixing:

    • In a suitable container, combine the deionized water (for water-based systems) or solvent (for solvent-based systems), dispersant, and any co-solvents or other liquid additives.

    • Stir the mixture with a low-shear mixer until homogeneous.

    • Slowly add the this compound powder to the liquid mixture while stirring continuously to wet the pigment and form a slurry.

  • Milling (High-Shear Dispersion):

    • Transfer the premixed slurry to a bead mill or a similar high-energy milling apparatus.

    • Mill the dispersion at a specified speed and for a duration sufficient to achieve the desired particle size distribution (typically 1-3 hours).

    • Monitor the temperature during milling to prevent overheating, which can affect the stability of the dispersion.

    • Periodically take samples to measure the particle size until the target size is reached and the distribution is stable.

  • Let-down:

    • Once the desired particle size is achieved, the concentrated dispersion can be "let down" by adding the remaining components of the ink formulation (e.g., resin, additional solvent/water, additives) under low-shear mixing.

Ink Characterization

Consistent characterization is key to understanding the performance of the formulated inks.

Protocol 2: Viscosity Measurement

  • Calibrate a rotational viscometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to a constant temperature (e.g., 25 °C) in a water bath.

  • Place the appropriate amount of ink in the viscometer cup.

  • Measure the viscosity at a range of shear rates to assess the rheological behavior of the ink.

  • Record the viscosity in centipoise (cP) or Pascal-seconds (Pa·s).

Protocol 3: Particle Size Analysis

  • Use a dynamic light scattering (DLS) or laser diffraction instrument for particle size analysis.

  • Dilute a small aliquot of the ink with a suitable solvent (deionized water for water-based inks, or the primary solvent for solvent-based inks) to the recommended concentration for the instrument.

  • Ensure the sample is well-dispersed by brief sonication if necessary.

  • Measure the particle size distribution and record the mean particle size (e.g., Z-average for DLS) and the polydispersity index (PDI).

Protocol 4: Surface Tension Measurement

  • Use a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method).

  • Calibrate the instrument with deionized water.

  • Measure the surface tension of the ink sample at a controlled temperature.

  • Record the surface tension in dynes/cm or mN/m.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the formulation and characterization of this compound based inks.

G cluster_formulation Ink Formulation cluster_characterization Ink Characterization Premix 1. Premixing (Vehicle, Dispersant, Additives) AddPigment 2. Pigment Addition (this compound) Premix->AddPigment Homogeneous Liquid Milling 3. High-Shear Milling (Bead Mill) AddPigment->Milling Pigment Slurry Letdown 4. Let-down (Resin, Final Additions) Milling->Letdown Concentrated Dispersion Viscosity Viscosity Measurement Letdown->Viscosity ParticleSize Particle Size Analysis Letdown->ParticleSize SurfaceTension Surface Tension Measurement Letdown->SurfaceTension Printability Printability & Adhesion Testing Letdown->Printability

Caption: Workflow for this compound Ink Formulation and Characterization.

Logical Relationship of Formulation Components

This diagram shows the relationship between the core components of an ink formulation and their primary functions.

G cluster_solids Solid Components cluster_liquids Liquid Components Ink Final Ink Pigment This compound Pigment->Ink Provides Color Binder Resin/Binder Binder->Ink Forms Film, Adhesion Vehicle Vehicle (Water/Solvent) Binder->Vehicle Dissolves in Vehicle->Ink Carrier Additives Additives (Dispersant, Surfactant, etc.) Additives->Ink Modifies Properties Additives->Pigment Stabilizes

Caption: Functional Relationships of Ink Components.

References

Application Notes and Protocols: C.I. Pigment Yellow 74 in Scientific Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the scientific applications of C.I. Pigment Yellow 74, with a focus on its use in studies related to toxicology and metabolism. Detailed protocols for key experimental procedures are included to facilitate the replication and adaptation of these methods in a laboratory setting.

Application Notes

This compound (PY74) is a monoazo pigment widely used in various industrial applications, including printing inks, paints, and plastics, due to its vibrant greenish-yellow hue and good lightfastness.[1][2][3][4] In the context of scientific research, PY74 has garnered attention primarily due to its presence in tattoo inks.[5][6] This has prompted investigations into its safety, photostability, and metabolic fate within biological systems.

1.1. Toxicological Profile

The toxicological data for this compound is somewhat limited. However, available information suggests a low acute toxicity profile. As an azo compound, there is a potential for reductive cleavage of the azo bond, which could lead to the formation of aromatic amines.[7] Some aromatic amines are known to be carcinogenic.[7] Therefore, the long-term effects of PY74 and its degradation products are a subject of ongoing research.

1.2. Photodecomposition

Studies have shown that this compound is not completely photostable and can degrade upon exposure to simulated solar light.[5][6] This is particularly relevant in the context of tattoos, where the pigment is embedded in the skin and exposed to sunlight. Photodecomposition can lead to the formation of various smaller molecules, the toxicological profiles of which may differ from the parent pigment.

1.3. Metabolism

In vitro studies using rat and human liver microsomes have demonstrated that this compound can be metabolized by cytochrome P450 (CYP) enzymes.[8][9] The primary metabolic pathways involve hydroxylation and O-demethylation.[8][9] Understanding the metabolism of PY74 is crucial for assessing its potential for systemic toxicity and for identifying biomarkers of exposure.

Quantitative Data Summary

The following tables summarize key quantitative data related to the physical, chemical, and toxicological properties of this compound.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
C.I. NamePigment Yellow 74[10]
C.I. Number11741[10]
CAS Number6358-31-2[10]
Molecular FormulaC18H18N4O6[1]
Molecular Weight386.36 g/mol [1]
Melting Point275-293 °C[4]
Density1.28-1.51 g/cm³[4]
Solubility in waterInsoluble[11]

Table 2: Toxicological Data for this compound

TestSpeciesRouteValueReference
Acute Oral LD50RatOral> 10,000 mg/kg[11]
Toxicity to Fish (NOEC)Danio rerio-> saturation level (96 h)[7]
Toxicity to Algae (EC50)Desmodesmus subspicatus-> 2 mg/L (72 h)[7]
Toxicity to Microorganisms (NOEC)Activated sludge-> 1,000 mg/L (3 h)[7]

Experimental Protocols

The following are detailed protocols for key experiments involving this compound, based on published research and standard laboratory practices.

2.1. Protocol for Photodecomposition of this compound

This protocol describes a method for assessing the photostability of this compound by exposing a solution of the pigment to simulated solar light.

Objective: To induce and identify the photodecomposition products of this compound.

Materials:

  • This compound

  • Tetrahydrofuran (THF), HPLC grade

  • Quartz cuvettes

  • Xenon arc lamp with appropriate filters to simulate solar radiation

  • High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Mass Spectrometer (MS)

  • Argon gas

Procedure:

  • Sample Preparation: Prepare a solution of this compound in THF at a concentration of 100 µM.

  • Deoxygenation: Transfer the solution to a quartz cuvette and deoxygenate by bubbling with argon gas for 15 minutes to minimize oxidation reactions.

  • Irradiation: Seal the cuvette and place it in the xenon arc lamp chamber. Expose the solution to simulated solar light for a total of 24 hours. The irradiance should be maintained at a level comparable to natural sunlight (e.g., 765 W/m²).

  • Analysis of Photodecomposition:

    • HPLC-DAD: At various time points (e.g., 0, 4, 8, 12, 24 hours), withdraw an aliquot of the solution for HPLC-DAD analysis. This will allow for the monitoring of the degradation of the parent compound and the formation of photoproducts.

      • HPLC Conditions (Example):

        • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

        • Mobile Phase A: Water with 0.1% formic acid

        • Mobile Phase B: Acetonitrile with 0.1% formic acid

        • Gradient: Start with 95% A, linearly decrease to 5% A over 30 minutes, hold for 5 minutes, and then return to initial conditions.

        • Flow Rate: 1.0 mL/min

        • Detection: Diode array detector scanning from 200-600 nm.

    • Isolation of Photoproducts: For structural elucidation, scale up the experiment and use preparative HPLC to isolate the major photodecomposition products.

    • Structural Elucidation: Analyze the isolated photoproducts using NMR and MS to determine their chemical structures.

2.2. Protocol for In Vitro Metabolism of this compound using Liver Microsomes

This protocol outlines a method to study the metabolism of this compound using human or rat liver microsomes.

Objective: To identify the metabolites of this compound formed by cytochrome P450 enzymes.

Materials:

  • This compound

  • Pooled human or rat liver microsomes

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile, HPLC grade

  • HPLC-MS/MS system

Procedure:

  • Incubation Mixture Preparation: In a microcentrifuge tube, prepare the following incubation mixture on ice:

    • Phosphate buffer (100 mM, pH 7.4)

    • Liver microsomes (final concentration 0.5 mg/mL)

    • This compound (final concentration 10 µM, added from a stock solution in DMSO; final DMSO concentration should be <1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation of Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes in a shaking water bath.

  • Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile.

  • Protein Precipitation: Vortex the mixture and centrifuge at 14,000 rpm for 10 minutes to precipitate the proteins.

  • Sample Analysis: Transfer the supernatant to an HPLC vial for analysis by HPLC-MS/MS to identify and quantify the metabolites.

    • HPLC-MS/MS Conditions (Example):

      • Use similar HPLC conditions as in the photodecomposition protocol.

      • The mass spectrometer should be operated in both positive and negative ion modes to detect a wide range of potential metabolites.

      • Use tandem mass spectrometry (MS/MS) to fragment the parent ions of potential metabolites for structural confirmation.

  • Control Experiments:

    • Negative Control 1: Incubate PY74 with microsomes without the NADPH regenerating system.

    • Negative Control 2: Incubate PY74 in buffer with the NADPH regenerating system but without microsomes.

Visualizations

The following diagrams illustrate key processes related to the scientific study of this compound.

photodecomposition_workflow cluster_prep Sample Preparation cluster_exp Experiment cluster_analysis Analysis PY74 This compound in THF Deoxygenation Deoxygenation (Argon) PY74->Deoxygenation Irradiation Irradiation (Xenon Arc Lamp) Deoxygenation->Irradiation HPLC HPLC-DAD Analysis Irradiation->HPLC Isolation Preparative HPLC HPLC->Isolation Structure NMR & MS Analysis Isolation->Structure

Caption: Experimental workflow for the photodecomposition study of this compound.

metabolism_workflow cluster_prep Incubation Preparation cluster_reaction Metabolic Reaction cluster_analysis Sample Processing & Analysis PY74 This compound Mix Incubation Mixture PY74->Mix Microsomes Liver Microsomes Microsomes->Mix Buffer Phosphate Buffer Buffer->Mix Preincubation Pre-incubation (37°C) Mix->Preincubation Add_NADPH Add NADPH System Preincubation->Add_NADPH Incubation Incubation (37°C, 60 min) Add_NADPH->Incubation Quench Quench (Acetonitrile) Incubation->Quench Centrifuge Centrifugation Quench->Centrifuge Analysis HPLC-MS/MS Analysis Centrifuge->Analysis

Caption: Workflow for the in vitro metabolism study of this compound.

metabolic_pathway PY74 This compound M1 Metabolite 1 (Hydroxylation) PY74->M1 Phase I Metabolism M2 Metabolite 2 (O-demethylation) M1->M2 Phase I Metabolism CYP1A CYP1A1, CYP1A2, CYP1B1, CYP3A4 CYP1A->PY74 CYP1A2_1A1 CYP1A1, CYP1A2 CYP1A2_1A1->M1

Caption: Proposed metabolic pathway of this compound by cytochrome P450 enzymes.

References

Application of Pigment Yellow 74 in Coating and Thin Film Research

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This document provides detailed application notes and protocols for the use of Pigment Yellow 74 (PY74) in coatings and thin film research. It is intended for researchers, scientists, and professionals in drug development who are exploring the material science applications of organic pigments. This guide covers the fundamental properties of PY74, protocols for its dispersion and incorporation into water-based acrylic coatings, and methods for the fabrication and characterization of PY74 thin films.

Introduction to Pigment Yellow 74 (PY74)

Pigment Yellow 74 is a monoazo arylide pigment known for its bright, greenish-yellow shade.[1][2] It is a significant commercial pigment widely used in the paint, coatings, and printing ink industries.[1][3] PY74 is valued for its high tinting strength, good lightfastness, and favorable rheological properties.[1] It is available in various particle sizes, offering a range from transparent to opaque grades, making it a versatile colorant for diverse applications.[1][2] The opaque versions are often used as a lead-free substitute for chrome yellow pigments in applications like road marking paints.[1]

Properties of Pigment Yellow 74

A summary of the key physical, chemical, and fastness properties of Pigment Yellow 74 is presented in the tables below. These properties can vary depending on the specific grade and manufacturer of the pigment.

Table 1: General and Physical Properties of Pigment Yellow 74

PropertyValueReferences
C.I. NamePigment Yellow 74[4][5]
C.I. Number11741[4][5]
CAS Number6358-31-2[4][5]
Molecular FormulaC₁₈H₁₈N₄O₆[4][6]
Molecular Weight386.36 g/mol [4][6][7]
AppearanceYellow Powder[4][6][7]
Density1.28 - 1.6 g/cm³[2][7][8]
Oil Absorption27 - 50 g/100g [2][8]
pH of Water Extract5.5 - 7.5[8]
Melting Point275 - 293 °C (decomposes)[2][7]

Table 2: Fastness and Resistance Properties of Pigment Yellow 74 in Coatings

PropertyRating (1-5 or 1-8 Scale)References
Lightfastness (Full Shade)5 - 8[2][4][5][8]
Lightfastness (Tint)5 - 7[2]
Heat Resistance140 - 200 °C[4][5][8][9]
Water Resistance5[4][5][6]
Oil Resistance4 - 5[4][5][6]
Acid Resistance5[4][5][6]
Alkali Resistance5[4][5][6]
Ethanol Resistance3 - 4[2]
Weather Fastness3[2]

Note: Fastness is typically rated on a scale of 1 to 5 (where 5 is excellent) or 1 to 8 for lightfastness (where 8 is the highest).

Application in Coatings

PY74 is extensively used in both water-based and solvent-based coating systems, including decorative paints, industrial coatings, and traffic paints.[1][2] Its good dispersibility and rheological properties allow for high pigment loading without adversely affecting the flow characteristics of the paint.[1]

Experimental Workflow for Coating Formulation and Testing

The following diagram illustrates the general workflow for creating and evaluating a coating formulated with Pigment Yellow 74.

Coating_Workflow cluster_formulation Formulation cluster_application Application cluster_testing Characterization & Testing A Pigment Dispersion (PY74, Water, Dispersant, Defoamer) B Paint Formulation (Dispersion, Binder, Additives) A->B Incorporate D Fineness of Dispersion (ASTM D1210) A->D C Coating Application (e.g., drawdown on substrate) B->C F Rheology Measurement B->F E Color & Tint Strength (ASTM D387, ASTM D2244) C->E G Weathering & Lightfastness (QUV/Xenon Arc) C->G

Coating Formulation and Testing Workflow
Protocol for Preparation of a Water-Based PY74 Pigment Dispersion

This protocol is adapted from a general procedure for creating a stable, resin-free pigment concentrate.

Materials:

  • Pigment Yellow 74 powder

  • Deionized water

  • Polymeric dispersant (e.g., acidic group polyester (B1180765) compound)

  • Defoamer

  • Biocide

Equipment:

  • High-speed dissolver/mixer

  • Laboratory bead mill with grinding media (e.g., Zirconia beads)

  • Hegman gauge

Procedure:

  • Premixing:

    • To a suitable vessel, add the calculated amount of deionized water and begin stirring at a low speed.

    • Slowly add the polymeric dispersant and allow it to dissolve completely.

    • Add a portion of the defoamer to the mixture.

  • Pigment Addition:

    • Gradually add the Pigment Yellow 74 powder to the vortex of the stirred liquid. Increase the mixing speed as needed to ensure good wetting of the pigment particles.

    • Continue mixing at high speed for 15-20 minutes until a homogeneous pre-dispersion is achieved.

  • Grinding:

    • Transfer the pre-dispersion to the bead mill.

    • Mill the dispersion until the desired fineness of grind is achieved. This is monitored by taking samples periodically and testing with a Hegman gauge. A reading of 7+ is often targeted for high-quality dispersions.

  • Let-down:

    • Once the target fineness is reached, transfer the dispersion from the mill to a separate vessel.

    • Add the remaining defoamer and the biocide under slow agitation.

    • Mix for an additional 10-15 minutes to ensure homogeneity.

  • Quality Control:

    • Measure the final fineness of grind (ASTM D1210), viscosity, and color strength (ASTM D387) of the dispersion.

Protocol for Formulation of a Water-Based Acrylic Paint

This protocol provides a general guideline for incorporating the PY74 pigment dispersion into a simple water-based acrylic latex paint.

Materials:

  • PY74 Pigment Dispersion (prepared as in 3.2)

  • Acrylic latex binder (e.g., styrene-acrylic emulsion)

  • Deionized water

  • Coalescing agent (e.g., Texanol)

  • Rheology modifier (thickener)

  • Defoamer

Procedure:

  • Binder Addition:

    • In a mixing vessel, add the acrylic latex binder under slow agitation.

  • Dispersion Incorporation:

    • Slowly add the PY74 pigment dispersion to the binder with continuous mixing.

  • Additive Incorporation:

    • In a separate container, pre-mix the deionized water, coalescing agent, and defoamer.

    • Slowly add this mixture to the main batch.

  • Viscosity Adjustment:

    • Gradually add the rheology modifier to the paint while monitoring the viscosity until the desired consistency is achieved.

    • Continue mixing for 15-20 minutes to ensure all components are fully incorporated.

  • Final Quality Checks:

    • Allow the paint to equilibrate.

    • Measure the final pH, viscosity, and apply a drawdown to a substrate to evaluate color, gloss, and hiding power.

Application in Thin Film Research

The use of organic pigments like PY74 in thin film applications is an emerging area of research, with potential applications in organic electronics, sensors, and color filters. Thin films of organic pigments can be fabricated using various techniques, including physical vapor deposition (PVD) and solution-based methods like spin coating.

Experimental Workflow for Thin Film Fabrication and Characterization

The following diagram outlines the general steps involved in creating and analyzing PY74 thin films.

ThinFilm_Workflow cluster_prep Preparation cluster_fab Fabrication cluster_char Characterization A Substrate Cleaning C Thermal Evaporation (PVD) A->C D Spin Coating (Solution Deposition) A->D B PY74 Source Material (Powder or Solution) B->C B->D E Thickness Measurement (e.g., Profilometry) C->E F Morphology & Structure (AFM, SEM, XRD) C->F G Optical Properties (UV-Vis Spectroscopy) C->G D->E D->F D->G

Thin Film Fabrication and Characterization Workflow
Generalized Protocol for PY74 Thin Film Deposition via Thermal Evaporation

This is a general protocol for the physical vapor deposition of an organic material and may need to be optimized for PY74.

Equipment:

  • High-vacuum thermal evaporation system

  • Substrate holder and heater

  • Quartz crystal microbalance (QCM) for thickness monitoring

  • Tungsten or molybdenum evaporation boat

  • Clean substrates (e.g., glass, silicon wafer)

Procedure:

  • Substrate Preparation:

    • Thoroughly clean the substrates using a sequence of solvents (e.g., acetone, isopropanol, deionized water) in an ultrasonic bath.

    • Dry the substrates with a nitrogen gun and load them into the substrate holder in the deposition chamber.

  • Source Preparation:

    • Place a small amount of PY74 powder into the evaporation boat.

  • Deposition:

    • Evacuate the chamber to a high vacuum (e.g., < 10⁻⁶ Torr).

    • If desired, heat the substrate to a specific temperature.

    • Gradually increase the current to the evaporation boat to heat the PY74 powder.

    • Monitor the deposition rate and thickness using the QCM. A slow deposition rate (e.g., 0.1-0.5 Å/s) is often preferred for better film morphology.

    • Once the desired thickness is achieved, close the shutter and turn off the power to the boat.

  • Cooling and Venting:

    • Allow the system and substrate to cool down before venting the chamber to atmospheric pressure with an inert gas like nitrogen.

    • Remove the coated substrates for characterization.

Generalized Protocol for PY74 Thin Film Deposition via Spin Coating

This protocol describes a general method for depositing a thin film from a solution. The solvent and concentration will need to be optimized for PY74.

Materials:

  • PY74 Nanoparticle dispersion or a solution of PY74 in a suitable solvent

  • Appropriate solvent (e.g., a solvent in which PY74 has some solubility or can be dispersed as nanoparticles)

  • Clean substrates

Equipment:

  • Spin coater

  • Micropipette

  • Hotplate

Procedure:

  • Solution/Dispersion Preparation:

    • Prepare a dilute solution or a stable nanoparticle dispersion of PY74 in a suitable volatile solvent. The concentration will directly affect the final film thickness.

  • Substrate Preparation:

    • Clean the substrates as described in the thermal evaporation protocol.

  • Deposition:

    • Place a substrate on the chuck of the spin coater and turn on the vacuum to hold it in place.

    • Dispense a small amount of the PY74 solution/dispersion onto the center of the substrate using a micropipette.

    • Start the spin coater. A typical two-step process might involve a slow spin (e.g., 500 rpm for 10 seconds) to spread the liquid, followed by a fast spin (e.g., 3000 rpm for 30-60 seconds) to thin the film to the desired thickness.

  • Drying/Annealing:

    • After spinning stops, carefully remove the substrate and place it on a hotplate at a moderate temperature (e.g., 60-100 °C) to evaporate any remaining solvent. This step can also be used to anneal the film, which may influence its crystallinity and morphology.

  • Characterization:

    • Analyze the film for thickness, uniformity, morphology, and optical properties.

Characterization of Coatings and Thin Films

A variety of analytical techniques can be used to characterize coatings and thin films containing PY74.

Table 3: Common Characterization Techniques

TechniquePurposeASTM/ISO Standard
Hegman Gauge To determine the fineness of pigment dispersion in a liquid.ASTM D1210
Mechanical Muller To prepare pigment dispersions for color and tint strength testing.ASTM D387
Spectrophotometer/Colorimeter To measure color coordinates and calculate color differences.ASTM D2244
Rheometer To measure viscosity and viscoelastic properties of the coating.-
QUV Accelerated Weathering Tester To simulate weathering effects of sunlight and moisture using fluorescent UV lamps.ASTM G154, ASTM D4587
Xenon Arc Weathering Tester To simulate the full spectrum of sunlight for accelerated weathering tests.ASTM G155
Profilometer/Ellipsometer To measure the thickness of thin films.-
Atomic Force Microscopy (AFM) To image the surface topography and morphology of thin films at the nanoscale.-
Scanning Electron Microscopy (SEM) To visualize the surface and cross-section of coatings and thin films.-
X-ray Diffraction (XRD) To determine the crystalline structure of the pigment in the film.-
UV-Visible Spectroscopy To measure the absorbance, transmittance, and reflectance of the films.-

Safety Precautions

When handling Pigment Yellow 74 powder, it is important to avoid creating dust. Use in a well-ventilated area and wear appropriate personal protective equipment (PPE), including a dust mask, gloves, and safety glasses. Consult the Safety Data Sheet (SDS) from the manufacturer for specific handling and safety information.

References

Application Note: Particle Size Analysis of C.I. Pigment Yellow 74 Powders

Author: BenchChem Technical Support Team. Date: December 2025

AN-PY74-PSA001

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 74 is a monoazo pigment widely utilized in the manufacturing of paints, inks, and plastics due to its bright greenish-yellow hue, high color strength, and good lightfastness.[1][2][3] The particle size distribution of this organic pigment is a critical physical characteristic that significantly influences its end-use properties, including color strength, opacity, transparency, gloss, and rheology.[4][5] Optimal performance is achieved when the average primary particle diameter ranges from 20 to 130 nanometers.[6] Particles smaller than this range may exhibit increased aggregation, hindering dispersibility, while larger particles can fail to provide the desired transparency and clarity in high-quality applications.[6]

This application note provides detailed protocols for the particle size analysis of this compound powders using laser diffraction and dynamic light scattering (DLS), two common techniques for pigment characterization.[5][7]

Physicochemical Properties of this compound

A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is crucial for selecting appropriate dispersion media and understanding the material's behavior during analysis.

PropertyValueReference
Chemical Formula C18H18N4O6[6][8]
Molecular Weight 386.4 g/mol [6][8]
Appearance Bright yellow powder[3][9]
Average Particle Size 0.18 µm (180 nm)[3]
Average Particle Size 65 nm[10]
Optimal Particle Size Range 20 - 130 nm[6][11]
Density 1.28 - 1.51 g/cm³[3]
Solubility in Water Insoluble[8][9]
Oil Absorption 27 - 45 g/100g [3][6]

Particle Size Analysis Methodologies

The selection of an appropriate particle sizing technique is dependent on the expected particle size range and the nature of the sample. For the bimodal size range of this compound, both laser diffraction and dynamic light scattering are suitable methods.

Laser Diffraction

Laser diffraction is a versatile technique for measuring particle size distributions for materials ranging from the sub-micron to the millimeter scale.[12][13] It operates on the principle that particles scatter light at an angle that is inversely proportional to their size.

  • Instrument Setup and Blank Measurement:

    • Power on the laser diffraction particle size analyzer (e.g., Malvern Mastersizer, Horiba LA-960).

    • Allow the instrument to warm up for at least 30 minutes.

    • Fill the dispersion unit with a suitable dispersant (e.g., deionized water with a surfactant such as 0.1% sodium pyrophosphate, or an organic solvent like isopropanol).

    • Perform a blank measurement (background calibration) with the clean dispersant. The background should be stable and low in intensity.

  • Sample Preparation (Wet Dispersion):

    • Accurately weigh approximately 10-20 mg of this compound powder.

    • Add the powder to a beaker containing 20-30 mL of the chosen dispersant.

    • Disperse the sample using an ultrasonic probe for 2-3 minutes to break up agglomerates. The ultrasonic energy should be optimized to deagglomerate the pigment without causing primary particle fracture.

  • Measurement:

    • Slowly add the dispersed pigment suspension to the instrument's dispersion unit until the recommended obscuration level is reached (typically between 5% and 15%).

    • Allow the suspension to circulate for 1-2 minutes to ensure homogeneity.

    • Perform the measurement. Acquire at least three consecutive readings to ensure reproducibility.

  • Data Analysis:

    • Process the raw scattering data using the instrument's software, which typically employs Mie or Fraunhofer theory to calculate the particle size distribution. For colored particles like Pigment Yellow 74, Mie theory is generally more accurate and requires the input of the material's refractive index and absorption index.

    • Report the particle size distribution as a volume-based distribution and provide key parameters such as the D10, D50 (median particle size), and D90 values.

Dynamic Light Scattering (DLS)

DLS is a non-invasive technique ideal for measuring the size of nanoparticles and colloids in suspension.[12][13] It measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of the particles.

  • Instrument Setup:

    • Power on the DLS instrument (e.g., Malvern Zetasizer, Brookhaven Instruments NanoBrook).

    • Allow the instrument to equilibrate to the desired measurement temperature (typically 25 °C).

  • Sample Preparation:

    • Prepare a stock suspension of this compound in a suitable dispersant (e.g., deionized water with 0.1% surfactant) at a concentration of approximately 0.1 mg/mL.

    • Briefly sonicate the stock suspension to ensure good dispersion.

    • Filter the stock suspension through a 0.45 µm filter to remove any large aggregates or contaminants.

    • Dilute the filtered stock suspension with the dispersant to a final concentration that gives a stable and appropriate count rate as recommended by the instrument manufacturer. The sample should be visibly clear to slightly turbid.

  • Measurement:

    • Rinse a clean cuvette with the filtered dispersant and then with the prepared sample suspension.

    • Fill the cuvette with the sample suspension and ensure there are no air bubbles.

    • Place the cuvette in the instrument's sample holder.

    • Set the measurement parameters, including the dispersant viscosity and refractive index.

    • Perform the measurement, typically consisting of multiple runs to ensure statistical accuracy.

  • Data Analysis:

    • The instrument's software will analyze the correlation function of the scattered light intensity to determine the hydrodynamic diameter of the particles.

    • The results are typically presented as an intensity-weighted distribution. Volume and number-weighted distributions can also be derived.

    • Report the Z-average diameter and the Polydispersity Index (PDI). The PDI indicates the breadth of the size distribution.

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for the particle size analysis of this compound.

Laser_Diffraction_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing weigh Weigh Pigment disperse Disperse in Solvent weigh->disperse sonicate Ultrasonicate disperse->sonicate add_sample Add Sample to Instrument sonicate->add_sample blank Blank Measurement blank->add_sample measure Acquire Data add_sample->measure calculate Calculate PSD (Mie Theory) measure->calculate report Report D10, D50, D90 calculate->report DLS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Processing stock Prepare Stock Suspension sonicate Sonicate Briefly stock->sonicate filter Filter Suspension sonicate->filter dilute Dilute to Final Concentration filter->dilute cuvette Fill Cuvette dilute->cuvette equilibrate Equilibrate Temperature cuvette->equilibrate measure Perform Measurement equilibrate->measure analyze Analyze Correlation Function measure->analyze report Report Z-average & PDI analyze->report

References

Application Notes and Protocols for Surface Modification of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Formulation Chemists

These application notes provide an overview and detailed protocols for various surface modification techniques aimed at enhancing the performance of C.I. Pigment Yellow 74 (PY 74). The modifications are designed to improve properties such as dispersibility, stability, lightfastness, and compatibility with different application media.

Introduction to this compound

This compound is a monoazo pigment known for its bright, greenish-yellow shade and high color strength.[1][2] It is widely used in various applications, including printing inks, paints, coatings, plastics, and textiles.[1][2][3][4] While it offers excellent coloristic properties, untreated PY 74 can exhibit limitations such as poor lightfastness, limited colloidal stability, and a tendency to ripen or recrystallize in certain solvent systems.[5][6] Surface modification is a critical step to overcome these deficiencies and broaden the application scope of this pigment.

Key Properties of Unmodified this compound:

PropertyValueReferences
Chemical FormulaC18H18N4O6[1][7]
Molecular Weight386.36 g/mol [1][7]
Lightfastness (Masstone)5-8 (on a scale of 1-8)[2][8]
Heat Stability93-180 °C (application dependent)[8][9]
Oil Absorption27-45 g/100g [2]
Specific Surface Area10-70 m²/g[2][4]
Surface Modification Techniques

Several techniques can be employed to modify the surface of this compound. These methods aim to alter the pigment's surface chemistry to improve its interaction with the surrounding medium. Key techniques include:

  • Dispersion with Polymeric Dispersants: Adsorption of polymers onto the pigment surface to provide steric or electrostatic stabilization.

  • Rosin (B192284) Surface Treatment: Deposition of a rosin salt on the pigment surface to control particle size and improve transparency.[10]

  • Surfactant Aftertreatment: Use of nonionic, cationic, or anionic surfactants to enhance wetting and dispersibility.[11]

  • Co-precipitation/Mixed Crystal Formation: Synthesizing the pigment in the presence of a structurally similar molecule to create a more stable crystal lattice.[11]

  • Encapsulation: Enclosing the pigment particles within a protective shell of a polymer or other material.[12]

Experimental Protocols

Protocol 1: Surface Modification with Polymeric Dispersants

This protocol describes the use of a polymeric dispersant to improve the stability of an aqueous dispersion of this compound, a technique particularly relevant for inkjet ink formulations.[13]

Objective: To prepare a stable aqueous dispersion of PY 74 using a random copolymer dispersant.

Materials:

  • This compound

  • Polymeric Dispersant (e.g., a random copolymer of benzyl (B1604629) (meth)acrylate and (meth)acrylic acid with an acid number of 80-200 and Mn of 6,000-20,000)[13]

  • Deionized Water

  • High-speed mixer

  • Bead mill

Procedure:

  • Premixing:

    • In a suitable vessel, combine the polymeric dispersant with deionized water and mix until the dispersant is fully dissolved.

    • Gradually add the this compound powder to the dispersant solution while mixing at a moderate speed with a high-speed mixer.

    • Continue mixing for 30-60 minutes to ensure the pigment is thoroughly wetted.

  • Milling:

    • Transfer the premix to a laboratory bead mill charged with milling media (e.g., zirconia beads).

    • Mill the dispersion at a controlled temperature until the desired particle size distribution is achieved. The target average particle size (d50) is typically below 200 nm, and ideally not more than 120 nm for inkjet applications.[13]

    • Monitor the particle size periodically during milling using a dynamic light scattering (DLS) instrument.

  • Post-Milling and Characterization:

    • Separate the milled dispersion from the milling media.

    • Characterize the final dispersion for properties such as particle size distribution, viscosity, and storage stability.

    • Storage stability can be assessed by monitoring changes in particle size and viscosity over time at elevated temperatures (e.g., 60°C for one week).

Expected Outcome: A stable, finely dispersed pigment dispersion with improved resistance to particle growth and agglomeration.

Logical Relationship of the Dispersion Process:

A Polymeric Dispersant Solution Preparation B Addition of this compound A->B C High-Speed Mixing (Premixing) B->C D Bead Milling C->D E Particle Size Reduction & Stabilization D->E F Final Dispersion E->F

Caption: Workflow for preparing a stabilized PY 74 dispersion.

Protocol 2: Rosin Surface Treatment

This protocol details a conventional method for treating the surface of PY 74 with rosin to enhance its transparency and color strength, often used in printing ink applications.[10]

Objective: To deposit an insoluble rosin metal salt onto the pigment surface.

Materials:

  • This compound slurry (post-coupling reaction)

  • Rosin soap solution (e.g., 25% aqueous solution of sodium salt of rosin)

  • Metal salt solution (e.g., aluminum sulfate)

  • Sodium hydroxide (B78521)

  • Hydrochloric acid

  • Filtration apparatus

  • Drying oven

Procedure:

  • pH Adjustment of Pigment Slurry:

    • Following the azo coupling reaction to synthesize PY 74, adjust the pH of the resulting pigment slurry to 9.5-10.0 using a sodium hydroxide solution.[10]

  • Addition of Rosin Soap:

    • Add the 25% rosin soap solution to the pH-adjusted pigment slurry. The amount of rosin soap is typically a percentage of the pigment weight.

    • Stir the mixture for approximately 10 minutes to ensure uniform distribution of the rosin soap.[10]

  • Precipitation of Rosin Salt:

    • Slowly add hydrochloric acid to the slurry to adjust the pH to 5.0.[10] This will cause the rosin to precipitate as an insoluble layer on the pigment surface. A metal salt solution like aluminum sulfate (B86663) can also be used to form a rosin lake.[10]

  • Isolation and Drying:

    • Filter the surface-treated pigment from the slurry.

    • Wash the filter cake with water until it is free of soluble salts.

    • Dry the pigment presscake in an oven at a controlled temperature (e.g., 70-80°C).

Expected Outcome: A surface-treated PY 74 with improved transparency and color strength.

Experimental Workflow for Rosin Treatment:

A PY 74 Slurry (post-coupling) B pH Adjustment to 9.5-10.0 A->B C Addition of Rosin Soap Solution B->C D Stirring C->D E pH Adjustment to 5.0 (Precipitation) D->E F Filtration and Washing E->F G Drying F->G H Rosin-Treated PY 74 G->H cluster_0 Aqueous Medium cluster_1 Adsorption Process cluster_2 Stabilized Particle A Surfactant Micelle C Hydrophobic Tail Adsorbs onto Pigment Surface A->C Interaction B Pigment Particle B->C D Hydrophilic Head Extends into Water C->D E Steric/Electrostatic Repulsion D->E Leads to

References

Application Notes & Protocols: C.I. Pigment Yellow 74 for Tracing and Flow Visualization Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of C.I. Pigment Yellow 74, detailing its potential use as a tracer in flow visualization studies. While primarily an industrial pigment, its properties suggest applicability in specific research contexts, particularly where a visible, insoluble particulate tracer is required. The following sections outline the pigment's properties, preparation protocols for creating tracer suspensions, and methodologies for its application in flow visualization experiments.

Introduction to this compound as a Tracer

This compound is a monoazo organic pigment known for its bright, greenish-yellow hue and high color strength.[1][2][3][4][5] It is commercially available in various particle sizes, including transparent and opaque forms.[5][6] Its general insolubility in water and many organic solvents makes it a candidate for use as a particulate tracer in fluid dynamics studies where the visualization of flow patterns is desired.[7][8] Researchers should note that while widely used in industrial applications, its use as a scientific tracer is not well-documented, and thorough validation for specific experimental systems is recommended.

Key Features:

  • High Visibility: Bright yellow color provides excellent contrast for visualization.

  • Insolubility: Remains as a discrete particle in aqueous and many solvent-based systems, which is essential for particle image velocimetry (PIV) and other flow tracing techniques.[7][8]

  • Variable Particle Size: Available in different grades, allowing for selection based on the specific requirements of the flow system.[2][5]

Limitations and Safety Considerations:

  • Biocompatibility: There is limited data on the biocompatibility of this compound. Its use in biological or in vivo studies is not recommended without thorough toxicological assessment.

  • Photostability: Studies have shown that this compound can photodecompose under certain conditions, which could potentially lead to the formation of other chemical species.[9][10] This should be considered in experiments involving prolonged light exposure.

  • Dispersion: As a pigment, it requires careful dispersion to prevent aggregation and ensure particles accurately follow the fluid flow.

Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining its suitability for a given flow visualization application and for developing appropriate dispersion protocols.

PropertyValueReferences
Chemical Name 2-((2-methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide[7]
Molecular Formula C18H18N4O6[1][8]
Molecular Weight 386.36 g/mol [1][8]
Appearance Bright yellow powder[1][7][8]
Density 1.28 - 1.51 g/cm³[1][2]
Melting Point 275 - 293 °C[1][2][8]
Water Solubility < 1 mg/mL at 20 °C[1][7]
Oil Absorption 27-45 g/100g [1][2]
Particle Size Varies by grade (e.g., specific surface area 10-70 m²/g)[2][5]

Experimental Protocols

The following protocols are generalized methodologies for the preparation and use of this compound as a tracer for flow visualization. It is crucial to optimize these protocols for the specific experimental setup and fluid medium.

This protocol describes the preparation of a concentrated stock suspension of this compound that can be diluted for use in experiments.

Materials:

  • This compound powder

  • Dispersing medium (e.g., deionized water, ethanol, or a buffer compatible with the experimental system)

  • Dispersing agent (e.g., non-ionic surfactant such as Tween 20 or Triton X-100)

  • Ultrasonic bath or probe sonicator

  • Magnetic stirrer and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For a 1% (w/v) stock solution, weigh 1 g of the pigment.

  • Wetting: In a beaker, create a paste of the pigment powder with a small amount of the dispersing medium containing the dispersing agent. The recommended starting concentration for the dispersing agent is 0.1% (v/v).

  • Dispersion: Gradually add the remaining dispersing medium to the paste while continuously stirring with a magnetic stirrer.

  • Sonication: Place the beaker in an ultrasonic bath or use a probe sonicator to break down agglomerates and achieve a fine dispersion. Sonicate for 15-30 minutes, monitoring the temperature to avoid excessive heating.

  • Volume Adjustment: Transfer the dispersion to a volumetric flask and add the dispersing medium to reach the final desired volume.

  • Storage: Store the stock suspension in a well-sealed, light-protected container. Shake or sonicate briefly before each use to ensure homogeneity.

This protocol is adapted from general oil and dye flow visualization techniques and can be used to visualize flow patterns on a solid surface.[11][12][13]

Materials:

  • This compound stock suspension (from Protocol 3.1)

  • Carrier fluid (e.g., light mineral oil, kerosene)

  • Soft brush or airbrush for application

  • Surface to be visualized

  • Flow generation system (e.g., wind tunnel, water channel)

  • Imaging system (camera, lighting)

Procedure:

  • Mixture Preparation: Mix the this compound stock suspension with the carrier fluid. The ratio will depend on the desired viscosity and the flow conditions. A starting point is a 1:10 ratio of pigment suspension to carrier fluid. The goal is to create a mixture with a consistency similar to skim milk.[14]

  • Surface Application: Apply a thin, uniform layer of the pigment mixture to the surface of interest using a soft brush or an airbrush.

  • Flow Initiation: Initiate the fluid flow over the surface. The carrier fluid will move with the flow, and the pigment particles will be deposited on the surface, forming streaks that indicate the direction of the flow.

  • Visualization and Imaging: As the carrier fluid evaporates or is carried away by the flow, the pattern of the deposited pigment becomes visible.[12][13][15] Illuminate the surface appropriately and capture images or videos of the resulting flow patterns. For enhanced visibility, consider using a contrasting background color on the surface.

  • Data Analysis: Analyze the captured images to identify flow features such as separation lines, reattachment points, and vortices.

This protocol outlines the use of this compound as seeding particles for techniques like Particle Image Velocimetry (PIV). The choice of pigment grade with a suitable particle size is critical for accurate flow tracing.

Materials:

  • This compound stock suspension (from Protocol 3.1, using a grade with a small and uniform particle size)

  • The fluid medium of the experimental setup (e.g., water, air)

  • PIV system (laser, optics, camera)

Procedure:

  • Dilution: Dilute the stock suspension in the main fluid medium to achieve the desired particle concentration. The optimal concentration will depend on the specific PIV setup and the volume being imaged. The goal is to have enough particles to resolve the flow field without excessively altering the fluid properties.

  • Introduction into the Flow: Introduce the diluted pigment suspension into the flow system. Ensure that the particles are evenly distributed throughout the region of interest before starting the measurement.

  • PIV Measurement: Illuminate the seeded flow with a laser sheet and capture a sequence of images.

  • Data Processing: Use PIV software to analyze the displacement of the pigment particles between successive images to calculate the velocity field of the fluid.

Diagrams

The following diagrams illustrate the experimental workflows described in the protocols.

experimental_workflow_stock_suspension cluster_start Start Materials cluster_process Preparation Steps cluster_end Final Product A This compound Powder D Weigh Pigment A->D B Dispersing Medium E Create Pigment Paste B->E C Dispersing Agent C->E D->E F Gradual Dilution & Stirring E->F G Sonication F->G H Final Volume Adjustment G->H I Stock Suspension H->I

Fig. 1: Workflow for Stock Suspension Preparation.

experimental_workflow_surface_flow A Prepare Pigment-Carrier Mixture B Apply Thin Layer to Surface A->B C Initiate Fluid Flow B->C D Pigment Deposition & Pattern Formation C->D E Image Acquisition D->E F Data Analysis of Flow Patterns E->F

Fig. 2: Protocol for Surface Flow Visualization.

logical_relationship_piv cluster_input Inputs cluster_system PIV System cluster_output Output A Fluid Medium C Laser Illumination A->C B Diluted Pigment Suspension B->C D Image Capture C->D E Velocity Field Data D->E

Fig. 3: Logic of PIV using Pigment Seeding.

References

Application Notes and Protocols: Photophysical Properties of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

C.I. Pigment Yellow 74 (PY 74), also known as Arylide Yellow or Hansa Yellow 5GX, is a monoazo pigment widely utilized in various industrial applications, including inks, coatings, and plastics, owing to its bright greenish-yellow hue and good lightfastness.[1][2] Its chemical structure and physical properties contribute to its performance as a colorant.[3] While its primary application is as a pigment, understanding its photophysical properties, such as absorption and fluorescence, is crucial for applications where it might be exposed to light and for assessing its potential in areas like fluorescence-based assays or as a photosensitizer.

These application notes provide an overview of the known photophysical properties of this compound and detailed protocols for their experimental determination. While some data on its light absorption characteristics are available, specific quantitative data on its fluorescence emission, quantum yield, and lifetime are not extensively reported in the scientific literature. Therefore, this document also serves as a guide for researchers to characterize these properties in their own laboratories.

Photophysical Data of this compound

The photophysical properties of a molecule describe its interaction with light, including absorption, emission, and the efficiencies of these processes. These properties are highly dependent on the molecular environment, such as the solvent polarity.

Table 1: Summary of Known Photophysical Properties of this compound

PropertyValueNotes
Maximum Absorption Wavelength (λmax) 439 - 498 nmThe wide range indicates a dependency on the solvent and the physical state of the pigment. This absorption is attributed to a π → π* transition in the conjugated azo system.[3]

Table 2: Photophysical Properties to be Determined Experimentally

PropertyValueNotes
Maximum Emission Wavelength (λem) Not ReportedExpected to be at a longer wavelength than the absorption maximum (Stokes shift). The fluorescence is believed to originate from the quinone tautomeric form of the molecule.[4]
Fluorescence Quantum Yield (ΦF) Not ReportedGenerally, arylide yellow pigments are reported to have relatively low quantum yields at room temperature, which may increase at lower temperatures.[4]
Fluorescence Lifetime (τF) Not ReportedThis parameter provides insight into the excited state dynamics of the molecule.
Molar Extinction Coefficient (ε) Not ReportedA measure of how strongly the molecule absorbs light at a specific wavelength.

Experimental Protocols

The following protocols provide standardized methods for determining the key photophysical properties of this compound in solution.

Measurement of the UV-Visible Absorption Spectrum

This protocol outlines the procedure for determining the wavelength of maximum absorption (λmax) and the molar extinction coefficient (ε) of this compound.

Materials:

  • This compound

  • Spectroscopic grade solvents (e.g., ethanol, dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF))

  • Dual-beam UV-Visible spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Stock Solution Preparation:

    • Accurately weigh a small amount of this compound.

    • Dissolve the pigment in a known volume of a chosen spectroscopic grade solvent to prepare a stock solution of known concentration (e.g., 1 mM). Sonication may be required to aid dissolution.

  • Preparation of Working Solutions:

    • Prepare a series of dilutions from the stock solution to obtain concentrations that result in an absorbance reading between 0.1 and 1.0 at the expected λmax.

  • Spectrophotometer Setup:

    • Turn on the spectrophotometer and allow it to warm up as per the manufacturer's instructions.

    • Set the desired wavelength range for the scan (e.g., 300 - 600 nm).

  • Blank Measurement:

    • Fill a quartz cuvette with the pure solvent to be used for the sample.

    • Place the cuvette in the reference and sample holders of the spectrophotometer and record a baseline spectrum. This will subtract the absorbance of the solvent and the cuvette.

  • Sample Measurement:

    • Rinse a cuvette with a small amount of the most dilute working solution and then fill it.

    • Place the sample cuvette in the sample holder of the spectrophotometer.

    • Acquire the absorption spectrum.

    • Repeat the measurement for all the prepared working solutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax) from the spectra.

    • To determine the molar extinction coefficient (ε), plot a graph of absorbance at λmax versus the concentration of the solutions.

    • According to the Beer-Lambert law (A = εcl), the slope of the resulting linear fit will be the molar extinction coefficient (where 'c' is the concentration in mol/L and 'l' is the path length in cm).

G Workflow for UV-Visible Absorption Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution prep_work Prepare Working Dilutions prep_stock->prep_work setup_spec Setup Spectrophotometer prep_work->setup_spec measure_blank Measure Blank (Solvent) setup_spec->measure_blank measure_sample Measure Sample Spectra measure_blank->measure_sample find_lambda Identify λmax measure_sample->find_lambda plot_beer Plot Absorbance vs. Concentration find_lambda->plot_beer calc_epsilon Calculate Molar Extinction Coefficient (ε) plot_beer->calc_epsilon

Caption: Workflow for UV-Visible Absorption Measurement.

Measurement of the Fluorescence Emission Spectrum

This protocol describes how to obtain the fluorescence emission spectrum of this compound to determine its wavelength of maximum emission (λem).

Materials:

  • This compound solution (prepared as in the absorption protocol, with absorbance at the excitation wavelength < 0.1)

  • Spectrofluorometer

  • Fluorescence cuvettes (quartz or appropriate material, 4-sided polished)

  • Spectroscopic grade solvent

Procedure:

  • Sample Preparation:

    • Use a dilute solution of this compound with an absorbance of less than 0.1 at the chosen excitation wavelength to avoid inner filter effects.

  • Spectrofluorometer Setup:

    • Turn on the spectrofluorometer and allow the lamp to stabilize.

    • Set the excitation wavelength (λex). This should ideally be the λmax determined from the absorption spectrum.

    • Set the emission wavelength range to be scanned (e.g., from λex + 10 nm to 700 nm).

    • Set the excitation and emission slit widths to an appropriate value to balance signal intensity and spectral resolution.

  • Blank Measurement:

    • Fill a fluorescence cuvette with the pure solvent.

    • Place it in the sample holder and acquire an emission spectrum. This will allow for the identification of any background fluorescence or Raman scattering from the solvent.

  • Sample Measurement:

    • Rinse and fill a cuvette with the this compound solution.

    • Place it in the sample holder and acquire the fluorescence emission spectrum.

  • Data Analysis:

    • Subtract the blank spectrum from the sample spectrum to obtain the corrected emission spectrum of this compound.

    • Identify the wavelength of maximum fluorescence intensity (λem).

G Workflow for Fluorescence Emission Measurement cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis prep_sample Prepare Dilute Sample (Abs < 0.1) setup_fluor Setup Spectrofluorometer prep_sample->setup_fluor measure_blank Measure Blank (Solvent) setup_fluor->measure_blank measure_sample Measure Sample Emission measure_blank->measure_sample correct_spec Correct for Blank measure_sample->correct_spec find_lambda_em Identify λem correct_spec->find_lambda_em

Caption: Workflow for Fluorescence Emission Measurement.

Determination of Fluorescence Quantum Yield (Relative Method)

The fluorescence quantum yield (ΦF) is determined by comparing the fluorescence of this compound to that of a standard with a known quantum yield.[2]

Materials:

  • This compound solutions of varying concentrations (absorbance < 0.1)

  • A suitable fluorescence standard with a known quantum yield (e.g., quinine (B1679958) sulfate (B86663) in 0.1 M H2SO4, Rhodamine 6G in ethanol)

  • Solutions of the standard of varying concentrations (absorbance < 0.1)

  • UV-Visible spectrophotometer

  • Spectrofluorometer

  • Spectroscopic grade solvents

Procedure:

  • Standard Selection:

    • Choose a standard that absorbs and emits in a similar spectral region to this compound.

  • Absorbance Measurements:

    • Measure the absorbance of at least five solutions of this compound and five solutions of the standard at the same excitation wavelength. The absorbance values should be in the range of 0.01 to 0.1.

  • Fluorescence Measurements:

    • Measure the fluorescence emission spectra for all the prepared solutions of the sample and the standard.

    • The excitation wavelength and all instrument settings must be kept identical for all measurements.

  • Data Analysis:

    • Integrate the area under the corrected fluorescence emission spectrum for each solution.

    • Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both this compound and the standard.

    • Determine the slope of the linear fit for both plots (let the slopes be GradSample and GradStd).

  • Quantum Yield Calculation:

    • The quantum yield of the sample (ΦF, Sample) is calculated using the following equation:

      ΦF, Sample = ΦF, Std * (GradSample / GradStd) * (η2Sample / η2Std)

    • Where:

      • ΦF, Std is the known quantum yield of the standard.

      • GradSample and GradStd are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.

      • ηSample and ηStd are the refractive indices of the solvents used for the sample and the standard, respectively. If the same solvent is used, this term becomes 1.

G Workflow for Relative Quantum Yield Determination cluster_prep Preparation cluster_measure Measurement cluster_analysis Analysis & Calculation prep_solutions Prepare Dilute Solutions (Sample & Standard) measure_abs Measure Absorbance prep_solutions->measure_abs measure_fluor Measure Fluorescence measure_abs->measure_fluor integrate_fluor Integrate Fluorescence Intensity measure_fluor->integrate_fluor plot_data Plot Integrated Intensity vs. Absorbance integrate_fluor->plot_data calc_slope Calculate Slopes (Grad) plot_data->calc_slope calc_qy Calculate Quantum Yield (ΦF) calc_slope->calc_qy

Caption: Workflow for Relative Quantum Yield Determination.

Solvatochromism

The photophysical properties of this compound are expected to be influenced by the polarity of its environment, a phenomenon known as solvatochromism. Generally, polar solvents can stabilize the excited state of a polar molecule to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. To investigate the solvatochromic effects on this compound, the experimental protocols described above should be repeated in a series of solvents with varying polarities (e.g., hexane, toluene, chloroform, acetone, ethanol, acetonitrile, DMSO). The resulting data on λmax, λem, and ΦF can then be correlated with solvent polarity parameters (e.g., dielectric constant, Reichardt's dye parameter) to understand the nature of the solute-solvent interactions.

Conclusion

While this compound is a well-established pigment, its detailed photophysical characteristics in solution are not extensively documented. The protocols provided herein offer a comprehensive guide for researchers to systematically determine its absorption and fluorescence properties. Such characterization is essential for a complete understanding of the molecule's behavior upon light absorption and for exploring its potential in applications beyond its traditional use as a colorant. The data generated will be valuable for researchers in materials science, analytical chemistry, and drug development who may consider using this or similar azo compounds in their work.

References

Troubleshooting & Optimization

Technical Support Center: C.I. Pigment Yellow 74 Lightfastness Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at improving the lightfastness of C.I. Pigment Yellow 74 (PY74).

Troubleshooting Guides & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may face in your laboratory work.

Question 1: My this compound is showing poor lightfastness in my formulation. What are the potential causes?

Answer: The lightfastness of this compound can be influenced by several factors within your formulation and processing. Here are some common causes for poor lightfastness:

  • Particle Size and Opacity: Transparent grades of PY74, which have finer particle sizes, tend to exhibit lower lightfastness compared to opaque grades with larger particle sizes.[1][2][3] The increased surface area in finer particles allows for greater interaction with light and oxygen, accelerating degradation.

  • Pigment Dispersion: Poor dispersion leading to pigment flocculation can negatively impact lightfastness. Flocculated particles can create an uneven surface, leading to variations in light absorption and scattering, which can accelerate fading.

  • Binder System: The type of binder or resin used in your formulation plays a crucial role. Some binders offer better protection to the pigment particles by creating a more impermeable film, shielding them from UV radiation and environmental factors. The compatibility between the pigment surface and the binder is also critical for stability.

  • Presence of Other Components: Certain additives in your formulation could be interacting with the pigment and sensitizing it to photodegradation. Conversely, the absence of light-stabilizing additives will result in lower lightfastness.

  • Environmental Factors: The intensity and spectral distribution of the light source, humidity, and temperature of the exposure environment will all affect the rate of fading.

Question 2: I am observing a color shift in my PY74 formulation upon light exposure, not just fading. Why is this happening?

Answer: A color shift, in addition to fading (a decrease in color strength), indicates a change in the chemical structure of the pigment, leading to the formation of new chromophores or a change in the absorption spectrum. The photodegradation of this compound involves the cleavage of the azo bond and other parts of the molecule, resulting in the formation of various degradation products.[4][5] These products may be colorless or have a different color, leading to an overall shift in the perceived hue of your material.

Question 3: How can I quantitatively measure the improvement in lightfastness of my modified this compound?

Answer: To quantitatively assess the improvement in lightfastness, you should employ standardized testing methods and metrics. The two most common methods are:

  • Blue Wool Scale: This method, standardized under ISO 105-B02, compares the fading of your sample to a set of eight blue wool standards with known, graded lightfastness.[6][7][8] The lightfastness is rated on a scale of 1 (very poor) to 8 (excellent). An improvement would be indicated by a higher Blue Wool Scale rating for your treated pigment compared to the untreated one.

  • Instrumental Color Measurement (CIELAB ΔE): This method uses a spectrophotometer to measure the color of your samples before and after light exposure. The color difference, expressed as ΔE, is calculated using the CIELAB color space coordinates (L, a, b). A smaller ΔE value for the treated sample compared to the untreated sample after the same exposure period indicates improved lightfastness. Accelerated weathering devices, such as Xenon Arc testers, are often used to simulate and accelerate the effects of sunlight.[9][10]

Question 4: I tried a surface treatment, but the lightfastness did not improve significantly. What could have gone wrong?

Answer: If your surface treatment did not yield the expected improvement in lightfastness, consider the following potential issues:

  • Incomplete or Non-uniform Coating: The surface treatment may not have fully or uniformly encapsulated the pigment particles. This can leave areas of the pigment surface exposed to light and the environment. Ensure your protocol is optimized for complete coverage.

  • Inappropriate Coating Material: The chosen coating material (e.g., silica (B1680970), alumina, polymer) may not be an effective UV barrier or may not be chemically stable under the exposure conditions.

  • Poor Adhesion of the Coating: The coating may not have adhered well to the pigment surface and could have delaminated during formulation or exposure, negating its protective effect. Surface activation of the pigment before coating can sometimes improve adhesion.

  • Incorrect Coating Thickness: The thickness of the coating layer is critical. A layer that is too thin may not provide adequate protection, while a layer that is too thick could potentially alter the coloristic properties of the pigment.

  • Post-treatment Agglomeration: The surface treatment process itself might have induced pigment agglomeration. These larger, poorly dispersed particles can lead to color inconsistencies and may not be as stable.

Data Presentation

The following tables summarize the typical lightfastness properties of this compound and provide an illustrative example of potential improvements through surface modification.

Table 1: Typical Lightfastness Properties of this compound Grades

Pigment GradeOpacityTypical Lightfastness (Blue Wool Scale)Application Suitability
Standard TransparentTransparent5-6Inks and coatings where transparency is key.[11]
Standard OpaqueOpaque6-7Coatings requiring high hiding power.[1][2]
High-PerformanceVaries7-8Automotive and other high-durability coatings.[11][12]

Table 2: Illustrative Example of Lightfastness Improvement via Silica Encapsulation

SampleTreatmentExposure Time (Xenon Arc)Color Change (ΔE*)Blue Wool Scale (Estimated)
ControlUntreated this compound500 hours8.56
TreatedSilica-Encapsulated this compound500 hours3.27-8

Note: The data in Table 2 is illustrative and based on typical improvements seen for organic pigments after silica encapsulation. Actual results will vary depending on the specific encapsulation protocol and formulation.

Experimental Protocols

This section provides detailed methodologies for key experiments aimed at improving the lightfastness of this compound.

Protocol 1: Silica Coating of this compound via Sol-Gel Method

This protocol describes a general procedure for encapsulating organic pigments like PY74 with a protective silica layer using a sol-gel process.[12][13][14]

Materials:

Procedure:

  • Pigment Dispersion:

    • Disperse 1.0 g of this compound in 100 mL of ethanol containing 0.5 g of a non-ionic surfactant.

    • Soncate the dispersion for 30 minutes in an ultrasonic bath to break down agglomerates and achieve a stable suspension.

  • Sol-Gel Reaction Mixture:

    • In a separate flask, prepare the silica precursor solution by mixing 5.0 mL of TEOS with 20 mL of ethanol.

    • Stir this solution for 10 minutes.

  • Encapsulation:

    • To the stirred pigment dispersion, add 10 mL of deionized water and 2.0 mL of ammonium hydroxide solution.

    • Slowly add the TEOS/ethanol solution dropwise to the pigment dispersion over a period of 30 minutes under continuous stirring.

    • Allow the reaction to proceed for 6 hours at room temperature with constant stirring.

  • Isolation and Purification:

    • Collect the silica-coated pigment by centrifugation or filtration.

    • Wash the product repeatedly with ethanol to remove unreacted TEOS and surfactant.

    • Dry the final product in an oven at 60°C for 12 hours.

Protocol 2: Polymer Encapsulation of this compound via Miniemulsion Polymerization

This protocol outlines a general procedure for encapsulating PY74 with a polymer shell, which can enhance its stability and lightfastness.[15][16][17]

Materials:

  • This compound

  • Styrene (monomer)

  • Methyl methacrylate (B99206) (MMA) (co-monomer)

  • Sodium dodecyl sulfate (B86663) (SDS) (surfactant)

  • Hexadecane (hydrophobe)

  • Potassium persulfate (KPS) (initiator)

  • Deionized water

Procedure:

  • Aqueous Pigment Dispersion:

    • Disperse 1.0 g of this compound in 50 mL of deionized water containing 0.1 g of SDS.

    • Subject the dispersion to high-shear homogenization or ultrasonication for 15 minutes.

  • Monomer Miniemulsion Preparation:

    • In a separate beaker, prepare the oil phase by mixing 8.0 g of styrene, 2.0 g of MMA, and 0.2 g of hexadecane.

    • Add this oil phase to 40 mL of a 0.2% SDS aqueous solution.

    • Stir the mixture vigorously for 30 minutes to form a coarse emulsion.

    • Sonicate this coarse emulsion using a probe sonicator for 5 minutes in an ice bath to form a stable miniemulsion.

  • Polymerization:

    • Combine the aqueous pigment dispersion and the monomer miniemulsion in a reaction vessel equipped with a stirrer, condenser, and nitrogen inlet.

    • Heat the mixture to 70°C under a nitrogen atmosphere with constant stirring.

    • Initiate the polymerization by adding 10 mL of a 1% aqueous solution of KPS.

    • Maintain the reaction at 70°C for 8 hours.

  • Purification:

    • Cool the resulting latex to room temperature.

    • The encapsulated pigment can be purified by dialysis against deionized water to remove residual surfactant and initiator.

Mandatory Visualizations

Photodegradation Pathway of this compound

The following diagram illustrates the proposed photodegradation pathway of this compound upon exposure to light, leading to the cleavage of the molecule at several points, including the hydrazone and amide groups.[4][5]

G PY74 This compound (Initial State) ExcitedState Excited State* PY74->ExcitedState Light Absorption (UV/Visible) Cleavage Bond Cleavage (Photochemical Lysis) ExcitedState->Cleavage Products Degradation Products Cleavage->Products Fading Color Fading & Color Shift Cleavage->Fading Product1 N-(2-methoxyphenyl)-3-oxobutanamide Products->Product1 Product2 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide Products->Product2 Product3 N,N''-bis(2-methoxyphenyl)urea Products->Product3 G cluster_0 Preparation cluster_1 Encapsulation cluster_2 Purification A Disperse PY74 in Ethanol C Add Water & Catalyst to PY74 Dispersion A->C B Prepare TEOS Solution D Add TEOS Solution Dropwise B->D C->D E Stir for 6 hours D->E F Centrifuge/ Filter E->F G Wash with Ethanol F->G H Dry at 60°C G->H I Silica-Coated PY74 H->I G cluster_pigment Pigment Properties cluster_formulation Formulation Components cluster_processing Processing & Environment main Lightfastness of PY74 Formulation p1 Chemical Structure p1->main p2 Particle Size p2->main p3 Surface Treatment p3->main f1 Binder System f1->main f2 Additives (UV Absorbers, etc.) f2->main f3 Solvent System f3->main proc1 Dispersion Quality proc1->main proc2 Exposure Conditions proc2->main

References

Preventing aggregation of C.I. Pigment Yellow 74 in dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the aggregation of C.I. Pigment Yellow 74 (PY74) in dispersions.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and storage of this compound dispersions.

Issue 1: Poor Initial Dispersion and Visible Aggregates

Symptoms:

  • Visible clumps or specks of pigment in the dispersion.

  • Inconsistent color development.[1]

  • Low gloss in the final film.[1]

Possible Causes & Solutions:

CauseRecommended Action
Inadequate Wetting Ensure the chosen dispersant is compatible with the solvent system and the surface chemistry of PY74. In aqueous systems, the high polarity of water can make it difficult to wet low-polarity pigments.[2]
Inefficient Milling Optimize the milling process. For bead mills, check the bead size, material, and loading. For high-speed dispersers, ensure the blade is the correct size for the vessel and is positioned correctly. The key is to achieve high shear to break down agglomerates.[3][4]
Incorrect Dispersant Dosage An insufficient amount of dispersant will not adequately stabilize the pigment particles. Conversely, excessive dispersant can sometimes lead to issues. Start with the manufacturer's recommended dosage and optimize from there.[5]

Issue 2: Increased Viscosity or Gelling Over Time

Symptoms:

  • A noticeable increase in the thickness of the dispersion during storage.

  • Poor flow and leveling properties.[6]

  • Difficulty in handling and application.

Possible Causes & Solutions:

CauseRecommended Action
Pigment Flocculation This is a common issue where pigment particles loosely associate.[2] Re-evaluate the dispersant choice; a polymeric dispersant with steric stabilization mechanisms can be more effective.[7] Consider adding a rheology modifier that imparts thixotropy, which helps prevent re-agglomeration at rest.[6][8]
Particle Size Growth (Ostwald Ripening) PY74 is known to be susceptible to particle size growth, especially in aqueous formulations.[7] Using a crystal growth inhibitor or a specific polymeric dispersant can help mitigate this.[7] A patent suggests that a mixture of PY74 with a small percentage of a different monoazo yellow pigment can improve storage stability.[9]
Inappropriate Solvent System The solvent can influence the solubility of the pigment and the effectiveness of the dispersant. Test different co-solvents to find a system that improves stability.

Issue 3: Pigment Settling and Hard Cake Formation

Symptoms:

  • A layer of clear supernatant forms at the top of the dispersion upon standing.

  • A dense layer of pigment (hard cake) forms at the bottom, which is difficult to redisperse.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Low-Shear Viscosity The dispersion lacks the structure to suspend the pigment particles at rest. Incorporate a rheology modifier such as an associative thickener (HEUR, HASE), organoclay (bentonite), or a castor oil derivative to build low-shear viscosity and improve suspension.[8][10][11]
Poor Stabilization The repulsive forces between particles are not strong enough to prevent them from settling due to gravity. Ensure optimal dispersant concentration and type. Steric stabilization is often more effective against settling in solvent-borne systems, while electrostatic stabilization is key in aqueous systems.[2]
Broad Particle Size Distribution Larger particles will settle more quickly.[12] Optimize the milling process to achieve a finer and more uniform particle size distribution.[13]

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of this compound aggregation in dispersions?

A1: this compound, like many organic pigments, has a tendency to form agglomerates (clusters of primary particles) due to intermolecular forces. The primary challenge is that these agglomerates must be broken down into primary particles during dispersion and then stabilized to prevent them from re-forming (flocculation) or growing in size over time (ripening).[3][7][9] The opaque form of PY74 is particularly known for losing color strength during storage due to particle size growth.[9]

Q2: How do I select the right dispersant for my PY74 dispersion?

A2: The choice of dispersant is critical and depends on your formulation's base (aqueous or solvent-borne).

  • For Aqueous Systems: Polymeric dispersants are often effective. One patent suggests that random copolymers with both ionic and hydrophobic monomers can improve the stability of PY74 dispersions.[7] Newer, bio-based dispersing agents have also shown superior performance in terms of long-term stability and rheology.[14]

  • For Solvent-Borne Systems: Controlled flocculation through specific dispersants can sometimes be beneficial. Another approach is using a pigment synergist, which is a molecule structurally similar to the pigment that helps the dispersant adsorb onto the pigment surface. For PY74, using C.I. Pigment Yellow 62 as a pigment dispersant has been patented.[15]

Q3: What role does the milling process play in preventing aggregation?

A3: The milling process is crucial for deagglomeration, which is the breakdown of pigment clusters into finer, primary particles.[1][3] An effective milling process, such as bead milling, ensures a smaller and more uniform particle size distribution.[14][15] This not only improves color strength and gloss but also enhances the stability of the dispersion, as smaller particles are easier to stabilize.[16][17] The grinding temperature during milling is also a critical parameter that can significantly impact the final properties and stability of the dispersion.[18]

Q4: Can rheology modifiers help prevent aggregation?

A4: Yes, rheology modifiers play a vital role in stabilizing the dispersion after the milling process. They create a network structure within the liquid that helps to suspend the pigment particles, preventing them from settling.[6][10] Additives that provide thixotropic behavior (shear-thinning) are particularly useful, as they provide high viscosity at rest to prevent settling and aggregation, but thin out under shear for easy application.[6][8]

Q5: What is a typical starting formulation for a PY74 dispersion?

A5: A starting point for a water-based PY74 dispersion could be:

ComponentConcentration (%)Purpose
Water39.9Vehicle
This compound50.0Colorant
Dispersant (e.g., Tristyrylphenol ethoxylate)5.0Wetting and Stabilization
Co-Solvent/Humectant (e.g., Polyethylene glycol)5.0Improve stability, prevent drying
Defoamer0.6Prevent foam during milling
Biocide0.1Prevent microbial growth

This formulation is based on an example provided by PCC Group.[19] The optimal ratio of pigment to dispersant often ranges from 1.5 to 3.5.[7]

Experimental Protocols

Protocol 1: Preparation of a Lab-Scale Pigment Dispersion

  • Premixing: In a suitable container, combine the liquid components of the formulation (water, dispersant, co-solvents, defoamer).

  • Stir the liquid mixture with a high-speed disperser at a low speed.

  • Slowly add the this compound powder to the vortex.

  • Once all the pigment is added, increase the disperser speed to 2000-5000 rpm and mix for 20-30 minutes to create a homogenous premix.[14]

  • Milling: Transfer the premix to a laboratory bead mill.

  • Mill the dispersion until the desired particle size or fineness of grind is achieved. This can be monitored using a Hegman gauge or a particle size analyzer.[14][15]

  • Let-down: After milling, add any remaining components (like rheology modifiers or biocides) and mix at a lower speed until uniform.[19]

Protocol 2: Evaluation of Dispersion Stability

  • Particle Size Analysis:

    • Measure the particle size distribution of the fresh dispersion using a laser diffraction or dynamic light scattering instrument.[17][20]

    • Store the dispersion at an elevated temperature (e.g., 50°C) for a set period (e.g., 4 weeks).

    • Re-measure the particle size distribution. A significant increase in the mean particle size indicates instability (particle size growth).[21]

  • Rheology Measurement:

    • Measure the viscosity of the fresh dispersion at various shear rates using a rotational viscometer.

    • Store the dispersion as described above.

    • Re-measure the viscosity. A significant change in viscosity can indicate flocculation or other instability issues.[14]

  • Visual Assessment of Settling:

    • Pour a sample of the dispersion into a clear, sealed container.

    • Store the container undisturbed at ambient temperature.

    • Visually inspect for signs of settling, syneresis (separation of clear liquid), or hard cake formation at regular intervals.

Diagrams

experimental_workflow cluster_prep Dispersion Preparation cluster_eval Stability Evaluation Premix 1. Premixing (Liquid Components + Pigment) HSD 2. High-Speed Dispersion (20-30 min) Premix->HSD Milling 3. Bead Milling HSD->Milling Letdown 4. Let-down (Additives) Milling->Letdown PSA Particle Size Analysis Letdown->PSA Fresh & Aged Samples Rheology Rheology Measurement Letdown->Rheology Fresh & Aged Samples Visual Visual Assessment Letdown->Visual Fresh & Aged Samples troubleshooting_logic Start Dispersion Issue (e.g., Aggregation) CheckDispersion Evaluate Dispersion Process (Milling time, temp, energy) Start->CheckDispersion CheckFormulation Evaluate Formulation (Dispersant, Solvent, Additives) Start->CheckFormulation OptimizeProcess Optimize Milling Parameters CheckDispersion->OptimizeProcess SelectDispersant Select Alternative Dispersant CheckFormulation->SelectDispersant AdjustDosage Adjust Component Ratios CheckFormulation->AdjustDosage AddRheoMod Incorporate Rheology Modifier CheckFormulation->AddRheoMod Stable Stable Dispersion OptimizeProcess->Stable SelectDispersant->Stable AdjustDosage->Stable AddRheoMod->Stable

References

Optimization of C.I. Pigment Yellow 74 synthesis for higher yield

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of C.I. Pigment Yellow 74 for higher yield and desired quality.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The synthesis of this compound is based on an azo coupling reaction. The process involves two primary stages:

  • Diazotization: 2-methoxy-4-nitroaniline (B147289) (also known as Red Base B) is converted into a reactive diazonium salt by treating it with sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures.[1]

  • Azo Coupling: The resulting diazonium salt is then coupled with 2-methoxyacetoacetanilide (the coupling component) to form the final this compound.[1][2]

Q2: What are the critical parameters that influence the yield and quality of this compound?

A2: Several parameters are crucial for optimizing the synthesis:

  • Temperature Control: Maintaining a low temperature (typically below -3°C to 0°C) during diazotization is critical to prevent the decomposition of the unstable diazonium salt.[1][3]

  • pH Control: The pH of the reaction medium during the coupling reaction significantly affects the reaction rate and the properties of the final pigment. A pH of around 4.3 to 6 is often targeted.[3][4]

  • Rate of Addition: The slow and controlled addition of the diazonium salt solution to the coupling component slurry is essential to ensure uniform particle size and prevent side reactions.[3]

  • Post-Treatment: Heating the pigment slurry after coupling (e.g., to 95°-100° C) can help in crystal growth and improve pigment properties.[3] Subsequent washing to remove soluble impurities is also vital.[3]

  • Additives: The use of surfactants or pigment derivatives can improve dispersion, hiding power, and lightfastness.[5]

Q3: What are the common applications of this compound?

A3: this compound is a commercially significant pigment used in various applications, including decorative paints (both alkyd and emulsion), inks (aqueous and solvent-based), and plastics due to its bright greenish-yellow hue, good color strength, and dispersion properties.[1]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Pigment Yield 1. Decomposition of the diazonium salt due to high temperatures during diazotization.1. Ensure the temperature of the diazotization reaction is maintained at or below 0°C, preferably below -3°C, through the addition of ice or a cooling bath.[1][3]
2. Incorrect stoichiometry of reactants.2. Carefully check the molar ratios of the amine, sodium nitrite, and coupling component as specified in the protocol.
3. Incomplete coupling reaction due to improper pH.3. Monitor and adjust the pH of the coupling slurry to the optimal range (around 4.3-6) using acetic acid or sodium acetate (B1210297).[3][4]
Poor Color Strength or Dull Shade 1. Formation of impurities or by-products.1. Control the rate of addition of the diazonium salt to the coupling component to ensure a steady reaction.[3]
2. Improper crystal form or particle size.2. Implement a post-treatment heating step (e.g., 95°-100° C for 60 minutes) after the coupling reaction to promote crystal growth and stability.[3]
3. Inefficient washing of the pigment.3. Thoroughly wash the pigment filter cake with water to remove any soluble salts and unreacted starting materials.[3]
Uneven Particle Size and Poor Dispersion 1. Too rapid addition of the diazonium salt.1. Add the diazonium salt solution to the coupling component slurry slowly and with continuous, vigorous stirring over a period of approximately one hour.[3]
2. Inadequate mixing during the coupling reaction.2. Ensure efficient stirring throughout the reaction to maintain a homogeneous slurry.
3. Agglomeration of pigment particles.3. Consider the addition of a nonionic surfactant during the post-treatment phase to aid in dispersion.[3]
Loss of Color Strength on Storage 1. Pigment instability in the application medium.1. Incorporate a small percentage (e.g., 1-20%) of a different monoazo yellow pigment based on the same coupling component but a different amine to create a stabilized form.[3]

Experimental Protocols

Standard Synthesis of this compound

This protocol is a generalized procedure based on common industrial practices.

1. Preparation of the Diazo Solution:

  • Slurry 5-nitro-2-aminoanisole (2-methoxy-4-nitroaniline) in water containing hydrochloric acid.

  • Cool the mixture to 0°C or below using ice.

  • Slowly add a solution of sodium nitrite in water while maintaining the temperature at 0°C.

  • Stir the mixture for a specified time to ensure complete diazotization.

2. Preparation of the Coupling Component Slurry:

  • Dissolve acetoacet-2-anisidide (2-methoxyacetoacetanilide) and sodium hydroxide (B78521) in water.

  • In a separate vessel, prepare a solution of acetic acid in water.

  • Run the alkaline solution of the coupling component into the stirred acetic acid solution.

  • Add sodium acetate trihydrate to the resulting slurry and adjust the final volume with water and/or ice to a temperature of around 15°C.

3. Azo Coupling:

  • Slowly add the diazo solution to the stirred coupling component slurry over approximately 1 hour.

  • Maintain vigorous stirring throughout the addition. The pH at the end of the coupling process should be around 4.3.

4. Post-Treatment:

  • Heat the resulting yellow pigment slurry to 95°-100°C over 30 minutes.

  • Hold the slurry in this temperature range for 60 minutes.

  • Cool the slurry to 70°C.

  • Filter the pigment and wash it with water until it is free of soluble impurities (e.g., chloride ions).

  • Dry the pigment at 70°C.

Quantitative Data for Synthesis
Reactant Example 1 (Parts by Weight) [3]Example 2 (kg) [5]
Diazo Component
5-nitro-2-aminoanisole97.548
Hydrochloric Acid (30-35%)Varies with concentration100
Waterto make 1300 parts500
Sodium NitriteVaries with concentration66 (30% solution)
Coupling Component
Acetoacet-2-anisidide12765
Sodium Hydroxide2698 (30% solution)
Water10001500
Acetic Acid (80-98%)4920 (98%)
Sodium Acetate Trihydrate28-
Reaction Conditions
Diazotization Temperature0°C< -5°C
Coupling pH~4.3-
Post-Coupling Heat Treatment95°-100°C for 60 min-
Drying Temperature70°C-

Visualizations

Synthesis_Pathway A 2-methoxy-4-nitroaniline (Red Base B) B Diazonium Salt A->B  Diazotization  (NaNO2, HCl, <0°C) D This compound B->D  Azo Coupling  (pH ~4.3) C 2-methoxyacetoacetanilide (Coupling Component) C->D

Caption: Synthesis pathway of this compound.

Troubleshooting_Workflow start Start Synthesis problem Low Yield or Poor Quality? start->problem check_temp Check Diazotization Temperature (<0°C) problem->check_temp Yes success High Yield & Good Quality Product problem->success No check_ph Verify Coupling pH (~4.3-6) check_temp->check_ph check_addition Ensure Slow, Controlled Addition of Diazo Salt check_ph->check_addition check_post_treatment Implement Post-Coupling Heating Step check_addition->check_post_treatment check_post_treatment->problem Re-evaluate

Caption: Troubleshooting workflow for this compound synthesis.

References

Technical Support Center: C.I. Pigment Yellow 74 Impurity Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Pigment Yellow 74. The following sections address common issues encountered during the identification and quantification of impurities.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in this compound?

A1: Common impurities in this compound typically originate from the synthesis process, which involves the azo coupling of diazotized 2-methoxy-4-nitroaniline (B147289) with acetoacet-o-anisidide.[1][2] Potential impurities include:

  • Unreacted Starting Materials:

    • 2-methoxy-4-nitroaniline[3]

    • Acetoacet-o-anisidide

  • Synthesis By-products: Impurities can arise from side reactions or incomplete reactions during the manufacturing process. The specific nature of these by-products can vary depending on the synthesis conditions.

  • Degradation Products: Exposure to light can cause photodecomposition of the pigment, leading to the formation of various degradation products.[4][5]

Q2: Which analytical techniques are most suitable for identifying and quantifying impurities in this compound?

A2: High-Performance Liquid Chromatography (HPLC) is the most widely used and effective technique for the separation and quantification of impurities in this compound.[4][6] Other techniques that can be employed for structural elucidation of unknown impurities, often in conjunction with HPLC, include:

  • Mass Spectrometry (MS): Particularly when coupled with HPLC (LC-MS), it is invaluable for identifying unknown impurities by providing molecular weight information.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for the structural characterization of isolated impurities.[5]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for the analysis of volatile or semi-volatile impurities.

Q3: What are the key considerations for sample preparation before HPLC analysis?

A3: Proper sample preparation is crucial for accurate and reproducible results. Key steps include:

  • Dissolution: this compound has low solubility in many common solvents. A suitable solvent or solvent mixture that completely dissolves the pigment and its impurities must be selected. Tetrahydrofuran (B95107) (THF) has been used in research for dissolving this pigment for analysis.[4][5]

  • Dilution: The dissolved sample should be diluted to a concentration that is within the linear range of the detector.

  • Filtration: The sample solution should be filtered through a suitable membrane filter (e.g., 0.45 µm) to remove any particulate matter that could block the HPLC column.

Troubleshooting Guides

This section provides solutions to common problems encountered during the HPLC analysis of this compound.

Issue 1: Poor Peak Shape (Tailing or Fronting)

Symptoms:

  • Asymmetrical peaks in the chromatogram.

  • Tailing factor greater than 2 or a fronting factor less than 1.

Possible Causes and Solutions:

Cause Solution
Secondary Interactions with Column Use a column with end-capping or a different stationary phase to minimize interactions with residual silanols. Operating the mobile phase at a lower pH can also help by keeping acidic silanols protonated.
Column Overload Reduce the injection volume or the concentration of the sample.
Mismatched Sample Solvent and Mobile Phase Dissolve the sample in the initial mobile phase composition whenever possible.
Column Contamination or Degradation Wash the column with a strong solvent. If the problem persists, replace the column.
High Dead Volume in the System Check all connections for leaks and ensure that the tubing length and diameter are appropriate.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention times of peaks shift between injections.

Possible Causes and Solutions:

Cause Solution
Fluctuations in Mobile Phase Composition Ensure the mobile phase is well-mixed and degassed. If using a gradient, check the pump's proportioning valves.[7]
Temperature Variations Use a column oven to maintain a consistent temperature.
Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection, especially after a gradient run.
Changes in Mobile Phase pH Prepare fresh mobile phase and carefully check the pH. Even small variations can affect the retention of ionizable compounds.
Issue 3: High Backpressure

Symptoms:

  • The HPLC system pressure is significantly higher than normal.

Possible Causes and Solutions:

Cause Solution
Blocked Column Frit Back-flush the column (if permissible by the manufacturer) or replace the inlet frit.[8]
Particulate Matter in the Sample Ensure all samples are filtered through a 0.45 µm or smaller filter before injection.
Precipitation of Sample or Buffer in the System Use a mobile phase in which all components are fully soluble. Flush the system with a suitable solvent to dissolve any precipitate.
Kinked or Blocked Tubing Inspect all tubing for kinks or blockages and replace as necessary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Impurity Profiling

This protocol provides a general starting point for developing a validated method for the analysis of impurities in this compound. Method optimization will be required based on the specific impurities of interest and the HPLC system used.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 0-5 min: 20% B5-25 min: 20-80% B25-30 min: 80% B30.1-35 min: 20% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm and 425 nm (or PDA scan from 200-600 nm)
Injection Volume 10 µL

Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (THF), and dilute to volume.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis:

  • Identify and quantify known impurities by comparing their retention times and UV spectra with those of certified reference standards.

  • For unknown impurities, use a mass spectrometer (LC-MS) for identification.

  • Calculate the percentage of each impurity relative to the main pigment peak area.

Quantitative Data Summary (Hypothetical)

The following table presents a hypothetical summary of quantitative data for common impurities in a batch of this compound, as determined by a validated HPLC method. Actual values will vary between batches and manufacturers.

Impurity Retention Time (min) Concentration (% w/w) LOD (% w/w) LOQ (% w/w)
2-methoxy-4-nitroaniline5.20.150.010.03
Acetoacet-o-anisidide8.70.220.020.06
Unknown Impurity 112.40.08--
Unknown Impurity 215.10.11--

LOD: Limit of Detection, LOQ: Limit of Quantification

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis cluster_data_analysis Data Analysis sp1 Weigh Pigment Sample sp2 Dissolve in Solvent sp1->sp2 sp3 Filter Solution sp2->sp3 ha1 Inject Sample sp3->ha1 ha2 Chromatographic Separation ha1->ha2 ha3 UV/PDA Detection ha2->ha3 da1 Peak Integration ha3->da1 da2 Impurity Identification da1->da2 da3 Quantification da2->da3

Caption: Experimental workflow for impurity analysis of this compound.

Troubleshooting_Logic cluster_peak_shape Peak Shape Issues cluster_retention_time Retention Time Variability cluster_pressure Pressure Problems start Problem with HPLC Analysis ps1 Check for Column Overload start->ps1 rt1 Verify Mobile Phase Composition start->rt1 p1 Inspect for Blockages (Frits, Tubing) start->p1 ps2 Evaluate Mobile Phase/Sample Mismatch ps1->ps2 ps3 Inspect Column Condition ps2->ps3 rt2 Ensure Temperature Stability rt1->rt2 rt3 Check Column Equilibration rt2->rt3 p2 Check for Precipitation p1->p2

Caption: Logical troubleshooting flow for common HPLC issues.

References

Technical Support Center: Photodegradation of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for navigating the complexities of C.I. Pigment Yellow 74 (PY74) photodegradation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key properties?

A1: this compound (CI 11741) is a monoazo organic pigment known for its bright, greenish-yellow shade.[1][2] Its chemical formula is C₁₈H₁₈N₄O₆, with a molecular weight of approximately 386.36 g/mol .[1] It is widely used in paints, printing inks, plastics, and textiles due to its good color strength, dispersion properties, and low viscosity.[1][2][3] However, PY74 is known to be unstable when exposed to light, undergoing photodegradation.[4][5]

Q2: What is the primary photodegradation mechanism of this compound?

A2: The photodegradation of this compound involves photochemical lysis at multiple sites within the molecule.[4][5] The primary mechanism is the cleavage of the azo bond (-N=N-), a characteristic vulnerability in azo compounds.[1][6] Additionally, studies have shown that the hydrazone and amide groups are also susceptible to cleavage upon exposure to simulated solar light.[4][5] This degradation process leads to the formation of several smaller, colorless molecules.

Q3: What are the major chemical products formed during the photodegradation of PY74?

A3: When dissolved in an organic solvent like tetrahydrofuran (B95107) (THF) and exposed to light, PY74 decomposes into several products.[4] The three major identified photodecomposition products are:

  • N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide)

  • 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide

  • N,N''-bis(2-methoxyphenyl)urea[4][5]

The formation of these compounds indicates complex fragmentation and rearrangement reactions are occurring.[1]

Q4: What analytical techniques are recommended for studying the photodegradation of PY74?

A4: A combination of chromatographic and spectroscopic methods is essential for monitoring the degradation of PY74 and identifying its byproducts.

  • High-Pressure Liquid Chromatography (HPLC): HPLC is the preferred method for separating and quantifying the parent pigment and its various degradation products from the reaction mixture.[4][7]

  • UV-Vis Spectroscopy: This technique is used to monitor the rate of pigment degradation by measuring the decrease in absorbance at its maximum absorption wavelength (λmax) over time.[8][9][10]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS), mass spectrometry is crucial for identifying the molecular weights of the degradation products, aiding in their structural elucidation.[4]

  • Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used for the definitive structural identification of the isolated degradation products.[4]

Troubleshooting Guide

Issue 1: My experimental results show high variability and are not reproducible.

  • Possible Cause: Uncontrolled exposure to ambient light during sample preparation and handling. PY74 is highly susceptible to photodegradation, and even brief exposure to light can initiate the process, leading to inconsistent starting concentrations.[11]

  • Troubleshooting Steps:

    • Implement Light-Protective Measures: Use amber-colored glassware, vials, and microplates for all solutions containing PY74. Alternatively, wrap standard labware in aluminum foil.[8]

    • Control the Environment: Perform all weighing, dissolution, and dilution steps in a darkened room or under a fume hood with the lights turned off.[8]

    • Minimize Exposure Time: Prepare solutions immediately before use and minimize the time they are exposed to any light source.

    • Run a Dark Control: Always include a control sample that is prepared and handled identically to the experimental samples but is kept in complete darkness to quantify any degradation that is not light-induced.

Issue 2: I am observing unexpected or broad peaks in my HPLC chromatogram.

  • Possible Cause: Formation of multiple photodegradation products or interaction with the solvent. The photodegradation of PY74 is not a simple process and can yield a variety of byproducts, which may appear as new peaks.[4]

  • Troubleshooting Steps:

    • Analyze a Time-Zero Sample: Inject a sample of your PY74 solution immediately after preparation (time-zero) to establish a baseline chromatogram. This helps distinguish between impurities in the starting material and newly formed degradation products.

    • Optimize HPLC Method: Adjust the gradient, mobile phase composition, or column type to achieve better separation of all peaks.

    • Use a Diode Array Detector (DAD): A DAD can provide UV-Vis spectra for each peak, helping to distinguish between the parent compound and its degradation products, which will likely have different absorption profiles.

    • Couple to Mass Spectrometry (LC-MS): Use LC-MS to obtain mass data for the unexpected peaks to aid in their identification as known or novel degradation products.[4]

Issue 3: The rate of photodegradation is significantly slower or faster than anticipated.

  • Possible Cause: Variations in experimental parameters that critically influence reaction kinetics. The rate of photodegradation is highly sensitive to the experimental environment.[12][13]

  • Troubleshooting Steps:

    • Verify Light Source Intensity: Ensure the intensity of your light source (e.g., xenon arc lamp) is consistent and calibrated. Fluctuations in lamp output will directly affect the degradation rate.[14] Use a radiometer to measure the irradiance at the sample position before each experiment.

    • Control Temperature: Maintain a constant temperature in the reaction vessel, as temperature can influence reaction kinetics. Use a water bath or a temperature-controlled chamber.

    • Check Oxygen Availability: The presence of oxygen can affect the degradation pathway and rate. For reproducibility, experiments should be conducted under consistently aerated conditions or, conversely, deoxygenated by purging with an inert gas like argon.[4][14]

    • Evaluate Pigment Concentration: High concentrations of PY74 can lead to a "shielding" effect, where outer layers of molecules absorb the light, preventing it from reaching molecules deeper in the solution and slowing the apparent degradation rate.[14] Consider using a more dilute solution.

Quantitative Data

The photodegradation of this compound results in several decomposition products. The primary identified compounds are summarized below.

Degradation Product Chemical Formula Molecular Weight ( g/mol ) Identification Method
N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₃NO₃207.23NMR, Mass Spectrometry
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₂N₂O₄236.23NMR, Mass Spectrometry
N,N''-bis(2-methoxyphenyl)ureaC₁₅H₁₆N₂O₃272.30NMR, Mass Spectrometry
Table based on data from Cui et al. (2004).[4]

Experimental Protocols

Protocol 1: Monitoring Photodegradation of this compound using UV-Vis Spectroscopy

This protocol describes a general method for observing the rate of PY74 photodegradation under a controlled light source.

  • Preparation of Stock Solution:

    • Under low-light conditions, accurately weigh a precise amount of this compound powder.

    • Dissolve it in a suitable, HPLC-grade solvent (e.g., tetrahydrofuran or methanol) to a known concentration (e.g., 10 mg/L). This is your stock solution. Store it in an amber bottle and in the dark.

  • Experimental Setup:

    • Prepare a reaction solution by diluting the stock solution to the desired starting concentration in a quartz cuvette.

    • Place the cuvette in a temperature-controlled sample holder.

    • Position a calibrated light source (e.g., a xenon arc lamp with a solar simulator filter) at a fixed distance from the cuvette.[4]

  • Degradation Monitoring:

    • Record the initial UV-Vis absorbance spectrum of the solution before turning on the light source (Time = 0). Identify the wavelength of maximum absorbance (λmax).

    • Turn on the light source to initiate the photodegradation reaction.

    • At regular time intervals (e.g., every 10 minutes), turn off the light source and immediately record the absorbance at λmax.[8]

  • Data Analysis:

    • Plot the absorbance at λmax versus time. A decrease in absorbance indicates the degradation of the pigment.

    • The degradation rate can be determined by fitting the data to a suitable kinetic model (e.g., pseudo-first-order kinetics). The rate constant (k) can be calculated from the slope of the line when plotting ln(A₀/Aₜ) versus time, where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Identification of Photodegradation Products using HPLC-MS

This protocol outlines the steps to separate and identify the chemical byproducts of PY74 degradation.

  • Photodegradation Experiment:

    • Prepare a solution of PY74 in a suitable solvent (e.g., tetrahydrofuran) in a photoreactor vessel.[4]

    • Deoxygenate the solution by bubbling argon gas through it for approximately 15-20 minutes. This creates an inert atmosphere.[4]

    • Expose the solution to a controlled light source (e.g., filtered xenon arc lamp) for a defined period (e.g., several hours), ensuring constant stirring.[4]

  • Sample Collection:

    • Withdraw aliquots of the solution at different time points (e.g., 0, 1, 2, 4, 8 hours).

    • Immediately place the aliquots in amber HPLC vials and store them away from light, preferably at a low temperature (e.g., 4°C), to quench the reaction.

  • HPLC-MS Analysis:

    • Inject the collected samples into an HPLC system equipped with a suitable column (e.g., C18 reversed-phase) and coupled to a mass spectrometer (e.g., ESI-MS).

    • Develop a gradient elution method to separate the parent PY74 from its more polar degradation products.

    • Monitor the elution profile using a DAD or UV detector.

    • Analyze the mass spectra corresponding to each new peak to determine the molecular weights of the degradation products and compare them to known values.[4]

Visualizations

Photodegradation_Pathway PY74 This compound cleavage Azo, Hydrazone, Amide Bond Cleavage PY74->cleavage Irradiation hv Light (hν) + [O] hv->cleavage P1 N-(2-methoxyphenyl)- 3-oxobutanamide cleavage->P1 P2 2-(hydroxyimine)-N- (2-methoxyphenyl)-3-oxobutanamide cleavage->P2 P3 N,N''-bis(2-methoxyphenyl)urea cleavage->P3

Caption: Proposed photodegradation pathway of this compound.

Experimental_Workflow prep 1. Prepare PY74 Solution (Low Light Conditions) setup 2. Set up Photoreactor (Quartz Vessel, Light Source) prep->setup equil 3. Equilibrate System (Temperature, Atmosphere e.g., Ar purge) setup->equil t0 4. Collect Time-Zero Sample (T₀) equil->t0 irradiate 5. Start Irradiation (Constant Stirring) t0->irradiate collect 6. Collect Aliquots at Intervals (Tₓ) irradiate->collect analyze 7. Analyze Samples (UV-Vis, HPLC-MS) collect->analyze data 8. Data Processing (Kinetics, Product ID) analyze->data

Caption: General experimental workflow for a PY74 photodegradation study.

Troubleshooting_Workflow start Inconsistent Results or Unexpected Data check_light Check Light Protection? (Amber Vials, Low Light Prep) start->check_light implement_light Action: Implement Strict Light-Protective Measures check_light->implement_light No check_params Check Experimental Parameters? (Light Intensity, Temp, [Conc]) check_light->check_params Yes implement_light->check_params calibrate Action: Calibrate Light Source, Verify Temp & Concentration check_params->calibrate No check_analysis Check Analytical Method? (HPLC Separation, Blank) check_params->check_analysis Yes calibrate->check_analysis optimize_hplc Action: Optimize HPLC Method, Run Controls/Blanks check_analysis->optimize_hplc No end Problem Resolved check_analysis->end Yes optimize_hplc->end

Caption: A logical workflow for troubleshooting common experimental issues.

References

Technical Support Center: Analysis of C.I. Pigment Yellow 74 Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the analysis of C.I. Pigment Yellow 74 and its degradation products.

Troubleshooting Guides & FAQs

This section addresses specific issues that may be encountered during the experimental analysis of this compound degradation.

Q1: What are the primary degradation products of this compound observed during photodegradation?

A1: Exposure of this compound to simulated solar light has been shown to result in the formation of several degradation products. The three major identified products are:

  • N-(2-methoxyphenyl)-3-oxobutanamide (o-acetoacetanisidide)

  • 2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamide

  • N,N''-bis(2-methoxyphenyl)urea[1]

These products indicate that photochemical lysis occurs at multiple sites within the this compound molecule, including the hydrazone and amide groups.[1]

Q2: My HPLC chromatogram shows significant peak tailing for the degradation products. What are the likely causes and how can I resolve this?

A2: Peak tailing in the HPLC analysis of this compound and its degradation products, which may contain basic functional groups, is a common issue.[2] The primary causes and troubleshooting steps are outlined below:

  • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based stationary phase can interact with basic analytes, causing peak tailing.

    • Solution: Lower the mobile phase pH to approximately 2.5-3.0 to suppress the ionization of silanol groups.[2] Using a modern, well-endcapped, high-purity silica (B1680970) column is also recommended to minimize these secondary interactions.

  • Column Overload: Injecting too high a concentration of the sample can lead to peak asymmetry.

    • Solution: Reduce the sample concentration or the injection volume by at least 50% and observe if the peak shape improves.[2]

  • Column Contamination or Voids: Accumulation of contaminants or the formation of a void at the column inlet can distort peak shapes.

    • Solution: As a diagnostic step, replace the analytical column with a new, identical one. If the peak shape is restored, the original column was likely the issue.[2]

  • Sample Solvent Mismatch: Dissolving the sample in a solvent significantly stronger than the initial mobile phase can cause peak distortion, especially for early eluting peaks.

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[2]

Q3: I am observing ghost peaks in my blank injections when analyzing degradation samples. What are the potential sources and how can I eliminate them?

A3: Ghost peaks, which are unexpected peaks appearing in blank runs, can interfere with the identification and quantification of analytes.[3] Common sources and solutions include:

  • Mobile Phase Contamination: Impurities in the solvents or buffer salts can accumulate on the column and elute as ghost peaks, particularly during gradient analysis.

    • Solution: Use fresh, high-purity HPLC-grade solvents and reagents. Regularly flush solvent lines and ensure the mobile phase is properly degassed.[3][4]

  • System Contamination and Carryover: Residuals from previous injections can be a source of ghost peaks.

    • Solution: Implement a rigorous needle and injection port washing protocol. Run blank injections after samples with high concentrations of analytes to check for carryover.[4]

  • Sample Degradation: The pigment or its degradation products may be unstable in the sample solvent.

    • Solution: Prepare samples fresh and analyze them promptly. If necessary, investigate the stability of the analytes in the chosen solvent.

Q4: The retention times of my analytes are shifting between injections. What could be causing this instability?

A4: Retention time shifts can compromise the reliability of peak identification and quantification. Potential causes include:

  • Changes in Mobile Phase Composition: Even small variations in the solvent ratio or pH can lead to significant shifts in retention time.

    • Solution: Prepare fresh mobile phase daily and ensure accurate measurements. If using a gradient, ensure the pump is mixing the solvents correctly.[4]

  • Column Temperature Fluctuations: Inconsistent column temperature can affect the viscosity of the mobile phase and the kinetics of partitioning, leading to retention time drift.

    • Solution: Use a column oven to maintain a constant and consistent temperature throughout the analysis.[4]

  • Inadequate Column Equilibration: Insufficient equilibration time between gradient runs can lead to inconsistent initial conditions and, consequently, shifting retention times.

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This may require a longer equilibration time than initially anticipated.

Data Presentation

Table 1: Major Photodegradation Products of this compound
Degradation Product NameChemical FormulaMolecular Weight ( g/mol )
N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₃NO₃207.23
2-(hydroxyimine)-N-(2-methoxyphenyl)-3-oxobutanamideC₁₁H₁₂N₂O₄236.23
N,N''-bis(2-methoxyphenyl)ureaC₁₅H₁₆N₂O₃272.30

Experimental Protocols

Protocol 1: Photodegradation of this compound

This protocol is based on the methodology described by Cui et al. (2004).[1]

  • Sample Preparation: Prepare a solution of this compound in a suitable organic solvent, such as tetrahydrofuran (B95107) (THF).

  • Deoxygenation: Deoxygenate the solution by bubbling argon gas through it. This is crucial as oxygen can participate in and alter the photodegradation pathways.

  • Irradiation: Expose the deoxygenated pigment solution to a light source that simulates solar radiation. A filtered xenon arc lamp is a suitable choice.[1]

  • Sample Analysis: At predetermined time intervals, withdraw aliquots of the solution for analysis by HPLC to monitor the degradation of this compound and the formation of its degradation products.

Protocol 2: HPLC Analysis of this compound and its Degradation Products

This protocol provides a general framework for the analysis. Method optimization will be required for specific instrumentation and resolution requirements.

  • Instrumentation: A standard High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis or Diode Array Detector (DAD).

  • Column: A reverse-phase C18 column is a suitable starting point.

  • Mobile Phase:

    • Mobile Phase A: Water with an acidic modifier (e.g., 0.1% formic acid or phosphoric acid). Formic acid is recommended for mass spectrometry (MS) compatibility.[5][6][7]

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution: A gradient elution is recommended to separate the parent pigment from its more polar degradation products. A suggested starting gradient is:

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% B

    • 30-35 min: 80% to 20% B

    • 35-45 min: 20% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at multiple wavelengths, including the absorbance maximum of this compound (around 400-430 nm) and at lower UV wavelengths (e.g., 254 nm) to detect the degradation products which may have different chromophores.

  • Injection Volume: 10-20 µL.

  • Column Temperature: 30 °C.

Mandatory Visualizations

G cluster_degradation Photodegradation Pathway PY74 This compound DP1 N-(2-methoxyphenyl)- 3-oxobutanamide PY74->DP1 Hydrazone/Amide Cleavage DP2 2-(hydroxyimine)-N- (2-methoxyphenyl)-3-oxobutanamide PY74->DP2 Oxidation DP3 N,N''-bis(2-methoxyphenyl)urea PY74->DP3 Rearrangement

Caption: Proposed photodegradation pathway of this compound.

G cluster_workflow Experimental Workflow Start Start: this compound Sample Degradation Forced Degradation (e.g., Photolysis) Start->Degradation SamplePrep Sample Preparation (Dilution, Filtration) Degradation->SamplePrep HPLC HPLC Analysis SamplePrep->HPLC Data Data Acquisition (Chromatogram) HPLC->Data Analysis Data Analysis (Peak Integration, Quantification) Data->Analysis Report Results and Reporting Analysis->Report

Caption: General experimental workflow for the analysis of this compound degradation.

References

Technical Support Center: Stabilizing C.I. Pigment Yellow 74 Dispersions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on stabilizing C.I. Pigment Yellow 74 (PY74) dispersions using surfactants. Below you will find troubleshooting guides, frequently asked questions, detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation and stabilization of this compound dispersions.

Problem Potential Cause(s) Suggested Solution(s)
Poor Dispersion / Agglomeration Inadequate wetting of the pigment powder.Select a wetting agent appropriate for the pigment's surface chemistry. Ensure the surface tension of the liquid is low enough for proper wetting.[1]
Insufficient mechanical energy during dispersion.Utilize high-shear mixing equipment. Optimize stirring speed and duration to ensure complete breakdown of agglomerates.[2]
Incorrect dispersant selection.Different pigments require specific dispersants. Ensure the chosen surfactant is compatible with PY74.[3]
High Viscosity Excessive dispersant concentration.An overabundance of surfactant can lead to increased viscosity. Reduce the dispersant dosage incrementally.
Pigment flocculation.This can be caused by improper stabilization. Re-evaluate the dispersant type and concentration.
Adverse interactions with other additives.Check for incompatibilities between the dispersant and other components like thickeners.
Poor Color Strength Incomplete pigment dispersion.Inadequate breakdown of pigment particles will result in lower color development. Improve the dispersion process through higher shear or longer milling times.[4]
Flocculation of pigment particles.Flocculated particles do not scatter light efficiently, leading to weaker color. A simple "rub-out" test can help determine if flocculation is the issue.[5]
Dispersion Instability (Settling/Flocculation Over Time) Ineffective stabilization.The chosen surfactant may not be providing a sufficient stabilizing barrier. Consider a surfactant that offers steric or a combination of steric and electrostatic stabilization.[1][4][6]
Particle size growth (ripening).PY74 is known to be susceptible to crystal growth in some formulations. The use of specific polymeric dispersants or crystal growth inhibitors may be necessary.[7]
Water interacting with the pigment surface.In aqueous systems, water can sometimes destabilize the dispersant on the pigment surface. Ensure the dispersant is robust enough for aqueous media.[8]
Foaming during Dispersion Air entrapment from high-speed mixing.Optimize the dispersion process to minimize air incorporation. The use of a compatible defoamer can also be effective.

Frequently Asked Questions (FAQs)

Q1: What is the first step in creating a stable this compound dispersion?

A1: The initial and most critical step is the thorough wetting of the pigment powder.[1][9] This involves replacing the air on the surface of the pigment particles with the liquid medium. The use of a suitable wetting agent is often necessary to reduce the surface tension of the liquid and ensure complete wetting.[9]

Q2: How do I choose the right surfactant for my PY74 dispersion?

A2: The selection of a surfactant depends on several factors, including the dispersion medium (aqueous or solvent-based), the desired stabilization mechanism (electrostatic, steric, or both), and compatibility with other formulation components.[3][9] For aqueous systems, a combination of anionic and non-ionic surfactants can be effective.[6] Polymeric dispersants are often used to provide robust steric stabilization.[10]

Q3: What is the difference between electrostatic and steric stabilization?

A3: Electrostatic stabilization occurs when pigment particles have the same electrical charge, causing them to repel each other. This is most effective in aqueous systems.[1][4] Steric stabilization is achieved when surfactant or polymer molecules adsorb onto the pigment surface, creating a physical barrier that prevents particles from getting too close and flocculating.[4][6] Steric stabilization is effective in both aqueous and non-aqueous systems.[4]

Q4: How can I determine the optimal concentration of my surfactant?

A4: The optimal surfactant concentration can be determined experimentally by creating a series of dispersions with varying surfactant levels and measuring properties such as particle size, viscosity, and zeta potential.[11][12] Generally, as the surfactant concentration increases, particle size decreases and zeta potential (a measure of dispersion stability) increases up to a certain point, after which there may be diminishing returns or negative effects like increased viscosity.[12][13][14]

Q5: What are some common methods for dispersing this compound?

A5: Common dispersion methods include high-speed dispersion (using a dissolver), ball milling, and bead milling.[2] The choice of method depends on the desired final particle size and the viscosity of the dispersion. For finer particle sizes, media milling (ball or bead mill) is often required.[11]

Q6: How can I assess the quality of my PY74 dispersion?

A6: Dispersion quality can be evaluated using several techniques:

  • Fineness of Grind: A Hegman gauge can be used to determine the size of the largest particles in the dispersion.[5]

  • Particle Size Analysis: Light scattering techniques can provide a detailed particle size distribution.[15]

  • Viscosity Measurement: Rheological measurements can indicate the stability and flow properties of the dispersion.[5]

  • Color Strength: The tinting strength can be measured to assess the degree of color development.[5]

  • Microscopy: Optical microscopy can be used for visual inspection of the dispersion for signs of flocculation.[5]

Experimental Protocols

Protocol 1: Preparation of an Aqueous this compound Dispersion

Objective: To prepare a stable aqueous dispersion of this compound using a high-speed disperser.

Materials:

  • This compound powder

  • Deionized water

  • Wetting agent/surfactant

  • Defoamer (if necessary)

  • High-speed disperser with a Cowles blade

  • Beaker

Procedure:

  • Add the deionized water and the selected wetting agent/surfactant to the beaker.

  • Begin mixing at a low speed to dissolve the surfactant.

  • If foaming is anticipated, add a small amount of defoamer.

  • Gradually add the this compound powder to the vortex of the liquid.

  • Once all the pigment is added, increase the speed of the disperser to achieve a vortex that is approximately two-thirds the depth of the liquid.

  • Continue to disperse at high speed for a predetermined time (e.g., 20-30 minutes), monitoring the temperature to avoid excessive heat buildup.

  • After dispersion, reduce the speed and visually inspect the dispersion for any undispersed pigment.

  • Characterize the dispersion for particle size, viscosity, and color strength.

Protocol 2: Evaluation of Dispersion Stability

Objective: To assess the stability of the prepared this compound dispersion over time.

Materials:

  • Prepared PY74 dispersion

  • Sealed storage containers

  • Oven for accelerated aging (optional)

  • Viscometer

  • Particle size analyzer

Procedure:

  • Divide the prepared dispersion into two or more sealed containers.

  • Store one container at ambient temperature and, if desired, place another in an oven at an elevated temperature (e.g., 50°C) for accelerated stability testing.

  • At regular intervals (e.g., 1 day, 1 week, 1 month), remove a sample from each container.

  • Visually inspect the samples for any signs of settling, syneresis (separation of liquid), or flocculation.

  • Measure the viscosity of each sample. A significant increase in viscosity can indicate instability.

  • Measure the particle size distribution. An increase in particle size over time suggests agglomeration or crystal growth.

  • Plot the viscosity and particle size data over time to evaluate the long-term stability of the dispersion.

Quantitative Data

Table 1: Example Formulations for Aqueous this compound Dispersions
ComponentFormulation A[16]Formulation B[17]Formulation C[18]
This compound45.0%43.5%17.0%
Water35.1%37.8%81.5%
Surfactant/Dispersant10.0% (Polymeric)8.7% (Nonionic)1.5% (Anionic)
Co-solvent (e.g., Glycol)7.3%10.0%-
Defoamer0.2%--
Biocide0.4%--
Other Additives2.0%--

Note: These are starting point formulations and may require optimization for specific applications.

Table 2: Effect of Dispersant Concentration on Dispersion Properties (Illustrative Data)
Dispersant Concentration (% on Pigment Weight)Average Particle Size (nm)Zeta Potential (mV)Viscosity (cP)
0.5%350-25150
1.0%280-35120
1.5%250-45100
2.0%245-48115
2.5%255-47140

This table illustrates a typical trend. Actual values will vary depending on the specific pigment, surfactant, and dispersion process.

Visualizations

experimental_workflow cluster_preparation Dispersion Preparation cluster_characterization Characterization & Optimization prep_start Start: Define Formulation wetting 1. Wetting: Combine liquid medium and surfactant. Gradually add PY74 powder. prep_start->wetting dispersion 2. Dispersion: Apply high-shear mixing (e.g., dissolver, bead mill). wetting->dispersion prep_end End: Crude Dispersion dispersion->prep_end char_start Start: Sample Crude Dispersion prep_end->char_start particle_size Measure Particle Size (e.g., Hegman, DLS) char_start->particle_size viscosity Measure Viscosity char_start->viscosity color_strength Assess Color Strength char_start->color_strength stability Conduct Stability Testing (aging, temperature) char_start->stability analysis Analyze Data: Is dispersion stable and within spec? particle_size->analysis viscosity->analysis color_strength->analysis stability->analysis char_end End: Optimized Dispersion analysis->char_end Yes optimize Optimize Formulation/ Process analysis->optimize No optimize->prep_start Iterate stabilization_mechanisms cluster_system Pigment Dispersion System cluster_stabilization Stabilization Mechanisms pigment This compound (Agglomerated Particles) dispersion Dispersed Pigment Particles pigment->dispersion Dispersion Process surfactant Surfactant/Dispersant (in liquid medium) surfactant->dispersion energy Mechanical Energy (High Shear) energy->dispersion electrostatic Electrostatic Stabilization: - Surfactant imparts like charges to pigment surfaces. - Particles repel each other. dispersion->electrostatic Adsorption & Charge Formation steric Steric Stabilization: - Surfactant/polymer chains adsorb onto pigment surfaces. - Creates a physical barrier. dispersion->steric Adsorption & Barrier Formation stable_dispersion Stable Dispersion (Prevents Flocculation) electrostatic->stable_dispersion steric->stable_dispersion

References

Effect of pH on the stability of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of C.I. Pigment Yellow 74 in relation to pH. The information is intended for researchers, scientists, and professionals in drug development who may be utilizing this pigment in their experimental formulations.

Troubleshooting Guide

This guide addresses specific issues that may arise during experimentation with this compound, with a focus on pH-related causes.

Issue Potential Cause Recommended Action
Color Shift (e.g., dulling or change in hue) in Aqueous Dispersions The pH of the formulation is outside the optimal stability range of the pigment. Arylide yellows, while generally stable, can exhibit color shifts in strongly acidic or alkaline conditions.[1][2]Measure the pH of your dispersion. Adjust the pH to a neutral range (6.0-8.0) using appropriate buffers. Observe if the color reverts to the expected shade.[3][4]
Poor Pigment Dispersion (Flocculation or Agglomeration) A significant change in the pH of the dispersion can alter the surface charge of the pigment particles, leading to instability and flocculation.[5][6]Verify the pH of the dispersion. Ensure the chosen dispersing agent is effective at the formulation's pH. A change in pH may necessitate a different or more robust dispersant system.
Inconsistent Color Between Batches Variations in the pH of raw materials or processing water can lead to batch-to-batch color inconsistency.[7]Standardize the pH of all components used in the formulation. Implement a quality control step to measure and record the pH of each batch.
Reduced Tinting Strength Pigment degradation or agglomeration due to extreme pH can lead to a decrease in color intensity.Evaluate the pH of the system. If it is highly acidic or alkaline, the pigment may be undergoing chemical changes. Consider reformulating to a more neutral pH.
Viscosity Changes in the Formulation Changes in pH can affect the effectiveness of rheology modifiers and the interaction between the pigment and the binder, leading to unexpected viscosity shifts.[6]Monitor the pH alongside viscosity measurements. Ensure that all components of the formulation are stable and compatible at the working pH.

Frequently Asked Questions (FAQs)

1. What is the optimal pH range for the stability of this compound?

Based on available technical data, this compound exhibits excellent stability in a pH range of approximately 6.0 to 8.0.[3][4] The pH of a 10% aqueous slurry of the pigment is typically within this neutral range.[3]

2. How does pH affect the color of this compound?

While generally stable, extreme pH values (highly acidic or highly alkaline) may lead to a shift in color. For arylide yellows, this can manifest as a discoloration towards the red end of the spectrum or a general dulling of the shade.[1]

3. Is this compound resistant to acids and alkalis?

Yes, this compound is known for its good resistance to both acids and alkalis.[4][8][9][10] Technical data sheets often rate its resistance as 5 on a scale of 1 to 5, where 5 indicates excellent resistance.[4] However, this resistance is not absolute and prolonged exposure to strong acids or bases can still affect the pigment's stability.

4. Can pH influence the lightfastness of this compound?

5. What are the signs of pigment degradation due to pH?

Signs of degradation can include a noticeable color change, a decrease in tinting strength, and changes in the physical properties of the dispersion, such as viscosity or the formation of aggregates. In severe cases, the pigment may break down into its constituent components.

Experimental Protocols

Protocol for Evaluating the Effect of pH on the Color Stability of this compound

This protocol outlines a method for preparing pigment dispersions at various pH levels and quantitatively assessing color stability.

experimental_workflow cluster_prep Dispersion Preparation cluster_ph pH Adjustment cluster_analysis Analysis prep_pigment Weigh this compound premix Premix Pigment and Dispersant prep_pigment->premix prep_dispersant Prepare Dispersant Solution prep_dispersant->premix disperse High-Shear Dispersion premix->disperse divide Divide into Aliquots disperse->divide adjust_ph Adjust pH of each Aliquot (e.g., pH 2, 4, 6, 8, 10, 12) divide->adjust_ph stabilize Allow to Equilibrate adjust_ph->stabilize initial_measurement Initial Color Measurement (Spectrophotometer/Colorimeter) stabilize->initial_measurement storage Store Samples (Controlled Temperature and Light) initial_measurement->storage periodic_measurement Periodic Color Measurements (e.g., 24h, 48h, 1 week) storage->periodic_measurement data_analysis Calculate Color Difference (ΔE*ab) periodic_measurement->data_analysis

Caption: Experimental workflow for assessing the pH stability of this compound.

1. Materials and Equipment:

  • This compound

  • Deionized water

  • Dispersing agent (e.g., acrylic copolymer)

  • Acidic and alkaline solutions for pH adjustment (e.g., 0.1M HCl, 0.1M NaOH)

  • pH meter

  • High-shear mixer

  • Spectrophotometer or colorimeter

  • Analytical balance

  • Glass beakers and storage containers

2. Procedure:

  • Preparation of the Pigment Dispersion (Stock):

    • Prepare a stock solution of the dispersing agent in deionized water according to the manufacturer's recommendations.

    • Gradually add a pre-weighed amount of this compound to the dispersant solution while under low-speed agitation.

    • Once the pigment is wetted, increase the mixing speed to high shear for a specified time (e.g., 20-30 minutes) to achieve a fine and uniform dispersion.

  • pH Adjustment:

    • Divide the stock pigment dispersion into several equal aliquots in separate beakers.

    • Slowly add the acidic or alkaline solution to each aliquot while stirring to adjust the pH to the desired levels (e.g., pH 2, 4, 6, 8, 10, 12).

    • Allow the pH-adjusted dispersions to equilibrate for at least one hour.

  • Colorimetric Analysis:

    • Draw down a sample of each pH-adjusted dispersion on a standardized white card.

    • Allow the drawdowns to dry completely.

    • Measure the initial CIELAB color coordinates (L, a, b*) of each dried sample using a spectrophotometer or colorimeter.

    • Store the liquid dispersions in sealed containers under controlled temperature and light conditions.

    • Repeat the drawdown and color measurement process at specified time intervals (e.g., 24 hours, 48 hours, 1 week) to monitor color changes over time.

  • Data Analysis:

    • Calculate the total color difference (ΔEab) for each sample at each time point relative to its initial color measurement using the formula: ΔEab = √[(ΔL)^2 + (Δa)^2 + (Δb*)^2]

    • A higher ΔE*ab value indicates a greater color change and lower stability at that pH.

Potential Degradation Pathway

While specific studies on the pH-mediated degradation of this compound are limited, as a monoazo acetoacetanilide (B1666496) pigment, it is plausible that under harsh acidic or alkaline conditions, hydrolysis of the amide or azo linkages could occur.

degradation_pathway cluster_acid Acid Hydrolysis cluster_alkali Alkaline Hydrolysis PY74 This compound Acid_Amine1 2-Methoxy-4-nitroaniline PY74->Acid_Amine1 H+ / H2O Acid_Amine2 2-Methoxyacetoacetanilide PY74->Acid_Amine2 H+ / H2O Alkali_Amine1 Substituted Aniline PY74->Alkali_Amine1 OH- / H2O Alkali_Carboxylic_Acid Acetoacetic Acid Derivative PY74->Alkali_Carboxylic_Acid OH- / H2O

Caption: A plausible hydrolytic degradation pathway for this compound under strong acidic or alkaline conditions.

This proposed pathway suggests that extreme pH could lead to the cleavage of the molecule, resulting in the formation of smaller, likely colorless, degradation products. This would manifest as a loss of color and tinting strength in the formulation. It is important to note that this is a generalized pathway for related chemical structures, and further analytical studies would be required to confirm the specific degradation products for this compound.

References

Technical Support Center: Minimizing Bleeding and Migration of Pigment Yellow 74 in Polymers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing bleeding and migration of Pigment Yellow 74 (PY74) in polymer applications.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues related to PY74 bleeding and migration during your experiments.

Problem: Visible bleeding or color migration to the surface of the polymer or adjacent materials.

Initial Observation: A yellow stain is observed on the surface of the polymer, on packaging materials in contact with the polymer, or in a liquid medium the polymer is exposed to. This phenomenon is often referred to as "bleeding," "migration," or "blooming."

Root Cause Analysis and Solutions:

Potential Cause Underlying Reason Recommended Actions
1. High Processing Temperature PY74 has moderate heat stability, typically in the range of 140-180°C.[1] Exceeding this temperature can lead to pigment degradation and increased mobility within the polymer matrix.- Action: Lower the processing temperature to the minimum required for adequate melt flow and dispersion.[2] - Verification: Conduct trial runs at progressively lower temperatures to find the optimal processing window where bleeding is minimized.
2. Poor Pigment Dispersion Agglomerates of pigment particles are not fully wetted by the polymer, creating localized areas of high pigment concentration that are more prone to migration.[2]- Action: Improve dispersion by using high-shear mixing equipment, optimizing screw design in extruders, or increasing mixing time. - Action: Incorporate a suitable dispersing agent or a carrier resin that is highly compatible with both PY74 and the base polymer.
3. Pigment Oversaturation The concentration of PY74 exceeds its solubility limit within the polymer matrix, leading to the precipitation and migration of excess pigment particles.[2]- Action: Reduce the pigment loading to the lowest level that still achieves the desired color strength.[3] - Verification: Create a concentration ladder study to determine the maximum pigment loading before migration becomes an issue.
4. Polymer Incompatibility The chemical nature of the polymer (e.g., crystallinity, polarity) can influence its compatibility with PY74. Crystalline polymers with a more open molecular structure may allow for easier pigment movement.- Action: If possible, consider using a polymer grade with a higher amorphous content or one that has better chemical affinity for azo pigments. - Action: Introduce a compatibilizer or a carrier resin to improve the interaction between the pigment and the polymer matrix.
5. Presence of Migratory Additives Certain additives, such as some plasticizers, lubricants, and slip agents, are designed to migrate to the surface and can carry pigment particles with them.[2]- Action: Review the formulation for any additives known for their migratory properties. - Action: Substitute migratory additives with higher molecular weight or non-migratory alternatives where possible.
6. Post-Processing Conditions Exposure to elevated temperatures, humidity, or certain solvents after processing can accelerate pigment migration to the surface over time.- Action: Store finished parts in a controlled environment with stable temperature and humidity. - Action: If the part comes into contact with liquids, ensure the polymer and pigment system are resistant to the specific solvent.

Frequently Asked Questions (FAQs)

Q1: What is the difference between bleeding and blooming?

A1: Bleeding is the migration of a pigment into a surrounding material that is in contact with the pigmented polymer, causing discoloration of the adjacent material. Blooming is the migration of the pigment to the surface of the polymer itself, often forming a dust-like or crystalline layer. Both are forms of pigment migration.

Q2: What is the typical heat stability of Pigment Yellow 74?

A2: Technical data sheets for Pigment Yellow 74 generally indicate a heat stability in the range of 140°C to 180°C. Processing above this temperature range can lead to color shift and an increased tendency for migration.

Q3: How does the type of polymer affect PY74 migration?

A3: The polymer matrix plays a crucial role. Crystalline polymers like polyethylene (B3416737) (PE) and polypropylene (B1209903) (PP) can be more susceptible to pigment migration than amorphous polymers like polystyrene (PS) or polycarbonate (PC). The more open structure of crystalline polymers can create pathways for pigment molecules to move.

Q4: Can additives really make pigment migration worse?

A4: Yes. Additives with low molecular weight and high mobility, such as certain plasticizers, slip agents, and antistatic agents, can act as carriers for pigment particles, facilitating their movement to the surface. One study on a different yellow dye (Solvent Yellow 114) in PET noted a four-fold increase in migration after long-term storage when certain additives were present.

Q5: Are there any "non-bleeding" grades of PY74 available?

A5: While some manufacturers may offer grades of PY74 with improved dispersion or surface treatments to reduce migration, its inherent chemical structure as a monoazo pigment makes it susceptible to migration under certain conditions. It is crucial to evaluate any pigment in your specific polymer system and processing conditions.

Q6: How can I test for pigment bleeding in my own lab?

A6: A common method is based on ASTM D279. In one approach (Method B), a colored polymer sample is placed in direct contact with a white, unpigmented polymer sheet. The assembly is then placed in an oven at a specified temperature for a set period. After cooling, the white sheet is examined for any color transfer.

Data on Factors Influencing Pigment Migration

The following table summarizes qualitative and semi-quantitative data on how various factors can influence pigment migration. Specific quantitative data for PY74 is limited in publicly available literature, so general trends and data from similar pigment systems are included.

Factor Condition 1 Migration Level 1 Condition 2 Migration Level 2 Polymer System Source/Remarks
Processing Temperature 180°CLow220°CHighPolypropylene (PP)General principle for organic pigments. Exceeding heat stability significantly increases migration.
Pigment Concentration 0.3%Low1.0%HighPlasticized PVCHigher concentrations increase the likelihood of exceeding the solubility limit, leading to migration.[3]
Additives No migratory additivesBaselineWith migratory slip agentIncreasedPolyethylene Terephthalate (PET)A study on Solvent Yellow 114 showed a 4x increase in migration with certain additives after storage.
Polymer Crystallinity Amorphous Polymer (e.g., PS)LowCrystalline Polymer (e.g., PE)HigherGeneralCrystalline structures can provide channels for pigment movement.

Experimental Protocols

Methodology for Pigment Bleeding Test (Adapted from ASTM D279 - Method B)

1. Objective: To determine the amount of color migration from a pigmented polymer into a white, unpigmented polymer film.

2. Materials:

  • Pigmented polymer sample containing PY74.
  • White, unpigmented polymer sheets of the same base polymer.
  • Glass plates.
  • A weight to apply pressure (e.g., 500g).
  • Forced air oven.
  • Colorimeter or spectrophotometer (optional, for quantitative analysis).

3. Procedure:

  • Prepare a flat, smooth sample of the PY74-pigmented polymer.
  • Cut a piece of the white, unpigmented polymer sheet to the same size as the pigmented sample.
  • Place the pigmented sample on a clean glass plate.
  • Place the white polymer sheet directly on top of the pigmented sample, ensuring intimate contact.
  • Place a second glass plate on top of the white sheet, followed by the weight to ensure consistent pressure.
  • Place the entire assembly into a forced air oven at a predetermined temperature (e.g., 70°C) for a specified duration (e.g., 24 hours). The temperature and time should be relevant to the end-use application of the polymer.
  • After the specified time, remove the assembly from the oven and allow it to cool to room temperature.
  • Carefully separate the white polymer sheet from the pigmented sample.
  • Visually inspect the white sheet for any signs of yellow color transfer. The degree of bleeding can be rated on a grayscale from 1 (severe bleeding) to 5 (no bleeding).
  • For a quantitative assessment, the color difference (ΔE*) of the stained white sheet compared to an unstained white sheet can be measured using a colorimeter.

Visualizations

A High Processing Temperature G PY74 Bleeding & Migration A->G B Poor Pigment Dispersion B->G C Pigment Oversaturation C->G D Polymer Incompatibility D->G E Migratory Additives E->G F Post-Processing Conditions F->G start Bleeding/Migration Observed q1 Is processing temp. above 180°C? start->q1 a1 Reduce processing temperature q1->a1 Yes q2 Is pigment dispersion adequate? q1->q2 No a1->q2 a2 Improve mixing/ add dispersant q2->a2 No q3 Is pigment loading > 0.5%? q2->q3 Yes a2->q3 a3 Reduce pigment concentration q3->a3 Yes q4 Are migratory additives present? q3->q4 No a3->q4 a4 Substitute with non-migratory alternatives q4->a4 Yes end Migration Minimized q4->end No a4->end

References

Troubleshooting poor dispersion of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with C.I. Pigment Yellow 74. The following sections address common issues encountered during the dispersion of this pigment.

Troubleshooting Guides & FAQs

Issue 1: Poor Color Strength and Transparency

  • Question: My dispersion of this compound exhibits weak color strength and appears more opaque than expected. What are the potential causes and how can I improve this?

  • Answer: Poor color strength and a lack of transparency are typically indicative of incomplete pigment dispersion, meaning the pigment particles have not been sufficiently broken down to their primary particle size. This can be due to a number of factors:

    • Inadequate Mechanical Energy: The energy input during dispersion (e.g., milling, high-shear mixing) may be insufficient to break down agglomerates.

    • Improper Dispersant Selection: The dispersing agent used may not be optimal for this compound in your specific system. Organic pigments generally require specific dispersants to achieve good stability.[1]

    • Incorrect Dispersant Concentration: Both too little and too much dispersing agent can lead to poor dispersion. An optimal concentration is required to fully wet and stabilize the pigment particles.

    • Flocculation: Even if initially well-dispersed, pigment particles can re-agglomerate (flocculate) over time due to insufficient stabilization. This is a common issue with smaller organic pigment particles.[2]

    Troubleshooting Steps:

    • Optimize Dispersion Energy: Increase the milling time or the speed of your high-shear mixer. Monitor the dispersion quality at regular intervals using a Hegman gauge. An optimal grind is typically indicated by a reading of 6 to 8 on the Hegman scale.[3]

    • Evaluate Dispersant: Ensure you are using a high-performance polymeric dispersant suitable for organic pigments in your specific vehicle (aqueous or solvent-based). For aqueous systems, polycarboxylates or surface-active polymeric dispersants can be effective.[2]

    • Determine Optimal Dispersant Loading: Conduct a ladder study to find the ideal concentration of your dispersing agent. This can be done by preparing several small-scale dispersions with varying dispersant levels and measuring their viscosity. The lowest viscosity often corresponds to the optimal dispersant concentration.

    • Check for Flocculation: After dispersion, let the sample rest and then gently stir. If the color strength or viscosity changes significantly, flocculation is likely occurring. A rub-out test on a drawdown card can also reveal flocculation.

Issue 2: High Viscosity and Poor Rheology

  • Question: My pigment dispersion has become too thick and difficult to handle. What causes this high viscosity and how can I correct it?

  • Answer: High viscosity in a pigment dispersion can be caused by several factors:

    • Poor Wetting: If the pigment particles are not properly wetted by the vehicle, it can lead to a high-viscosity paste.

    • Sub-optimal Dispersant Level: As mentioned previously, an incorrect dispersant concentration can lead to high viscosity.

    • Particle Size and Shape: Finer pigment particles have a larger surface area, which can lead to increased viscosity due to greater particle-particle interactions.[4][5]

    • Pigment Loading: The concentration of the pigment in the dispersion may be too high for the system to handle.

    • Temperature: An increase in temperature during the grinding process can sometimes lead to an increase in viscosity.[6]

    Troubleshooting Steps:

    • Verify Dispersant Concentration: Re-evaluate the optimal dispersant loading using the viscosity minimization method described in the experimental protocols.

    • Adjust Pigment Concentration: Try reducing the pigment loading to see if that improves the rheology.

    • Control Temperature: If using a bead mill or other high-energy dispersion equipment, use a cooling jacket to maintain a consistent, lower temperature during grinding.

    • Assess with a Rheometer: Use a rotational rheometer to understand the flow behavior of your dispersion (e.g., shear-thinning, shear-thickening). This can provide valuable insights into the state of dispersion and stability.

Issue 3: Dispersion Instability and Settling Over Time

  • Question: My this compound dispersion appears stable initially, but after a period of storage, the pigment settles, and I observe a loss of color strength. Why is this happening?

  • Answer: This issue points to long-term instability, often due to flocculation or particle size growth (Ostwald ripening). The opaque form of this compound is particularly known for losing strength on storage due to particle size growth.[7]

    • Insufficient Stabilization: The dispersant may be effective at initial deagglomeration but may not provide a strong enough barrier to prevent particles from coming together over time.

    • Incompatibility with the System: The pigment, dispersant, and vehicle may not be fully compatible, leading to gradual destabilization.

    • Crystal Growth: In some systems, smaller pigment particles can dissolve and re-precipitate onto larger particles, leading to an overall increase in particle size and a decrease in color strength.

    Troubleshooting Steps:

    • Select a High Molecular Weight Polymeric Dispersant: These dispersants provide a thicker steric barrier around the pigment particles, which is more effective at preventing flocculation over the long term.

    • Incorporate a Co-dispersant or Synergist: Sometimes, a combination of dispersants can provide better overall stability.

    • Monitor Particle Size Over Time: Use a particle size analyzer to measure the particle size distribution of the fresh dispersion and again after a period of accelerated aging (e.g., storage at an elevated temperature like 40-50°C). A significant increase in the mean particle size indicates instability.

    • Consider a Different Pigment Grade: this compound is available in various grades with different surface treatments and particle size distributions. A grade with a surface treatment designed for improved stability in your application may be beneficial.[8]

Data Presentation

Table 1: Influence of Dispersant Concentration on Dispersion Properties

Dispersant Level (% on Pigment Weight)Initial Viscosity (mPa·s at 100 s⁻¹)Hegman FinenessColor Strength (% vs. Standard)
1.012004.585
2.06506.095
3.0 450 7.5 100
4.05007.599
5.06007.097

Note: Data are illustrative and will vary based on the specific pigment grade, dispersant, and vehicle used.

Experimental Protocols

1. Hegman Gauge Test for Fineness of Grind

  • Objective: To determine the maximum particle size of agglomerates in the dispersion, indicating the quality of the grind.

  • Apparatus: Hegman gauge (a steel block with a calibrated channel of decreasing depth), scraper.

  • Procedure:

    • Place a small amount of the pigment dispersion at the deep end of the channel on the Hegman gauge.[9]

    • Hold the scraper with both hands at a near-vertical angle and, with firm, uniform pressure, draw the dispersion down the length of the channel towards the shallow end. This should take about 3 seconds.[9]

    • Immediately view the gauge at a low angle to a light source.

    • Identify the point on the calibrated scale where a significant number of coarse particles or scratches first appear.

    • The reading at this point is the fineness of grind, which can be reported in Hegman units (0-8) or microns. For high-quality dispersions, a value of 6 or higher is typically desired.[3]

2. Particle Size Analysis by Laser Diffraction

  • Objective: To measure the particle size distribution of the pigment in the dispersion.

  • Apparatus: Laser diffraction particle size analyzer.

  • Procedure:

    • Prepare a dilute sample of the pigment dispersion in a suitable solvent (one that does not dissolve the pigment or the dispersant). The dilution should be sufficient to achieve the optimal obscuration level recommended by the instrument manufacturer.

    • Ensure the sample is well-mixed before introducing it into the analyzer's circulation system.

    • Perform the measurement according to the instrument's standard operating procedure. The Mie theory is typically used for the calculation of particle size distribution for colored pigments.[10]

    • Record the particle size distribution, paying attention to metrics such as the D50 (median particle size) and the presence of any large-particle tail, which could indicate agglomerates.

3. Rheology Measurement with a Rotational Rheometer

  • Objective: To characterize the flow behavior of the pigment dispersion.

  • Apparatus: Rotational rheometer with a cone-and-plate or parallel-plate geometry.

  • Procedure:

    • Place a sufficient amount of the dispersion onto the lower plate of the rheometer.

    • Bring the upper geometry to the correct gap setting.

    • Allow the sample to equilibrate to the desired temperature.

    • Perform a steady-state flow sweep, measuring the viscosity over a range of shear rates (e.g., 0.1 to 1000 s⁻¹).

    • Plot the viscosity as a function of the shear rate. A shear-thinning behavior (viscosity decreases as shear rate increases) is common for well-structured dispersions. Any shear-thickening (dilatant) behavior could indicate issues with colloidal stability.[11]

Visualizations

Troubleshooting_Workflow Start Poor Dispersion Observed (e.g., Low Color Strength, High Viscosity) Check_Energy 1. Assess Dispersion Energy (Time, Speed) Start->Check_Energy Is_Energy_OK Is Fineness of Grind (Hegman) > 6? Check_Energy->Is_Energy_OK Increase_Energy Increase Milling Time/Speed Is_Energy_OK->Increase_Energy No Check_Dispersant 2. Evaluate Dispersant System Is_Energy_OK->Check_Dispersant Yes Increase_Energy->Check_Energy Is_Dispersant_OK Is Dispersant Optimal for Organic Pigments? Check_Dispersant->Is_Dispersant_OK Select_New_Dispersant Select High-Performance Polymeric Dispersant Is_Dispersant_OK->Select_New_Dispersant No Check_Concentration 3. Optimize Dispersant Concentration Is_Dispersant_OK->Check_Concentration Yes Select_New_Dispersant->Check_Concentration Is_Viscosity_Min Is Viscosity at a Minimum? Check_Concentration->Is_Viscosity_Min Ladder_Study Perform Ladder Study to Find Optimal Loading Is_Viscosity_Min->Ladder_Study No Check_Stability 4. Assess Long-Term Stability Is_Viscosity_Min->Check_Stability Yes Ladder_Study->Check_Concentration Is_Stable Stable After Aging? (No Settling/Particle Size Growth) Check_Stability->Is_Stable Consider_Options Consider Different Pigment Grade or Co-Dispersant Is_Stable->Consider_Options No End Dispersion Optimized Is_Stable->End Yes Consider_Options->Start

Caption: Troubleshooting workflow for poor dispersion of this compound.

Factors_Affecting_Dispersion cluster_Pigment Pigment Properties cluster_Formulation Formulation Components cluster_Process Process Parameters Dispersion_Quality Dispersion Quality of This compound Particle_Size Particle Size & Distribution Particle_Size->Dispersion_Quality Surface_Chemistry Surface Chemistry & Treatment Surface_Chemistry->Dispersion_Quality Crystal_Form Crystal Form (Opaque vs. Transparent) Crystal_Form->Dispersion_Quality Dispersant_Type Dispersant Type & Chemistry Dispersant_Type->Dispersion_Quality Dispersant_Conc Dispersant Concentration Dispersant_Conc->Dispersion_Quality Vehicle_Properties Vehicle/Solvent Properties Vehicle_Properties->Dispersion_Quality Milling_Energy Milling Energy (Time, Speed) Milling_Energy->Dispersion_Quality Temperature Temperature Control Temperature->Dispersion_Quality Pigment_Loading Pigment Loading Pigment_Loading->Dispersion_Quality

Caption: Key factors influencing the dispersion quality of this compound.

References

Validation & Comparative

A Comparative Performance Analysis: C.I. Pigment Yellow 74 vs. Pigment Yellow 1

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate pigments is critical for a variety of applications, from coatings and inks to specialized formulations. This guide provides a detailed, data-driven comparison of two widely used organic pigments: C.I. Pigment Yellow 74 and Pigment Yellow 1.

This document delves into the key performance characteristics of each pigment, supported by quantitative data and standardized experimental protocols. The objective is to offer a clear, evidence-based resource to inform pigment selection for specific research and development needs.

Chemical Structure

This compound is a monoazo pigment.[1][2][3] Its chemical structure is 2-((2-Methoxy-4-nitrophenyl)azo)-N-(2-methoxyphenyl)-3-oxobutanamide.[3]

Pigment Yellow 1 , also known as Hansa Yellow G, is also a monoazo pigment.[4] Its chemical structure is 2-[(4-methyl-2-nitrophenyl)diazenyl]-3-oxo-N-phenylbutanamide.[5]

Performance Data Summary

The following tables summarize the key performance indicators for this compound and Pigment Yellow 1, based on available technical data. It is important to note that performance can vary depending on the specific grade, particle size, and the formulation in which the pigment is used.

Table 1: General and Fastness Properties

PropertyThis compoundPigment Yellow 1
C.I. Name Pigment Yellow 74Pigment Yellow 1
C.I. Number 11741[3]11680[4][6]
CAS Number 6358-31-2[1][2][3]2512-29-0[4][6]
Chemical Formula C₁₈H₁₈N₄O₆[1][2][3]C₁₇H₁₆N₄O₄[4][5][6]
Molecular Weight 386.36 g/mol [1][2]340.33 g/mol [4][5][6]
Lightfastness (Blue Wool Scale) 6-7[7]5-6[8]
Heat Resistance 180°C[2][7]140°C[6][8]
Water Resistance 5[2][3]5[8]
Oil Resistance 4[2]5[8]
Acid Resistance 5[2][3]4-5[8]
Alkali Resistance 5[2][3]4-5[8]

Note: Resistance properties are typically rated on a scale of 1 to 5, where 5 indicates excellent resistance.

Table 2: Application-Related Properties

PropertyThis compoundPigment Yellow 1
Shade Greenish Yellow[3]Greenish, Bright Yellow
Tinting Strength HighModerate
Opacity Varies (Transparent to Opaque grades available)[3]Generally good hiding power[6]
Key Applications Water-based inks, solvent-based inks, paints (water-based and solvent-based), textile printing.[9]Water-based inks, paints and coatings, plastics, textile printing.[8]

Experimental Protocols

The performance data presented in this guide is typically determined using standardized testing methodologies. Below are detailed summaries of the key experimental protocols.

Lightfastness Testing (ISO 105-B01 / B02 - Blue Wool Scale)

This method is used to determine the resistance of the color to the action of a light source.

  • Sample Preparation : The pigment is dispersed in a suitable binder and applied to a substrate to create a uniform colored panel.

  • Exposure : The prepared sample is placed in a lightfastness tester, which exposes it to a controlled artificial light source (typically a Xenon arc lamp) that simulates natural sunlight.[10][11]

  • Blue Wool Standards : Alongside the test sample, a set of eight standardized blue wool textile strips, known as the Blue Wool Scale, are also exposed.[10][11][12][13] These strips have known, graded lightfastness, from 1 (very poor) to 8 (excellent).[10][11][12][13]

  • Assessment : The fading of the test sample is visually compared to the fading of the blue wool strips.[13] The lightfastness rating is the number of the blue wool strip that shows a similar degree of fading.[13]

Lightfastness_Testing cluster_prep Sample Preparation cluster_exposure Exposure cluster_assessment Assessment P Pigment M Dispersion P->M B Binder B->M S Substrate LT Lightfastness Tester (Xenon Arc Lamp) S->LT C C M->C Coating C->S VA Visual Comparison LT->VA R R VA->R Lightfastness Rating BWS Blue Wool Standards (1-8) BWS->LT

Fig. 1: Experimental workflow for lightfastness testing.
Tinting Strength (ASTM D387)

This method determines the relative tinting strength of a color pigment compared to a standard.[14][15][16][17][18]

  • Dispersion Preparation : A specified amount of the test pigment and a standard pigment are separately dispersed in a vehicle (e.g., linseed oil) using a mechanical muller to ensure thorough wetting and dispersion.[14][16]

  • Tint Preparation : A defined quantity of the pigment dispersion is mixed with a standard white paste (e.g., zinc oxide) to create a tint.[15][16]

  • Drawdown : The test and standard tint pastes are applied side-by-side on a substrate using a film applicator to create films of uniform thickness.[16]

  • Comparison : The color of the test tint is visually or instrumentally compared to the standard tint.[16] If the color of the test tint is lighter, it has a higher tinting strength. The relative tinting strength can be calculated based on the amount of pigment required to match the standard.

Tinting_Strength_Test cluster_dispersion Dispersion Preparation cluster_tinting Tint Preparation cluster_comparison Comparison TP Test Pigment D1 Test Dispersion TP->D1 SP Standard Pigment D2 Standard Dispersion SP->D2 V Vehicle V->D1 V->D2 T1 Test Tint D1->T1 D1->T1 T2 Standard Tint D2->T2 D2->T2 WP White Paste WP->T1 WP->T2 DD Drawdown T1->DD T2->DD VC Visual/Instrumental Comparison DD->VC R R VC->R Relative Tinting Strength

Fig. 2: Workflow for tinting strength determination.
Fineness of Dispersion (ASTM D1210 - Hegman Gauge)

This test measures the degree of dispersion of a pigment in a liquid vehicle.[7][19][20][21]

  • Sample Application : A small amount of the pigment dispersion is placed at the deep end of a calibrated steel block with a tapered groove (Hegman gauge).[21][22]

  • Drawdown : A scraper blade is drawn over the surface of the block, pulling the dispersion down the groove towards the shallow end.[21][22]

  • Observation : The point at which a significant number of pigment particles or agglomerates become visible in the groove is observed.[21]

  • Reading : The fineness of grind is read from the scale on the gauge corresponding to this point. The scale is typically in microns and Hegman units.[22]

Fineness_of_Dispersion PD Pigment Dispersion A PD->A Application to Deep End HG Hegman Gauge D HG->D Drawdown with Scraper Blade SB Scraper Blade SB->D A->HG O O D->O Observation of Particle Visibility R R O->R Fineness Reading (Microns/Hegman)

Fig. 3: Logical flow of the fineness of dispersion test.

Performance Comparison and Discussion

This compound generally exhibits superior performance in several key areas compared to Pigment Yellow 1. Its higher lightfastness rating (6-7 vs. 5-6) indicates better color stability upon exposure to light, making it more suitable for applications requiring durability.[7][8] Furthermore, its greater heat stability (180°C vs. 140°C) allows it to be used in a wider range of processing conditions without degradation.[2][6][7][8]

Pigment Yellow 74 is also noted for its high tinting strength, which can be a significant advantage in terms of cost-effectiveness, as less pigment may be required to achieve a desired color depth.[9] It is available in various grades, offering a range of opacities to suit different application needs.[3]

Pigment Yellow 1 , while having slightly lower lightfastness and heat stability, remains a widely used and cost-effective pigment. It offers good hiding power and is suitable for a broad array of applications where the highest levels of durability are not the primary concern.[6] In some contexts, such as certain inkjet ink formulations, Pigment Yellow 1 has been shown to offer better colloidal stability than Pigment Yellow 74.

Conclusion

The choice between this compound and Pigment Yellow 1 will ultimately depend on the specific performance requirements of the intended application.

  • This compound is the preferred choice for applications demanding higher lightfastness, heat stability, and tinting strength. Its versatility in terms of available grades makes it adaptable to various systems, from paints and coatings to high-quality printing inks.

  • Pigment Yellow 1 is a suitable and economical option for applications with less stringent durability requirements. Its good overall properties make it a reliable workhorse pigment in many industries.

For critical applications, it is always recommended to conduct in-house testing of pigment performance within the specific formulation and under conditions that mimic the end-use environment. This will ensure that the selected pigment meets all necessary performance criteria.

References

A Comparative Study: C.I. Pigment Yellow 74 vs. C.I. Pigment Yellow 3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance and physicochemical properties of two notable monoazo pigments: C.I. Pigment Yellow 74 and C.I. Pigment Yellow 3. The information presented herein, supported by experimental data and standardized testing protocols, is intended to assist researchers and professionals in making informed decisions for their specific applications.

Physicochemical and Performance Properties

The following tables summarize the key properties of this compound and C.I. Pigment Yellow 3, offering a direct comparison of their characteristics.

Table 1: General and Physicochemical Properties

PropertyThis compoundC.I. Pigment Yellow 3
C.I. Name Pigment Yellow 74Pigment Yellow 3
C.I. Number 1174111710
CAS Number 6358-31-2[1]6486-23-3[2]
Chemical Class MonoazoMonoazo
Molecular Formula C₁₈H₁₈N₄O₆[1]C₁₆H₁₂Cl₂N₄O₄[2]
Molecular Weight 386.36 g/mol [3]395.20 g/mol [4]
Shade Greenish Yellow[1][5]Greenish Yellow[2]
Density 1.28 - 1.6 g/cm³[3][5]~1.6 g/cm³[6][7]
Melting Point 275 - 293 °C[5][8]235 - 258 °C[1]

Table 2: Performance and Fastness Properties

PropertyThis compoundC.I. Pigment Yellow 3
Lightfastness (BWS) 5 - 7[8]6 - 7[1][6]
Heat Stability 140 - 180 °C[1][3][7]140 - 160 °C[1][9][10]
Oil Absorption ( g/100g ) 27 - 45[5][8]22 - 60[1][6]
Acid Resistance (1-5) 5[1][3][8]5[6][9]
Alkali Resistance (1-5) 5[1][3][8]5[6][9]
Water Resistance (1-5) 5[3][8]4 - 5[6][11]
Ethanol Resistance (1-5) 3 - 4[8]2 - 4[1][12]
White Spirit Resistance (1-5) 3 - 4[1][8]3[1]

Note on Lightfastness: The Blue Wool Scale (BWS) is used to rate lightfastness, where 1 is very poor and 8 is excellent.

Key Distinctions and Applications

This compound is a bright, semi-transparent monoazo pigment with a greenish-yellow hue, positioned between C.I. Pigment Yellow 1 and C.I. Pigment Yellow 3.[1] It is noted for its high tinting strength, which can be almost double that of other common monoazo pigments.[8] This pigment exhibits good lightfastness and resistance to acids and alkalis.[1][8] Due to its favorable properties, it is widely used in water-based and solvent-based inks, as well as in various paints and coatings, including decorative and industrial applications.[6] Opaque versions of Pigment Yellow 74 are sometimes used as replacements for chrome yellows.[1]

C.I. Pigment Yellow 3, also known as Hansa Yellow 10G, is another monoazo pigment that presents a pure, greenish-yellow shade.[2][13] It is particularly valued for its good light and weather fastness, making it suitable for air-drying paints.[2] Its pure greenish tone makes it a good candidate for creating green mixtures when combined with blue pigments.[2] Common applications include air-drying paints, latex paints, pigment printing pastes, and packaging inks.[2] However, it is generally not recommended for stoving enamels due to a risk of blooming.[2]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of these pigments.

Lightfastness Testing

Standard: Based on ASTM D4303 and ISO 105-B02.[1][9]

Objective: To determine the resistance of the pigment to color change upon exposure to a standardized light source, simulating indoor or outdoor exposure.

Methodology:

  • Sample Preparation: A dispersion of the pigment in a suitable vehicle (e.g., acrylic emulsion, oil) is prepared. This dispersion is then applied to a substrate to create a uniform film. A portion of the sample is masked to serve as an unexposed reference.

  • Exposure: The prepared samples are placed in a xenon-arc lightfastness apparatus. The apparatus is set to simulate daylight filtered through window glass.[1][9]

  • Exposure Conditions:

    • Irradiance Level: Typically 0.35 W/m²/nm at 340 nm.[1]

    • Relative Humidity: Maintained at 55 ± 5%.[1]

    • Black Panel Temperature: Controlled at a specified temperature.[1]

  • Evaluation: The color change of the exposed portion of the sample is compared to the unexposed (masked) portion. The evaluation is done visually against a Blue Wool Scale (BWS), where each reference (from 1 to 8) has a known lightfastness.[9] The lightfastness rating of the pigment corresponds to the Blue Wool reference that shows a similar degree of fading.[14] Alternatively, the color difference (ΔE*) can be measured instrumentally using a spectrophotometer according to ASTM D2244.[6]

Heat Stability Testing

Standard: Based on ISO 787-21.[11]

Objective: To assess the pigment's ability to withstand high temperatures without significant color change, which is crucial for applications involving heat during processing, such as in plastics or baking enamels.

Methodology:

  • Sample Preparation: The pigment is dispersed in a heat-stable medium, such as a stoving enamel or a polymer (e.g., HDPE).[15]

  • Application: The dispersion is applied to test panels or molded into plaques.[11][15]

  • Heating: The samples are placed in a constant temperature oven at a specified temperature (e.g., 140°C, 160°C, 180°C) for a defined period (e.g., 10-30 minutes).[1][16]

  • Evaluation: After cooling to room temperature, the color of the heated samples is compared to an unheated control sample.[11] The color difference (ΔE) is measured using a spectrophotometer. The heat stability is reported as the maximum temperature at which the pigment shows no significant color change (or a color change below a specified ΔE value, often ΔE* ≤ 3).[15][16]

Chemical Resistance Testing

Standard: Based on general pigment testing methodologies (e.g., DIN 16524).[17][18]

Objective: To evaluate the pigment's stability when exposed to various chemicals, such as acids, alkalis, and solvents.

Methodology:

  • Sample Preparation: A cured film or print containing the pigment is prepared on a suitable substrate.

  • Exposure: A defined amount of the test chemical (e.g., 5% HCl solution, 5% NaOH solution, ethanol) is applied to the surface of the pigmented film. The chemical is typically left in contact with the film for a specified duration under controlled conditions.

  • Evaluation: After the exposure period, the chemical is removed, and the test area is inspected for any changes, such as discoloration, bleeding, or degradation of the film. The resistance is rated on a 1 to 5 scale, where 5 indicates no change (excellent resistance) and 1 indicates severe change (poor resistance).

Oil Absorption Determination

Standard: Based on ISO 787-5.[5][10]

Objective: To determine the amount of oil required to wet a specific amount of pigment to form a coherent paste. This value is important for formulation, as it relates to vehicle demand and can influence the viscosity and flow properties of paints and inks.

Methodology:

  • Sample Preparation: A known weight of the dry pigment is placed on a flat, non-absorbent surface, such as a glass plate.

  • Titration: Refined linseed oil is added drop by drop from a burette onto the pigment.[10]

  • Mixing: After each addition of oil, the pigment and oil are thoroughly mixed with a spatula.

  • Endpoint: The addition of oil is continued until a smooth, putty-like paste is formed that does not crack or crumble and just begins to show a glossy surface.

  • Calculation: The volume of oil used is recorded, and the oil absorption is calculated as the grams or milliliters of oil required per 100 grams of pigment.[10]

Visualized Workflow: Pigment Selection Logic

The following diagram illustrates a simplified decision-making process for selecting between Pigment Yellow 74 and Pigment Yellow 3 based on key application requirements.

PigmentSelection start Start: Define Application Requirements high_tinting High Tinting Strength Required? start->high_tinting baking_enamel Application: Baking Enamel? high_tinting->baking_enamel No py74 Select Pigment Yellow 74 high_tinting->py74 Yes air_drying Application: Air-Drying Paint? baking_enamel->air_drying No reconsider Re-evaluate Pigment Choice (Consider other options) baking_enamel->reconsider Yes (PY3 not suitable due to blooming risk) py3 Select Pigment Yellow 3 air_drying->py3 Yes air_drying->reconsider No

Caption: Pigment selection workflow based on application needs.

References

A Comparative Analysis of Lightfastness and Weather Resistance: Pigment Yellow 74 Versus Other Arylide Yellows

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the durability of Pigment Yellow 74 (PY74) and its arylide counterparts reveals nuances in performance critical for materials science and drug development applications where color stability is paramount. While PY74 is a widely utilized mid-range yellow, its lightfastness and weather resistance can vary significantly compared to other arylide yellows such as PY1, PY3, PY65, PY73, and PY83. This guide provides a comparative overview based on available technical data, experimental protocols, and chemical structures.

Arylide yellows, a class of organic monoazo pigments, are known for their bright, clean shades and strong tinting strength. However, their inherent molecular structures directly influence their ability to withstand the rigors of light and environmental exposure. Factors such as particle size, crystal structure, and the presence of specific chemical groups play a significant role in their long-term stability.

Quantitative Performance Data

To facilitate a clear comparison, the following table summarizes the lightfastness and other key resistance properties of PY74 and other selected arylide yellows. The data has been aggregated from various technical datasheets. Lightfastness is typically rated on a Blue Wool Scale (BWS) from 1 (very poor) to 8 (excellent).

PigmentChemical GroupLightfastness (Masstone)Lightfastness (Tint)Heat Resistance (°C)Acid ResistanceAlkali Resistance
PY74 Monoazo6-75-6140-18055
PY1 Monoazo5-64-51404-54-5
PY3 Monoazo6-75-616055
PY65 Monoazo6515055
PY73 Monoazo7-86-718055
PY83 Diarylide76-720055

Note: The values presented are generalized from multiple sources and can vary depending on the specific grade, formulation, and testing conditions.

Experimental Protocols for Durability Testing

The assessment of lightfastness and weather resistance of pigments is primarily conducted through standardized accelerated weathering tests. These tests aim to simulate the effects of long-term exposure to sunlight and environmental conditions in a condensed timeframe.

ASTM D4303: Standard Test Methods for Lightfastness of Colorants Used in Artists' Materials

This standard is a cornerstone for evaluating the lightfastness of pigments. It outlines several methods, with the most common for industrial pigments being Test Method C, which utilizes a xenon arc lamp.[1][2]

Key Parameters for Xenon Arc Testing (ASTM D4303, Method C):

  • Light Source: Xenon arc lamp, filtered to simulate daylight through window glass.[1]

  • Irradiance: Typically controlled at a specific wavelength, for example, 0.35 W/m²/nm at 340 nm.[2]

  • Exposure Cycle: Often involves alternating periods of light and dark, with controlled temperature and humidity. A common cycle is 3.8 hours of light followed by 1 hour of dark.

  • Humidity: Maintained at a set level, for instance, 55 ± 5% during the light cycle.[2]

  • Black Panel Temperature: A key indicator of the sample's surface temperature during exposure.

  • Evaluation: The change in color is measured using a spectrophotometer before and after exposure. The color difference (ΔE) is calculated using the CIE 1976 Lab color difference equation.[3] Lightfastness is then categorized based on the magnitude of this color change.

Weather Resistance Testing

Weather resistance goes beyond lightfastness to include the effects of moisture, temperature fluctuations, and atmospheric pollutants.[4] Accelerated weathering tests for coatings often involve cycles of UV exposure, condensation, and water spray to simulate outdoor conditions.

Chemical Structures and Their Influence on Stability

The molecular structure of an arylide pigment is a primary determinant of its stability. The arrangement of aromatic rings, the nature and position of substituent groups, and intermolecular hydrogen bonding all contribute to its resistance to photodegradation.

Below are the chemical structures of PY74 and the other discussed arylide yellows, visualized using the DOT language.

G Chemical Structures of Arylide Yellows cluster_PY74 Pigment Yellow 74 (PY74) cluster_PY1 Pigment Yellow 1 (PY1) cluster_PY3 Pigment Yellow 3 (PY3) cluster_PY65 Pigment Yellow 65 (PY65) cluster_PY73 Pigment Yellow 73 (PY73) cluster_PY83 Pigment Yellow 83 (PY83) PY74 PY74 PY1 PY1 PY3 PY3 PY65 PY65 PY73 PY73 PY83 PY83

Figure 1: Chemical Structures of Selected Arylide Yellows

The general structure of monoazo arylide yellows consists of a diazonium component coupled to an acetoacetarylide. Substituents on both of these components can significantly impact the pigment's properties. For instance, the presence of electron-withdrawing groups can often improve lightfastness. PY83, being a diarylide pigment, has a more complex structure which generally imparts greater stability.

Logical Workflow for Pigment Durability Assessment

The process of evaluating and comparing the durability of pigments follows a structured workflow, from initial selection to final performance evaluation.

G A Pigment Selection (e.g., PY74, PY1, PY3) B Sample Preparation (Dispersion in Vehicle) A->B C Initial Color Measurement (Spectrophotometer, CIELAB Lab) B->C D Accelerated Weathering Exposure C->D E Xenon Arc (ASTM D4303) D->E Lightfastness F QUV / Other Weathering Tests D->F Weather Resistance G Final Color Measurement E->G F->G H Calculate Color Difference (ΔE) G->H I Data Analysis and Comparison H->I J Performance Ranking and Reporting I->J

Figure 2: Workflow for Pigment Durability Assessment

References

Performance of C.I. Pigment Yellow 74 in comparison to inorganic yellow pigments

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Formulation Scientists

In the vast spectrum of yellow pigments, the choice between organic and inorganic options is a critical decision for researchers and product developers, profoundly impacting the final product's performance, durability, and safety profile. This guide provides an objective comparison of C.I. Pigment Yellow 74, a monoazo organic pigment, against two widely used inorganic yellow pigments: Iron Oxide Yellow (C.I. Pigment Yellow 42) and Lead Chromate Yellow (C.I. Pigment Yellow 34). This analysis is supported by a summary of quantitative performance data and detailed experimental protocols to aid in informed pigment selection for various applications, including coatings, inks, and plastics.

At a Glance: Comparative Performance Data

The following table summarizes the key performance characteristics of this compound in comparison to Yellow Iron Oxide and Lead Chromate Yellow. These values represent typical performance and can vary based on the specific grade, particle size, and formulation of the pigment.

Performance MetricThis compound (Organic)Yellow Iron Oxide (Inorganic)Lead Chromate Yellow (Inorganic)Test Standard (Typical)
Color Characteristics
ColorBright, vibrant greenish-yellow[1][2][3]Muted, earthy yellow to brownish-yellow[4][5]Bright, lemon-yellow to orange-yellow[6][7]Visual/Spectrophotometric
Tinting StrengthVery High[1][2][3]Medium[8]HighASTM D387[9][10]
Hiding Power/OpacitySemi-transparent to Opaque (grade dependent)[1][2]High[11]Very High[6][12]ASTM D2805
Durability Properties
Lightfastness (Masstone)Good to Very Good (6-7 on Blue Wool Scale)[1][13][14]Excellent (8 on Blue Wool Scale)[11]Fair to Good (Varies, prone to darkening)[6][15]ISO 787-15[16][17]
Lightfastness (Tints)Fair to Good (Can be lower in tints)[18]ExcellentPoor to FairISO 787-15[16][17]
Heat Stability~140-180°C[1][3][13]~180°C (converts to red iron oxide at higher temps)[4][8][11]~90°C (can discolor)[7]ASTM D2485[19][20]
Resistance Properties
Acid ResistanceExcellent (5/5)[1][14]ExcellentPoor (Soluble in strong acids)[6][7]Internal Lab Methods
Alkali ResistanceExcellent (5/5)[1][14]ExcellentPoor (Reddens)[7]Internal Lab Methods
Solvent ResistanceFair to Good (Varies with solvent)[14]ExcellentGoodInternal Lab Methods
Physical & Chemical Properties
Chemical CompositionC18H18N4O6 (Monoazo)[1]FeO(OH) (Hydrated Iron(III) Oxide)[4][11]PbCrO4 (Lead(II) Chromate)[6][7]-
ToxicityGenerally considered non-toxic[18]Non-toxic[5]Contains Lead and Hexavalent Chromium (Carcinogenic, Toxic)[15]-

In-Depth Performance Analysis

Color and Appearance: this compound is renowned for its bright, clean, and vibrant greenish-yellow shade, which is often sought after in applications requiring high color saturation.[1][2][3] In contrast, Yellow Iron Oxide provides more muted, earthy tones, while Lead Chromate Yellow offers a bright, but often less clean, shade that can range from lemon-yellow to orange.[4][5][6][7] One of the standout features of Pigment Yellow 74 is its exceptionally high tinting strength, often surpassing that of many inorganic pigments, including iron oxide.[1][2][3][8]

Durability and Resistance: In terms of durability, there is a clear trade-off. Inorganic pigments, particularly Yellow Iron Oxide, exhibit excellent lightfastness and weather resistance, making them a top choice for outdoor applications.[11] this compound also possesses good to very good lightfastness, especially in masstone, but its performance can be diminished in tints.[1][13][14][18] Lead Chromate Yellow's lightfastness is a significant drawback, as it is prone to darkening over time, especially when exposed to sulfur-containing compounds.[6][15]

Regarding heat stability, Yellow Iron Oxide is stable up to approximately 180°C, beyond which it begins to convert to red iron oxide.[4][8][11] this compound has a comparable, though slightly lower, heat stability, typically in the range of 140-180°C.[1][3][13] Lead Chromate Yellow has the lowest heat stability of the three.[7]

In terms of chemical resistance, this compound demonstrates excellent resistance to both acids and alkalis.[1][14] Yellow Iron Oxide is also highly resistant to chemicals. Conversely, Lead Chromate Yellow shows poor resistance to both acids and alkalis.[6][7]

Health and Environmental Profile: A significant advantage of this compound and Yellow Iron Oxide is their favorable safety profile, as they are generally considered non-toxic.[5][18] In stark contrast, Lead Chromate Yellow contains both lead and hexavalent chromium, which are toxic and carcinogenic, leading to stringent regulatory restrictions on its use.[15]

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are crucial. Below are summaries of the key experimental protocols for evaluating pigment performance.

1. Tinting Strength (ASTM D387): This method is used to compare the color strength of a test pigment against a reference standard.[9][10]

  • Apparatus: Mechanical muller, analytical balance, spatula.

  • Procedure:

    • A standard white paste and a black or blue tinting paste are prepared.

    • A specified amount of the test pigment and the reference pigment are separately weighed.

    • Each pigment is mixed with a specified amount of the white paste using the mechanical muller for a set number of revolutions to ensure complete dispersion.

    • A small, equal amount of the tinting paste is added to each of the white pastes containing the test and reference pigments.

    • The tinted pastes are further mixed on the mechanical muller.

    • The final tinted pastes are drawn down side-by-side on a test card for visual or instrumental color comparison.

    • The tinting strength is calculated based on the amount of test pigment required to produce the same color depth as the reference standard.

2. Lightfastness (ISO 787-15): This standard outlines a general method for comparing the resistance to light of colored pigments.[16][17]

  • Apparatus: Exposure rack, glass cover, artificial light source (e.g., xenon arc lamp) for accelerated testing.

  • Procedure:

    • Dispersions of the test pigment and a reference pigment are prepared in an agreed-upon binder.

    • The dispersions are applied to a suitable substrate and allowed to dry.

    • A portion of each sample is masked to serve as an unexposed control.

    • The samples are exposed to either natural daylight under glass (Method A) or an artificial light source (Method B) for a specified duration.

    • After exposure, the change in color between the exposed and unexposed portions of each sample is assessed visually or instrumentally and compared to the color change of the reference pigment. The results are typically rated on the Blue Wool Scale (1-8), where 8 indicates the highest lightfastness.

3. Heat Stability (ASTM D2485): This test method provides a procedure for evaluating the performance of coatings at high temperatures.[19][20]

  • Apparatus: Muffle furnace, test panels.

  • Procedure:

    • Coatings containing the test pigments are applied to standardized test panels and allowed to cure.

    • The coated panels are placed in a muffle furnace at a specified temperature for a set duration (e.g., 24 hours).

    • After the exposure period, the panels are removed and allowed to cool to room temperature.

    • The panels are then visually inspected for any signs of film degradation, such as color change, blistering, cracking, or loss of adhesion.

4. Fineness of Grind (ASTM D1210): This method uses a Hegman-type gauge to measure the degree of dispersion of a pigment in a liquid vehicle.[21][22][23][24]

  • Apparatus: Hegman gauge (a steel block with a calibrated channel of decreasing depth), scraper.

  • Procedure:

    • A sample of the pigment dispersion is placed in the deep end of the channel on the Hegman gauge.

    • The scraper is drawn firmly and steadily over the block, pulling the dispersion towards the shallow end of the channel.

    • The point at which a significant number of coarse particles or agglomerates are visible in the channel is observed.

    • The fineness of grind is read from the calibrated scale on the gauge at this point. A higher Hegman number indicates a finer grind and better dispersion.

Visualizing the Comparison

To further clarify the selection process and experimental workflow, the following diagrams are provided.

Pigment_Selection_Logic cluster_performance Performance Needs cluster_pigments Pigment Choice start Application Requirement color_req High Chroma / Brightness durability_req High Durability (Light/Weather) heat_req Heat Stability chem_req Chemical Resistance py74 This compound color_req->py74 Excellent py42 Yellow Iron Oxide color_req->py42 Moderate py34 Lead Chromate Yellow color_req->py34 Good durability_req->py74 Good durability_req->py42 Excellent durability_req->py34 Poor heat_req->py74 Moderate heat_req->py42 Good heat_req->py34 Poor chem_req->py74 Excellent chem_req->py42 Excellent chem_req->py34 Poor safety_req Toxicity Concerns? safety_req->py74 No safety_req->py42 No safety_req->py34 Yes

Caption: Logical flow for selecting a yellow pigment based on key performance requirements.

Experimental_Workflow cluster_tests Performance Testing start Pigment Samples (PY74, PY42, PY34) dispersion Prepare Pigment Dispersions start->dispersion tint_strength Tinting Strength (ASTM D387) dispersion->tint_strength lightfastness Lightfastness (ISO 787-15) dispersion->lightfastness heat_stability Heat Stability (ASTM D2485) dispersion->heat_stability chem_resistance Chemical Resistance dispersion->chem_resistance data_analysis Data Analysis & Comparison tint_strength->data_analysis lightfastness->data_analysis heat_stability->data_analysis chem_resistance->data_analysis report Generate Comparison Guide data_analysis->report

Caption: General experimental workflow for the comparative evaluation of pigment performance.

Conclusion

The selection between this compound and inorganic yellow pigments is a nuanced decision that hinges on the specific requirements of the application. This compound offers superior color vibrancy and tinting strength, coupled with a favorable safety profile, making it an excellent choice for applications where these attributes are paramount. However, for applications demanding the highest levels of durability, particularly in outdoor settings, the exceptional lightfastness and weather resistance of Yellow Iron Oxide make it a more suitable option. Due to its toxicity and performance limitations, Lead Chromate Yellow is largely being phased out in favor of safer and more durable alternatives. By understanding the distinct performance profiles and utilizing standardized testing protocols, researchers and formulators can confidently select the optimal yellow pigment to meet their product development goals.

References

A Comparative Guide to the Quantification of C.I. Pigment Yellow 74: HPLC vs. UV-Visible Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development requiring accurate quantification of C.I. Pigment Yellow 74, selecting the appropriate analytical methodology is paramount. This guide provides a detailed comparison of two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and UV-Visible (UV-Vis) Spectrophotometry. The information presented is based on established analytical practices and data from studies on similar azo pigments, offering a comprehensive overview to inform method selection and validation.

Method Comparison at a Glance

High-Performance Liquid Chromatography stands out for its specificity and ability to separate the analyte of interest from a complex matrix, a critical consideration when dealing with impurities or degradation products.[1][2] In contrast, UV-Visible Spectrophotometry offers a simpler, more cost-effective, and high-throughput alternative, though it is more susceptible to interference from other light-absorbing compounds in the sample.[2][3]

The following table summarizes the key performance characteristics of a typical reversed-phase HPLC method compared to a UV-Vis spectrophotometric method for the quantification of azo pigments. It is important to note that while a specific complete validation report for this compound was not found, the data presented is representative of validated methods for similar azo dyes.[1]

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible Spectrophotometry
Linearity (R²) ≥ 0.999≥ 0.998
Limit of Detection (LOD) 0.01 - 0.04 mg/kg~0.15 mg/L
Limit of Quantification (LOQ) 0.04 - 0.12 mg/kg~0.5 mg/L
Accuracy (% Recovery) 96.0 - 102.6%93 - 104%
Precision (%RSD) 0.16 - 2.01%< 3%
Specificity High (Separates analyte from impurities)Low (Prone to interference from other absorbing species)
Throughput LowerHigher
Cost & Complexity HigherLower

Experimental Protocols

Detailed methodologies for both HPLC and UV-Vis spectrophotometry are provided below. These protocols are based on common practices for the analysis of azo pigments and can be adapted for the specific quantification of this compound.

High-Performance Liquid Chromatography (HPLC) Method

A common approach for the analysis of this compound is a reversed-phase HPLC method.[4]

1. Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a Diode Array Detector (DAD).

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% phosphoric or formic acid). For Mass Spectrometry (MS) compatible methods, formic acid is preferred.[4]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Maximum absorbance wavelength of this compound (determined by scanning a standard solution).

  • Injection Volume: 10 µL.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., methanol (B129727) or a mixture of mobile phase) to prepare a stock solution of known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range.

  • Sample Preparation: Dissolve the sample containing this compound in the solvent used for the standards, ensuring complete dissolution. Filter the sample solution through a 0.45 µm syringe filter before injection.

4. Method Validation Workflow:

HPLC_Validation_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation Parameters cluster_result Result Standard_Prep Standard Preparation HPLC_Analysis HPLC-DAD Analysis Standard_Prep->HPLC_Analysis Sample_Prep Sample Preparation Sample_Prep->HPLC_Analysis Linearity Linearity HPLC_Analysis->Linearity Accuracy Accuracy HPLC_Analysis->Accuracy Precision Precision HPLC_Analysis->Precision LOD_LOQ LOD & LOQ HPLC_Analysis->LOD_LOQ Specificity Specificity HPLC_Analysis->Specificity Validated_Method Validated Method Linearity->Validated_Method Accuracy->Validated_Method Precision->Validated_Method LOD_LOQ->Validated_Method Specificity->Validated_Method

HPLC Method Validation Workflow
UV-Visible Spectrophotometry Method

This method provides a simpler and faster, albeit less specific, approach to quantification.

1. Instrumentation:

  • UV-Visible Spectrophotometer.

2. Measurement Parameters:

  • Wavelength: The wavelength of maximum absorbance (λmax) for this compound. This is determined by scanning a standard solution across the UV-Vis spectrum.

  • Blank: The solvent used to dissolve the standard and samples.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., ethanol (B145695) or methanol).

  • Calibration Standards: Prepare a series of calibration standards by diluting the stock solution to different concentrations.

  • Sample Preparation: Dissolve the sample containing this compound in the same solvent as the standards and dilute as necessary to fall within the linear range of the calibration curve.

4. Logical Relationship for Quantification:

UVVis_Quantification cluster_calibration Calibration cluster_sample_analysis Sample Analysis cluster_quantification Quantification Known_Concentrations Standards of Known Concentration Measure_Absorbance Measure Absorbance at λmax Known_Concentrations->Measure_Absorbance Calibration_Curve Generate Calibration Curve (Absorbance vs. Concentration) Measure_Absorbance->Calibration_Curve Determine_Concentration Determine Concentration from Calibration Curve Calibration_Curve->Determine_Concentration Unknown_Sample Sample with Unknown Concentration Measure_Sample_Absorbance Measure Sample Absorbance at λmax Unknown_Sample->Measure_Sample_Absorbance Measure_Sample_Absorbance->Determine_Concentration

UV-Vis Quantification Logic

Conclusion

The choice between HPLC and UV-Vis spectrophotometry for the quantification of this compound depends on the specific requirements of the analysis. For applications demanding high specificity, such as in the presence of impurities or in complex matrices, HPLC is the superior method. However, for routine quality control or high-throughput screening where a rapid and cost-effective analysis is needed and the sample matrix is relatively simple, UV-Vis spectrophotometry can be a valid and efficient alternative. Proper method validation is crucial for both techniques to ensure accurate and reliable results.

References

A Comparative Guide to the Inter-laboratory Analysis of C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies and key performance characteristics of C.I. Pigment Yellow 74 (PY74), a widely used organic pigment. In the absence of a formal, publicly available inter-laboratory comparison study, this document synthesizes data from various sources to present a framework for comparative analysis. It details experimental protocols for critical analytical techniques and summarizes key quantitative data to aid researchers in evaluating this pigment for their specific applications.

This compound (CAS No. 6358-31-2) is a monoazo pigment known for its bright, greenish-yellow shade and good color strength.[1][2][3] It finds extensive use in paints, inks, plastics, and even in applications like tattoo inks.[2][3][4] The performance of PY74 can vary significantly depending on its manufacturing process, which influences its physical properties such as particle size, crystal structure, and surface treatment.[5] This guide outlines the critical parameters for a comprehensive inter-laboratory comparison.

Key Performance and Physical Characteristics

The following table summarizes the key physical and resistance properties of this compound, which are crucial for its performance in various applications. These parameters are often the focus of comparative studies between pigments from different manufacturers.

PropertyTypical Value/RangeAnalytical Method
Physical Properties
Molecular FormulaC18H18N4O6[1]Mass Spectrometry
Molecular Weight386.36 g/mol [1]Mass Spectrometry
Melting Point275-293 °C[2]Differential Scanning Calorimetry (DSC)
Density1.28-1.51 g/cm³[2]Gas Pycnometry
Average Particle Size0.18 µm (can vary)[2]Particle Size Analyzer (e.g., Laser Diffraction)
Specific Surface Area10-70 m²/g[2]BET (Brunauer-Emmett-Teller) Analysis
Oil Absorption27-45 g/100g [2]ASTM D281
Resistance Properties
Light Fastness5-6 (on a scale of 1-8)[2]ISO 105-B02
Heat Resistance140 °C[2]ISO 787-21
Water Resistance5 (on a scale of 1-5)[2]ISO 2836
Oil Resistance4-5 (on a scale of 1-5)[2]ISO 2836
Acid Resistance5 (on a scale of 1-5)[2]ISO 787-4
Alkali Resistance5 (on a scale of 1-5)[2]ISO 787-5

Experimental Protocols for Key Analytical Methods

A robust inter-laboratory comparison of this compound would necessitate the standardization of several analytical methods. Below are detailed protocols for key techniques used in the characterization of this pigment.

1. High-Performance Liquid Chromatography (HPLC) for Purity and Decomposition Analysis

HPLC is a fundamental technique for assessing the purity of PY74 and identifying any impurities or decomposition products.[4][6][7]

  • Objective: To separate and quantify the main pigment component and any related substances.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: A reverse-phase C18 column is commonly used.[6]

  • Mobile Phase: A gradient of acetonitrile (B52724) and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is effective.[6]

  • Sample Preparation:

    • Accurately weigh a small amount of the pigment sample.

    • Dissolve the sample in a suitable solvent such as tetrahydrofuran (B95107) (THF) or a mixture of the mobile phase components.[4]

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Detection: UV-Vis detection at the wavelength of maximum absorbance for PY74 (typically around 420 nm).

  • Data Analysis: The purity is determined by the area percentage of the main peak. Identification of impurities can be achieved by comparison with reference standards or by using a mass spectrometer (LC-MS).

2. X-Ray Diffraction (XRD) for Crystalline Structure Analysis

The crystalline structure of PY74 significantly impacts its coloristic and performance properties, such as opacity and tinctorial strength.[8] XRD is the primary method for analyzing this.

  • Objective: To identify the crystalline phase and assess the degree of crystallinity.

  • Instrumentation: A powder X-ray diffractometer.

  • Radiation: CuKα radiation is typically used.[8]

  • Sample Preparation: The dry pigment powder is packed into a sample holder.

  • Data Acquisition: The diffraction pattern is recorded over a 2θ range relevant for organic pigments (e.g., 5-40°).

  • Data Analysis: The positions and intensities of the diffraction peaks are compared to reference patterns. Specific peak ratios, such as the ratio of the diffraction intensity at 26.6° to that at 11.7°, can be used to characterize different grades of PY74.[8]

3. Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS) for Structural Elucidation

Py-GC/MS is a powerful technique for the identification of organic pigments, especially in complex matrices like tattoo inks, by breaking down the molecule into identifiable fragments.[4]

  • Objective: To identify the pigment based on its thermal degradation products.

  • Instrumentation: A pyrolyzer coupled to a GC/MS system.

  • Pyrolysis: A small amount of the pigment is heated rapidly to a high temperature (e.g., 600-800 °C) in an inert atmosphere.

  • GC Separation: The resulting volatile fragments are separated on a capillary GC column.

  • MS Detection: The separated fragments are identified by their mass spectra.

  • Data Analysis: The pattern of pyrolysis products serves as a fingerprint for the pigment.

Workflow and Pathway Diagrams

The following diagrams illustrate the logical flow of an inter-laboratory comparison and a typical analytical workflow for this compound.

Inter_Laboratory_Comparison_Workflow cluster_planning Planning & Preparation cluster_analysis Analytical Phase cluster_data Data Analysis & Reporting A Define Study Objectives B Select Participating Laboratories A->B C Develop Standardized Protocols B->C D Prepare & Distribute Homogenized Samples C->D E HPLC Analysis (Purity) D->E F XRD Analysis (Crystallinity) D->F G Particle Size Analysis D->G H Colorimetric Measurement D->H I Collect & Compile Data E->I F->I G->I H->I J Statistical Analysis (e.g., ANOVA) I->J K Identify Outliers & Biases J->K L Publish Comparison Report K->L

Caption: Workflow for an inter-laboratory comparison of this compound.

Analytical_Workflow_PY74 cluster_physicochemical Physicochemical Characterization cluster_performance Performance Testing Sample PY74 Sample HPLC HPLC (Purity, Impurities) Sample->HPLC XRD XRD (Crystal Phase) Sample->XRD PSA Particle Size Analysis Sample->PSA Color Colorimetry (CIELAB values) Sample->Color Weathering Weathering Test (Light & Weather Fastness) Sample->Weathering Dispersion Dispersion Stability Sample->Dispersion Result1 Purity & Impurity Profile HPLC->Result1 Result2 Crystallographic Data XRD->Result2 Result3 Particle Size Distribution PSA->Result3 Result4 Color & Performance Data Color->Result4 Weathering->Result4 Dispersion->Result4

Caption: Analytical workflow for the characterization of this compound.

Alternative Pigments

When considering alternatives to PY74, other monoazo or disazo yellow pigments may be evaluated. A common comparison is made with C.I. Pigment Yellow 12 and C.I. Pigment Yellow 1.[2][9] PY74 is noted to have a slightly redder tint than PY12.[2][10] For applications requiring higher stability, such as in inkjet inks, alternatives like C.I. Pigment Yellow 1 have been explored due to the limited colloidal stability of PY74 in the presence of organic co-solvents.[9]

Conclusion

A thorough inter-laboratory comparison of this compound from different sources is essential for ensuring consistent performance in its various applications. By standardizing analytical protocols for key techniques such as HPLC, XRD, and particle size analysis, laboratories can generate comparable data. This guide provides a foundational framework for such a comparison, enabling researchers and scientists to make informed decisions about the selection and use of this important pigment.

References

Quantitative Analysis of C.I. Pigment Yellow 74 in Tattoo Ink Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing prevalence of tattoos has brought to the forefront the importance of understanding the chemical composition of tattoo inks and their potential impact on human health. C.I. Pigment Yellow 74 (PY74), a monoazo pigment, is a frequently identified colorant in yellow tattoo ink formulations.[1][2][3] Accurate quantification of this pigment is crucial for regulatory compliance, quality control, and toxicological risk assessment. This guide provides a comparative overview of analytical methodologies for the quantitative analysis of PY74 in tattoo inks, supported by experimental data and detailed protocols.

Comparison of Analytical Methodologies

The selection of an appropriate analytical technique for the quantification of PY74 in the complex matrix of tattoo ink is critical. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Pyrolysis-Gas Chromatography/Mass Spectrometry (py-GC/MS), and UV-Visible (UV-Vis) Spectrophotometry. Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and sample throughput.

Analytical MethodPrincipleAdvantagesLimitations
High-Performance Liquid Chromatography (HPLC) Separation of the pigment from the ink matrix followed by detection using a UV-Vis or Diode Array Detector (DAD).High sensitivity and selectivity. Capable of separating PY74 from isomers and degradation products. Well-established and validated for pigment analysis.Requires effective extraction of the pigment from the ink matrix. Potential for matrix effects that can interfere with quantification.
Pyrolysis-Gas Chromatography/Mass Spectrometry (py-GC/MS) Thermal decomposition of the pigment into characteristic fragments that are then separated and identified by GC-MS.Excellent for identification of insoluble pigments. Can analyze the sample with minimal preparation. Provides structural information about the pigment.Primarily a qualitative or semi-quantitative technique. Quantification can be challenging due to variations in pyrolysis efficiency.
UV-Visible (UV-Vis) Spectrophotometry Measurement of the absorbance of light by the pigment at a specific wavelength.Rapid and cost-effective. Simple instrumentation.Lower selectivity compared to HPLC. Susceptible to interference from other components in the tattoo ink that absorb at the same wavelength. Requires a pure reference standard and a clear, non-turbid sample solution.

Quantitative Data Summary

The concentration of this compound can vary significantly among different commercial tattoo ink brands and even between batches of the same product. The following table summarizes representative quantitative data from market surveillance and research studies.

Analytical MethodConcentration Range (% w/w)Limit of Detection (LOD)Limit of Quantification (LOQ)Reference
HPLC5% - 37% (in yellow/orange inks)Not Reported0.0005% - 0.005%[4][5]
py-GC/MSSemi-quantitativeNot applicable for quantificationNot applicable for quantification[6]
UV-Vis SpectrophotometryNot ReportedNot ReportedNot Reported[7]

Note: The reported concentration range for HPLC is based on a market surveillance of yellow and orange tattoo inks, where PY74 was a frequently detected pigment. Specific concentrations in individual products can vary.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection

This protocol provides a general framework for the quantitative analysis of PY74 in tattoo ink. Method validation and optimization are essential for each specific ink formulation.

a. Sample Preparation (Solvent Extraction):

  • Homogenize the tattoo ink sample by vortexing.

  • Accurately weigh approximately 10-20 mg of the ink into a centrifuge tube.

  • Add 1 mL of deionized water and vortex to mix.

  • Add 2 mL of methylene (B1212753) chloride and vortex vigorously for 1 minute to extract the pigment.

  • Centrifuge at 3000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the organic (lower) layer containing the extracted pigment to a clean vial.

  • Repeat the extraction of the aqueous layer with another 2 mL of methylene chloride.

  • Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 1 mL) of a suitable solvent such as tetrahydrofuran (B95107) (THF) or acetonitrile (B52724).[1][2][8]

  • Filter the solution through a 0.45 µm syringe filter prior to HPLC analysis.

b. HPLC-UV/Vis Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both may contain a small percentage of an acid, e.g., 0.1% formic acid, to improve peak shape).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10-20 µL.

  • Detection: UV-Vis detector set at the maximum absorbance wavelength (λmax) of PY74 (approximately 410-430 nm).

  • Quantification: Prepare a calibration curve using standard solutions of PY74 of known concentrations. The concentration of PY74 in the sample is determined by comparing its peak area to the calibration curve.

Pyrolysis-Gas Chromatography/Mass Spectrometry (py-GC/MS)

This method is primarily for the identification of PY74 but can be used for semi-quantitative analysis.

a. Sample Preparation:

  • Place a small amount of the liquid tattoo ink (approximately 0.1-0.5 mg) into a pyrolysis sample cup.

  • Evaporate the solvent at a low temperature (e.g., 60-80°C) before pyrolysis.

b. py-GC/MS Conditions:

  • Pyrolyzer Temperature: 800°C.[6]

  • GC Column: A non-polar or medium-polarity column (e.g., 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, then ramp up to a high temperature (e.g., 300°C).

  • Carrier Gas: Helium.

  • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 35-550.

  • Identification: The resulting pyrogram is a fingerprint of the pigment. Identification of PY74 is achieved by comparing the fragmentation pattern with a reference library of pyrograms for known pigments.

UV-Visible (UV-Vis) Spectrophotometry

This protocol is suitable for a rapid estimation of PY74 concentration, assuming minimal interference from other ink components.

a. Sample Preparation:

  • Follow the solvent extraction procedure as described for HPLC (Protocol 1a).

  • Ensure the final solution in the cuvette is clear and not turbid. Further dilution with the solvent may be necessary.

b. UV-Vis Measurement:

  • Spectrophotometer: A standard UV-Vis spectrophotometer.

  • Wavelength Scan: Perform a wavelength scan from 300 to 600 nm to determine the λmax of PY74 in the chosen solvent.

  • Absorbance Measurement: Measure the absorbance of the sample at the determined λmax.

  • Quantification: Use a calibration curve prepared from standard solutions of PY74 to determine the concentration in the sample. The Beer-Lambert law (A = εbc) can be applied, where A is absorbance, ε is the molar absorptivity, b is the path length of the cuvette, and c is the concentration.

Mandatory Visualizations

Quantitative_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Analysis Homogenization Ink Homogenization Extraction Solvent Extraction Homogenization->Extraction pyGCMS py-GC/MS Homogenization->pyGCMS Direct Sampling Evaporation Evaporation & Reconstitution Extraction->Evaporation Filtration Filtration Evaporation->Filtration HPLC HPLC-UV/Vis Filtration->HPLC UVVis UV-Vis Spectrophotometry Filtration->UVVis Quantification Quantification HPLC->Quantification Identification Identification pyGCMS->Identification UVVis->Quantification

Caption: Workflow for Quantitative Analysis of this compound in Tattoo Inks.

Mitigating Matrix Effects

The complex composition of tattoo inks, which includes binders, solvents, and other additives, can lead to matrix effects, particularly in HPLC analysis. These effects can suppress or enhance the analytical signal, leading to inaccurate quantification. To mitigate these effects:

  • Effective Sample Cleanup: The described solvent extraction procedure helps to remove many interfering components.

  • Matrix-Matched Calibration: Prepare calibration standards in a matrix that closely resembles the tattoo ink formulation (a "blank" ink without the pigment of interest).

  • Standard Addition Method: This involves adding known amounts of the PY74 standard to the sample extract and measuring the increase in response. This method can be more accurate but is also more time-consuming.

  • Use of an Internal Standard: Adding a known amount of a non-interfering compound with similar chemical properties to the sample and standards can help to correct for variations in sample preparation and instrument response.

Conclusion

The quantitative analysis of this compound in tattoo inks is essential for ensuring product safety and regulatory compliance. HPLC with UV-Vis detection stands out as the most suitable method for accurate and sensitive quantification, provided that an effective sample preparation protocol is employed to minimize matrix effects. Py-GC/MS is a powerful tool for the definitive identification of the pigment, especially in complex mixtures or when dealing with insoluble components. UV-Vis spectrophotometry offers a rapid and simple approach for preliminary screening or for formulations with minimal interfering substances. The choice of method will ultimately depend on the specific requirements of the analysis, including the desired level of accuracy, the available instrumentation, and the complexity of the tattoo ink matrix.

References

Benchmarking the Color Strength of C.I. Pigment Yellow 74 Against Standards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of C.I. Pigment Yellow 74, focusing on its color strength relative to established standards and alternative pigments. The information herein is supported by a summary of typical performance characteristics and standardized experimental protocols for accurate evaluation.

This compound (PY74) is a monoazo pigment known for its bright, greenish-yellow shade and high color strength.[1][2][3] It is a significant commercial pigment used extensively in coatings, printing inks, and plastics.[3] PY74 is often considered to have the strongest coloring power among monoazo pigments and its tinting strength can be comparable to some disazo yellow pigments.[1][3]

Comparative Performance of this compound

The color strength and properties of this compound can vary between different commercial grades, which are often distinguished by properties such as particle size, specific surface area, and transparency. These variations directly impact the pigment's performance in different applications.

PropertyStandard Grade PY74Opaque Grade PY74Transparent Grade PY74Comparative Notes
Relative Tinting Strength HighLowerHigherTransparent grades can exhibit up to twice the color strength of opaque grades. PY74 generally has 20-40% higher tinting strength than other Hansa Yellow G grades.[1]
Shade Greenish-YellowSlightly Redder-YellowGreenish-YellowOpaque grades tend to have a redder shade compared to the greener shade of transparent grades.
Particle Size ~0.18 µmLargerFinerParticle size is a key differentiator between grades and influences both color strength and opacity.
Specific Surface Area 10-70 m²/g12-20 m²/g30-70 m²/gHigher specific surface area is typically associated with finer particles and higher transparency.[3]
Opacity/Hiding Power Semi-TransparentHighLowOpaque grades are often used as replacements for chrome yellows due to their good hiding power.[1][4]
Light Fastness Good (BWS 5-7)BetterGoodOpaque grades generally exhibit slightly better light fastness.[3][4]
Weather Fastness ModerateBetterModerateStabilized, opaque grades are preferred for exterior applications.
Dispersion GoodGoodExcellentFiner particles in transparent grades can lead to easier dispersion.

Experimental Protocols

To obtain objective and reproducible data on the color strength of this compound, standardized testing methodologies are critical. The following protocol is based on internationally recognized standards such as ASTM D387 and ISO 787-16.

Objective: To determine the relative tinting strength of a this compound sample against a reference standard.

Materials and Apparatus:

  • Pigment Samples: Test sample and an agreed-upon reference standard of this compound.

  • White Pigment Paste: A standardized white paste (e.g., Titanium Dioxide, TiO2) with a known concentration in a specific vehicle.

  • Vehicle/Binder: An appropriate binder system relevant to the intended application (e.g., alkyd resin for solvent-based coatings, acrylic emulsion for water-based coatings).

  • Analytical Balance: Accurate to 0.001g.

  • Muller: An automatic or manual muller for pigment dispersion.

  • Spectrophotometer or Colorimeter: Calibrated instrument for color measurement (CIELAB Lab* values).

  • Drawdown Bar: For applying a uniform film of the pigment paste.

  • Opacity Chart: With black and white areas.

Procedure:

  • Preparation of the Pigment Dispersion (Masstone):

    • Accurately weigh the test pigment and the reference standard pigment.

    • Separately, combine each pigment with a specified amount of the vehicle.

    • Disperse each mixture on the muller for a predetermined number of revolutions to achieve full color development.

  • Preparation of the Tint Reduction:

    • Accurately weigh a portion of the masstone dispersion of both the test sample and the reference standard.

    • Thoroughly mix each with a specified, larger amount of the white pigment paste. A common ratio is 1 part masstone to 10 parts white paste, but this can be adjusted.

  • Sample Application and Measurement:

    • Using a drawdown bar, apply a uniform film of both the test and standard tint reductions onto an opacity chart.

    • Allow the films to dry completely under controlled conditions.

    • Measure the CIELAB L, a, and b* values of each dried film using a spectrophotometer over the white portion of the chart.

  • Calculation of Relative Tinting Strength:

    • The relative tinting strength can be calculated using formulas based on the Kubelka-Munk theory, which relates the reflectance of the samples to their scattering and absorption coefficients.

    • A simplified approach involves comparing the color difference (ΔE*) between the test sample and the standard. For a visual assessment, the samples are compared side-by-side.

    • The instrumental calculation of relative tinting strength (TS) is typically given by the formula: TS (%) = [ (K/S)test / (K/S)standard ] * 100 where K is the absorption coefficient and S is the scattering coefficient, derived from the reflectance values.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_dispersion Dispersion cluster_reduction Tint Reduction cluster_analysis Analysis weigh_pigment 1. Weigh Pigment (Test & Standard) weigh_vehicle 2. Weigh Vehicle mix_components 3. Mix Pigment & Vehicle weigh_pigment->mix_components weigh_vehicle->mix_components mull_masstone 4. Mull Masstone mix_components->mull_masstone weigh_masstone 5. Weigh Masstone mull_masstone->weigh_masstone weigh_white 6. Weigh White Paste mix_tint 7. Mix Tint weigh_masstone->mix_tint weigh_white->mix_tint drawdown 8. Film Drawdown mix_tint->drawdown dry_film 9. Dry Film drawdown->dry_film measure_color 10. Measure Color (CIELAB) dry_film->measure_color calculate_strength 11. Calculate Relative Strength measure_color->calculate_strength logical_relationship cluster_properties Physical Properties cluster_performance Performance Characteristics particle_size Particle Size color_strength Color Strength particle_size->color_strength Smaller = Higher opacity Opacity particle_size->opacity Larger = Higher transparency Transparency particle_size->transparency Smaller = Higher surface_area Specific Surface Area surface_area->particle_size dispersion Dispersibility surface_area->dispersion Higher = Better color_strength->transparency opacity->transparency Inversely Related

References

Comparative toxicological assessment of C.I. Pigment Yellow 74 and its analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative toxicological assessment of C.I. Pigment Yellow 74 (PY 74) and its structurally related monoazo analogues: C.I. Pigment Yellow 1 (PY 1), C.I. Pigment Yellow 3 (PY 3), C.I. Pigment Yellow 65 (PY 65), and C.I. Pigment Yellow 83 (PY 83). The information presented is collated from various toxicological reports and safety data sheets to facilitate a comparative understanding of their potential hazards.

Executive Summary

This compound and its analogues are widely used in various industrial applications, including printing inks, paints, and plastics.[1][2] A critical aspect of their toxicological profile is related to their structure as azo colorants. A primary mechanism of toxicity for many azo dyes involves the reductive cleavage of the azo bond (-N=N-) by azoreductase enzymes, which are present in the liver and intestinal microflora.[3][4][5][6] This metabolic process can lead to the formation of aromatic amines, some of which are known or suspected carcinogens.[3][5][6] However, due to their generally low solubility, the bioavailability and subsequent metabolic activation of these pigments are often limited.[7] This guide summarizes the available quantitative data on acute toxicity and provides an overview of standard experimental protocols for key toxicological endpoints.

Data Presentation

The following tables summarize the available quantitative toxicological data for this compound and its selected analogues. It is important to note that this data is compiled from various sources and may not have been generated under a single comparative study.

Table 1: Acute Oral and Dermal Toxicity Data

PigmentCAS NumberAcute Oral LD50 (rat, mg/kg)Acute Dermal LD50 (rat, mg/kg)
This compound 6358-31-2> 10,000[8]No data available
C.I. Pigment Yellow 1 2512-29-0> 5,000[9]No data available
C.I. Pigment Yellow 3 6486-23-3> 10,000[10]> 2,000[10]
C.I. Pigment Yellow 65 6528-34-3> 10,000[1][11]> 2,000[11]
C.I. Pigment Yellow 83 5567-15-7> 2,000[12]> 3,000[13]

Table 2: Skin and Eye Irritation Data

PigmentSkin Irritation (rabbit)Eye Irritation (rabbit)
This compound May cause irritation[2][14]Dust may cause irritation and inflammation[14]
C.I. Pigment Yellow 1 Prolonged or repeated contact may cause skin irritation[3]Dust may cause irritation and inflammation[3]
C.I. Pigment Yellow 3 Non-irritant[15]Non-irritant[15]
C.I. Pigment Yellow 65 Prolonged or repeated contact may cause skin irritation[16]Dust may cause irritation and inflammation[16]
C.I. Pigment Yellow 83 Non-irritant[17]Causes serious eye irritation[7][12]

Table 3: Aquatic Toxicity Data

PigmentTest OrganismEndpointValue (mg/L)Exposure Time
This compound Danio rerio (zebrafish)NOEC> saturation level96 h[18]
Desmodesmus subspicatus (green algae)EC50> 2 (saturation level)72 h[18]
Activated sludgeNOEC> 1,0003 h[18]
C.I. Pigment Yellow 3 Danio rerio (zebrafish)LC50> 196 h[10]
Daphnia magna (water flea)EC50> 10048 h[10]
Desmodesmus subspicatus (green algae)NOEC172 h[10]
C.I. Pigment Yellow 65 Danio rerio (zebrafish)LC50> 196 h[1][11]
Daphnia magna (water flea)EC50> 10048 h[1][11]
Desmodesmus subspicatus (green algae)NOEC172 h[1][11]
C.I. Pigment Yellow 83 Danio rerio (zebrafish)LC50> 10096 h[13]
Daphnia magna (water flea)EC50> 10048 h[13]
Pseudokirchneriella subcapitata (green algae)EC50> 10072 h[13]

Experimental Protocols

The toxicological data presented above are generally obtained following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed methodologies for key toxicological experiments.

Acute Oral Toxicity (Following OECD Guideline 401)
  • Objective: To determine the acute oral toxicity of a substance.

  • Test Animals: Healthy, young adult rats are typically used.[19]

  • Procedure:

    • Animals are fasted prior to dosing.

    • The test substance is administered in a single dose by gavage.[19]

    • If a vehicle is used to administer the substance, it should be non-toxic and its characteristics known.[19] The volume administered is generally kept constant across dose levels.

    • Several groups of animals are used, with each group receiving a different dose level.[19]

    • Animals are observed for mortality, signs of toxicity, and behavioral changes for at least 14 days.[20]

    • Body weights are recorded weekly.

    • At the end of the observation period, all surviving animals are euthanized and a gross necropsy is performed.[20]

  • Data Analysis: The LD50 (the dose causing mortality in 50% of the animals) is calculated.

Acute Dermal Toxicity (Following OECD Guideline 402)
  • Objective: To determine the acute dermal toxicity of a substance.

  • Test Animals: Adult rats are commonly used.[21] The skin should be healthy and intact.

  • Procedure:

    • The day before the test, the fur is removed from the dorsal area of the trunk of the test animals.[21]

    • The test substance is applied uniformly over an area of at least 10% of the body surface.[20]

    • The application site is covered with a porous gauze dressing and non-irritating tape for a 24-hour exposure period.[20][22]

    • After 24 hours, the residual test substance is removed.[22]

    • Animals are observed for signs of toxicity and mortality for 14 days.[20][22]

    • Body weights are recorded, and a gross necropsy is performed on all animals at the end of the study.[20]

  • Data Analysis: The LD50 is determined, and signs of dermal toxicity are reported.

Acute Dermal Irritation/Corrosion (Following OECD Guideline 404)
  • Objective: To assess the potential of a substance to cause skin irritation or corrosion.

  • Test Animals: Albino rabbits are the preferred species.[8]

  • Procedure:

    • A small area of the animal's skin is shaved.

    • A single dose of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to the skin.[8]

    • The treated area is covered with a gauze patch for a 4-hour exposure period.[8]

    • After exposure, the patch and residual substance are removed.

    • The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[23] Observations may continue for up to 14 days to assess the reversibility of any effects.[8][23]

  • Data Analysis: Skin reactions are scored and classified based on the severity and reversibility of the observed lesions.[8]

Acute Eye Irritation/Corrosion (Following OECD Guideline 405)
  • Objective: To determine the potential of a substance to cause eye irritation or corrosion.

  • Test Animals: Albino rabbits are typically used.[24]

  • Procedure:

    • A single dose of the test substance is applied into the conjunctival sac of one eye of the animal.[24] The other eye remains untreated and serves as a control.[24]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[24]

    • Ocular lesions (in the cornea, iris, and conjunctiva) are scored.[24]

    • The use of topical anesthetics and systemic analgesics is recommended to minimize pain and distress.[24]

  • Data Analysis: The severity and reversibility of ocular lesions are evaluated to classify the substance's irritation potential.[24]

Bacterial Reverse Mutation Test (Ames Test; Following OECD Guideline 471)
  • Objective: To assess the mutagenic potential of a substance.

  • Test System: Strains of Salmonella typhimurium and Escherichia coli that require a specific amino acid (e.g., histidine) for growth are used.[11][13][15]

  • Procedure:

    • The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 mix, derived from rat liver).[10][13]

    • The mixture is plated on a minimal agar (B569324) medium that lacks the required amino acid.[13]

    • The plates are incubated for 48-72 hours.

    • The number of revertant colonies (colonies that have mutated back to being able to produce the amino acid) is counted.

  • Data Analysis: A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Mandatory Visualization

experimental_workflow_acute_oral_toxicity cluster_prep Preparation cluster_dosing Dosing cluster_observation Observation (14 Days) cluster_analysis Analysis animal_selection Select Healthy Young Adult Rats acclimatization Acclimatize to Lab Conditions animal_selection->acclimatization fasting Fast Animals Prior to Dosing acclimatization->fasting administration Administer Single Dose by Gavage fasting->administration dose_prep Prepare Graduated Doses of Test Substance dose_prep->administration observe_toxicity Observe for Signs of Toxicity and Mortality administration->observe_toxicity record_weight Record Body Weights observe_toxicity->record_weight necropsy Perform Gross Necropsy observe_toxicity->necropsy ld50_calc Calculate LD50 necropsy->ld50_calc

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

experimental_workflow_ames_test cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis strain_prep Prepare Cultures of Bacterial Strains mix_components Mix Bacteria, Test Substance, and S9 Mix (+/-) strain_prep->mix_components substance_prep Prepare Test Substance Concentrations substance_prep->mix_components s9_prep Prepare S9 Mix (for Metabolic Activation) s9_prep->mix_components plate Plate on Minimal Agar Medium mix_components->plate incubate Incubate Plates (37°C, 48-72h) plate->incubate count_colonies Count Revertant Colonies incubate->count_colonies assess_mutagenicity Assess Mutagenicity count_colonies->assess_mutagenicity

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

azo_dye_metabolism AzoPigment Azo Pigment (e.g., PY 74) Azoreductase Azoreductase (Liver, Gut Microbiota) AzoPigment->Azoreductase Metabolic Reduction AromaticAmines Aromatic Amines (Potentially Toxic Metabolites) Azoreductase->AromaticAmines Cleavage of Azo Bond Toxicity Toxic Effects (e.g., Genotoxicity, Carcinogenicity) AromaticAmines->Toxicity Induces

Caption: General Metabolic Activation Pathway of Azo Pigments.

References

Cross-Validation of Analytical Methods for the Characterization of C.I. Pigment Yellow 74: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key analytical methods for the characterization of C.I. Pigment Yellow 74, a monoazo pigment widely used in various industries. The selection of an appropriate analytical technique is crucial for ensuring the quality, consistency, and performance of this pigment in its applications. This document outlines the principles of several analytical methods, presents their comparative performance data, details experimental protocols, and discusses the importance of cross-validation to ensure data integrity.

Comparison of Analytical Methods

The characterization of this compound can be approached using a variety of analytical techniques, each offering distinct advantages in terms of specificity, sensitivity, and throughput. The choice of method often depends on the specific analytical goal, whether it is routine quality control, in-depth structural elucidation, or stability testing. The following tables summarize the key performance parameters of commonly employed methods.

Table 1: Quantitative Performance Data of Analytical Methods for this compound
ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Vis SpectrophotometryThermogravimetric Analysis (TGA)
Linearity (R²) > 0.999> 0.99N/A
Limit of Detection (LOD) 0.01 - 0.04 mg/kg[1]Typically in the µg/mL rangeN/A
Limit of Quantitation (LOQ) 0.04 - 0.12 mg/kg[1]Typically in the µg/mL rangeN/A
Accuracy (% Recovery) 96.0 - 102.6%[1]98.73 - 102.03%[2]N/A
Precision (%RSD) 0.16 - 2.01%[1]< 2%[2]Varies with instrument and conditions

Note: Data for HPLC and UV-Vis are based on studies of similar azo dyes and may vary for this compound depending on the specific method and matrix. TGA is primarily used for assessing thermal stability and composition, not for quantification in the same manner as HPLC and UV-Vis.

Table 2: Qualitative and Structural Analysis Methods for this compound
TechniqueInformation ProvidedKey Advantages
Fourier-Transform Infrared (FTIR) Spectroscopy Identification of functional groups, molecular structure confirmation.Fast, non-destructive, provides a unique molecular fingerprint.
Raman Spectroscopy Molecular structure, crystallinity, and polymorphism.High spatial resolution, minimal sample preparation, complementary to FTIR.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable results. Below are representative methodologies for the key analytical techniques discussed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating, identifying, and quantifying components in a mixture. For this compound, a reverse-phase HPLC method is commonly used.

Sample Preparation:

  • Accurately weigh a representative sample of the pigment.

  • Dissolve the sample in a suitable solvent, such as tetrahydrofuran (B95107) (THF) or a mixture of acetonitrile (B52724) and water.[3][4]

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., Newcrom R1).[5]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water, often with an acid modifier like phosphoric acid to improve peak shape.[5][6]

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV-Vis or Diode Array Detector (DAD) at the maximum absorbance wavelength of this compound.

  • Injection Volume: 10-20 µL.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple and cost-effective method for the quantitative analysis of colored compounds like this compound in solution.

Sample Preparation:

  • Prepare a stock solution of the pigment in a suitable solvent (e.g., THF).

  • Prepare a series of standard solutions of known concentrations by diluting the stock solution.

Measurement Protocol:

  • Determine the wavelength of maximum absorbance (λmax) of this compound by scanning a standard solution across the UV-Vis spectrum.

  • Measure the absorbance of the standard solutions and the sample solution at the λmax.

  • Construct a calibration curve by plotting absorbance versus concentration for the standard solutions.

  • Determine the concentration of the sample solution from the calibration curve.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability and composition.

Experimental Parameters:

  • Instrument: A calibrated thermogravimetric analyzer.

  • Sample Size: 5-10 mg of the pigment powder.

  • Heating Rate: A linear heating rate, typically 10 °C/min.[7]

  • Temperature Range: From ambient temperature to a temperature sufficient to ensure complete decomposition (e.g., 25 °C to 800 °C).[7]

  • Atmosphere: Typically an inert atmosphere, such as nitrogen, to study thermal decomposition, followed by a switch to an oxidizing atmosphere (air or oxygen) to determine carbonaceous residue.[8]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule, providing a characteristic fingerprint for this compound.

Sample Preparation:

  • KBr Pellet Method: Grind a small amount of the pigment with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

  • Attenuated Total Reflectance (ATR): Place the solid pigment powder directly onto the ATR crystal. This method requires minimal sample preparation.

Data Acquisition:

  • Collect the spectrum in the mid-infrared range (typically 4000-400 cm⁻¹).

  • Perform background correction using a spectrum of the empty sample holder or clean ATR crystal.

Raman Spectroscopy

Raman spectroscopy provides information about molecular vibrations and is complementary to FTIR. It is particularly useful for identifying pigments directly in a matrix.

Experimental Setup:

  • Laser Excitation: A laser with a specific wavelength (e.g., 514.5 nm, 632.8 nm, or 785 nm) is used to irradiate the sample. The choice of laser wavelength can be critical to avoid fluorescence from the sample.[3]

  • Microscope: A microscope is used to focus the laser onto a small spot on the sample.

  • Detector: A sensitive detector is used to collect the scattered Raman signal.

  • Data Acquisition: Spectra are typically collected over a specific wavenumber range, and multiple accumulations may be necessary to improve the signal-to-noise ratio.

Cross-Validation of Analytical Methods

Cross-validation is a critical process to ensure that different analytical methods or laboratories produce comparable and reliable results.[9][10] This is particularly important when transferring a method from a research and development setting to a quality control laboratory or when comparing results from different analytical techniques.

Cross-Validation Workflow

The following diagram illustrates a typical workflow for the cross-validation of analytical methods.

CrossValidationWorkflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_conclusion Conclusion Phase define_scope Define Scope and Acceptance Criteria select_methods Select Methods for Cross-Validation define_scope->select_methods prepare_protocol Prepare Validation Protocol select_methods->prepare_protocol analyze_samples Analyze Identical Samples by Each Method/Laboratory prepare_protocol->analyze_samples collect_data Collect and Document Raw Data analyze_samples->collect_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) collect_data->statistical_analysis compare_results Compare Results Against Acceptance Criteria statistical_analysis->compare_results documentation Document Results in a Validation Report compare_results->documentation conclusion Conclusion on Method Equivalency documentation->conclusion

A logical workflow for the cross-validation of analytical methods.

Key Steps in Cross-Validation:

  • Define Scope and Acceptance Criteria: Clearly define the purpose of the cross-validation and establish acceptable limits for the agreement between the methods.

  • Select Methods and Samples: Choose the analytical methods to be compared and select a set of identical, homogeneous samples for analysis.

  • Analyze Samples: Each method or laboratory analyzes the same set of samples according to a predefined protocol.

  • Statistical Analysis: Statistically compare the results obtained from the different methods. This may include t-tests to compare means and F-tests to compare variances.

By employing a combination of these analytical techniques and adhering to a rigorous cross-validation protocol, researchers, scientists, and drug development professionals can ensure the reliable and accurate characterization of this compound, leading to improved product quality and consistency.

References

Unveiling Optimal Dispersion: A Comparative Analysis of Dispersants for C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

A critical challenge in the formulation of high-performance coatings, inks, and other pigment-based systems is the effective dispersion of solid pigments into a liquid medium. For C.I. Pigment Yellow 74, a widely utilized organic pigment, the choice of dispersant is paramount to achieving desired properties such as color strength, stability, and optimal rheology. This guide provides a comparative analysis of the efficacy of different dispersant types for this compound, supported by experimental findings to aid researchers and formulation scientists in their selection process.

The dispersion process involves the wetting of pigment particles, the mechanical breakdown of agglomerates, and the stabilization of the resulting smaller particles to prevent re-agglomeration. Dispersants, or dispersing agents, are crucial additives that facilitate these steps, ultimately influencing the final performance of the pigmented product. This report evaluates three distinct classes of dispersants: a conventional nonionic ethoxylate, a modern bio-based alternative, and a pigment-based dispersant.

Comparative Performance of Dispersants

The selection of an appropriate dispersant has a significant impact on the physical and coloristic properties of the pigment dispersion. The following table summarizes the performance of a conventional nonionic ethoxylate dispersant (Lansperse DS200W), a bio-based dispersant (Lansperse LT87), and a pigment-based dispersant (C.I. Pigment Yellow 62) with this compound.

Dispersant TypeDispersant NameKey Performance MetricsObservations
Conventional Nonionic Ethoxylate Lansperse DS200WViscosity/Rheology: Provides a workable initial viscosity.A well-established performer, offering a balance of properties.
Stability: Good initial dispersion stability.May require co-dispersants for long-term stability in some systems.[1]
Color Strength: Standard color development.
Bio-based Dispersant Lansperse LT87Viscosity/Rheology: Demonstrates improved long-term rheology and flow.[2]Offers enhanced stability and environmental benefits.[2]
Stability: Shows significant improvements in long-term storage stability over conventional dispersants.[2]Exhibits excellent resistance to flocculation.[2]
Color Strength: Provides a slight improvement in clarity and comparable color strength (b* value) to conventional dispersants.[2]
Pigment-based Dispersant C.I. Pigment Yellow 62Viscosity/Rheology: Leads to reduced viscosity in printing ink systems.[3][4]A novel approach where a pigment derivative acts as a dispersant.
Stability: Good dispersibility is reported.[4]
Color Strength: Results in heightened color strength and chroma in various systems.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of dispersant performance. The following protocols are based on the experimental descriptions found in the cited literature.

Protocol 1: Aqueous Dispersion Preparation and Evaluation (based on Lankem study)[2]
  • Formulation:

    • This compound (Sincol Yellow 1136-D45): 45 parts

    • Dispersant (Lansperse DS200W or Lansperse LT87): 8.75 parts

    • Defoamer (Dfoam AR2): 0.06 parts

    • Biocide: As required

    • Water: 46.12 parts

  • Dispersion Procedure:

    • The components are initially mixed using a high-speed mixer.

    • The pre-mix is then processed further using a laboratory bead mill to achieve the final dispersion.

  • Performance Analysis:

    • Viscosity and Rheology: Viscosity is measured over time using a DIN 4 flow cup and a Brookfield viscometer for final viscosity assessment after prolonged storage (e.g., 197 days).[2]

    • Stability: Long-term stability is evaluated by observing the rheological properties and any settling after extended storage.[2] A flocculation test can be performed by adding the dispersion to a chalk paint, applying it to a card, and performing a rub-out test to observe any increase in pigment strength.[2]

    • Color Properties: The dispersion is mixed into a clear binder system (e.g., Styrene/Butyl acrylate). Drawdowns are then prepared on a card to visually and colorimetrically assess clarity and color strength (e.g., using the b* scale for yellowness).[2]

Protocol 2: Pigment Preparation with Pigment-Based Dispersant (based on Patent US7419541B2)[4]
  • Preparation of the Pigment Preparation:

    • A commercial this compound is mechanically mixed with a specified amount (e.g., 1-10% by weight) of C.I. Pigment Yellow 62, which acts as the pigment dispersant.[4]

  • Aqueous Dispersion for Testing:

    • An aqueous dispersion is prepared with the following composition:

      • Pigment Preparation (PY74 + PY62): 17% by weight

      • Anionic Dispersant (e.g., sulfate (B86663) or sulfonate): 1.5% by weight

      • Water: 81.5% by weight

    • The dispersion is prepared by bead milling using ceramic beads (0.4 to 0.6 mm diameter).[4]

  • Evaluation in a Coating System:

    • The prepared aqueous dispersion is stirred into a polyvinyl acetate (B1210297) (PVA)-based white emulsion paint.

    • Color Strength and Chroma: These properties are determined in accordance with DIN 5033, DIN 55986, and DIN 53235.[4]

    • Rheology: The rheology of the millbase after dispersion is evaluated visually on a five-point scale (5 = highly fluid, 1 = set).[4]

Visualizing the Workflow

To better understand the logical flow of evaluating dispersant efficacy, the following diagrams illustrate the key experimental stages.

Experimental_Workflow cluster_prep Dispersion Preparation cluster_eval Performance Evaluation cluster_results Data Analysis P1 Formulation (Pigment, Dispersant, Vehicle) P2 High-Speed Mixing (Pre-dispersion) P1->P2 P3 Bead Milling (Fine Dispersion) P2->P3 E1 Viscosity & Rheology Measurement P3->E1 E2 Stability Assessment (Long-term & Flocculation) P3->E2 E3 Colorimetric Analysis (Strength & Clarity) P3->E3 R1 Comparative Data Summary E1->R1 E2->R1 E3->R1 Signaling_Pathway cluster_problem Dispersion Challenge cluster_solution Dispersant Action cluster_outcome Desired Outcome Agglomerates Pigment Agglomerates Wetting Wetting Agglomerates->Wetting Dispersant Adsorption Separation Mechanical Separation Wetting->Separation Stabilization Stabilization Separation->Stabilization Prevents Re-agglomeration Dispersion Stable Dispersion Stabilization->Dispersion

References

The Influence of Particle Size on the Optical Properties of C.I. Pigment Yellow 74: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

C.I. Pigment Yellow 74 (PY 74), a monoazo pigment, is a widely utilized colorant known for its bright, greenish-yellow hue and strong color strength.[1][2][3] Its performance in various applications, from industrial coatings and printing inks to potential considerations in drug formulation, is critically dependent on its physical characteristics, most notably particle size. This guide provides a comprehensive comparison of how particle size influences the optical properties of PY 74, supported by experimental data and detailed methodologies.

Correlation of Particle Size with Key Optical Properties

The particle size of this compound dictates its appearance and performance. Generally, a decrease in particle size leads to an increase in surface area, which in turn affects properties such as color, transparency, and tinting strength.[1][2][3] Commercially available grades of PY 74 offer a range of particle sizes, typically characterized by their specific surface area, which can range from approximately 10 to 70 m²/g.[1][3]

Key Observations:

  • Color and Transparency: Finer particles of PY 74 are associated with a more transparent and greenish-yellow shade.[2] Conversely, larger particle sizes result in a more opaque and reddish-yellow appearance.[2][3]

  • Tinting Strength and Hiding Power: Smaller particles generally provide higher tinting strength.[1] However, opaque versions with larger particles exhibit better hiding power.[1][3]

  • Lightfastness and Weatherability: Coarser, larger particles tend to exhibit better lightfastness and weather resistance.[3]

  • Brilliance: Transparent types with finer particle sizes are noted for their higher brilliance compared to their opaque counterparts.[2]

Comparative Data of this compound Grades

While a comprehensive, publicly available dataset correlating a continuous range of particle sizes with optical properties is limited, the following tables summarize the typical properties of different grades of this compound based on available data and qualitative descriptions.

Table 1: Particle Size and General Optical Properties of this compound

PropertyFine Particle Grade (Transparent Type)Coarse Particle Grade (Opaque Type)
Median Particle Size ~0.15 µm~0.33 µm
Specific Surface Area High (e.g., >30 m²/g)Low (e.g., 10-20 m²/g)[1]
Appearance Transparent, BrilliantOpaque
Shade Greenish-Yellow[2]Reddish-Yellow[2][3]
Tinting Strength High[1]Lower
Hiding Power LowHigh[1][3]
Lightfastness GoodVery Good[3]

Table 2: Representative Technical Data for a Commercial this compound Grade

ParameterValue
Average Particle Size 65 nm[4]
Specific Surface Area 47 m²/g[4]
Oil Absorption 45-55 g/100g [4]
Light Fastness (1-8 Scale) 7[4]
Heat Resistance 180 °C[4]

Comparison with Alternative Organic Yellow Pigments

This compound is often chosen for its balance of properties. The following table provides a general comparison with other common organic yellow pigments.

Table 3: Performance Comparison of this compound with Other Yellow Pigments

PigmentTypical ShadeLightfastnessOpacity/TransparencyKey Features
This compound Greenish to Reddish Yellow[2]Good to Very GoodAvailable in transparent and opaque gradesHigh tinting strength, good weather fastness in stabilized grades.[1][5]
C.I. Pigment Yellow 14 Medium YellowFair to GoodSemi-transparentEconomical, good for inks where lightfastness is not critical.
C.I. Pigment Yellow 83 Reddish YellowVery Good to ExcellentAvailable in transparent and opaque gradesExcellent lightfastness and heat stability, suitable for demanding applications.[5]
C.I. Pigment Yellow 139 Reddish YellowExcellentSemi-opaqueExcellent weatherability and chemical resistance.
C.I. Pigment Yellow 151 Greenish YellowExcellentSemi-opaqueExcellent lightfastness, often used in automotive coatings.[5]

Experimental Protocols

Accurate characterization of pigment properties is essential for research and development. The following are detailed methodologies for key experiments.

Protocol 1: Particle Size Analysis by Laser Diffraction

This method determines the particle size distribution of the pigment powder.

1. Principle: Laser diffraction measures the angular variation in the intensity of light scattered as a laser beam passes through a dispersed particulate sample. Large particles scatter light at small angles with high intensity, while small particles scatter light at larger angles with low intensity. The particle size distribution is calculated from the light scattering pattern using the Mie or Fraunhofer theory.

2. Equipment:

  • Laser Diffraction Particle Size Analyzer (e.g., Malvern Mastersizer, Beckman Coulter LS series)
  • Sample dispersion unit (wet or dry)
  • Analytical balance
  • Ultrasonic bath/probe

3. Procedure (Wet Dispersion Method):

  • Sample Preparation:
  • Weigh a representative amount of this compound powder (typically 10-100 mg, depending on the instrument and expected particle size).
  • Select a suitable dispersant in which the pigment is insoluble and does not swell. For organic pigments like PY 74, deionized water with a surfactant (e.g., 0.1% sodium hexametaphosphate or a non-ionic surfactant) is often a good starting point.
  • Add a small amount of the pigment to the dispersant in a beaker.
  • Disperse the sample using an ultrasonic bath or probe for a defined period (e.g., 2-5 minutes) to break up agglomerates. The duration should be optimized to ensure complete dispersion without causing particle fracture.
  • Measurement:
  • Fill the dispersion unit of the particle size analyzer with the clean dispersant.
  • Perform a background measurement to account for any contaminants in the dispersant.
  • Add the dispersed pigment sample dropwise to the dispersion unit until the recommended obscuration level (typically 10-20%) is reached. The instrument software will indicate the optimal range.
  • Allow the sample to circulate and stabilize.
  • Perform the measurement. The instrument will record the scattering pattern and calculate the particle size distribution.
  • Repeat the measurement at least three times to ensure reproducibility.
  • Data Analysis:
  • The software will generate a particle size distribution curve and calculate parameters such as the median particle size (D50), D10, and D90 values.
  • Ensure the refractive index and absorption index for this compound are correctly entered into the software if using the Mie theory for more accurate results, especially for particles below 1 µm.

Protocol 2: Optical Property Characterization by Spectrophotometry and Colorimetry

This protocol details the measurement of the color and reflectance properties of the pigment.

1. Principle: A spectrophotometer measures the spectral reflectance or transmittance of a sample across the visible spectrum. This data is then used to calculate colorimetric values, such as the CIE Lab* coordinates, which quantify color in a way that correlates with human perception.

2. Equipment:

  • Benchtop or portable spectrophotometer with a diffuse/8° (d/8°) or 45°/0° geometry.
  • White and black calibration tiles.
  • Sample holder for powders or drawdowns.
  • Film applicator (e.g., bird applicator) for preparing paint films.

3. Procedure (for Powder Measurement):

  • Instrument Calibration: Calibrate the spectrophotometer using the supplied white and black calibration tiles according to the manufacturer's instructions.
  • Sample Preparation:
  • Place the this compound powder into a clean, dry sample holder with an optically clear window (e.g., quartz or glass).
  • Gently tap the holder to ensure a consistent and dense packing of the powder against the window, creating a smooth, opaque surface.
  • Measurement:
  • Place the sample holder at the measurement port of the spectrophotometer.
  • Take the measurement. The instrument will record the spectral reflectance data from approximately 400 nm to 700 nm.
  • Rotate the sample holder by 90 degrees and take another measurement. Repeat this for a total of four measurements at different orientations.
  • Average the results to minimize the effects of any surface irregularities.
  • Data Analysis:
  • The instrument's software will calculate the CIE Lab* values under a specified illuminant (e.g., D65) and observer (e.g., 10°).
  • The spectral reflectance curve can be plotted to visualize the color characteristics of the pigment.

4. Procedure (for Paint Film Measurement):

  • Sample Preparation:
  • Disperse a known concentration of this compound into a clear binder (e.g., an acrylic or alkyd resin) using a high-speed disperser or shaker.
  • Apply the paint onto a standardized black and white chart (e.g., Leneta card) using a film applicator of a specified thickness to ensure a uniform film.
  • Allow the film to dry completely under controlled conditions.
  • Measurement and Analysis:
  • Follow the same calibration and measurement procedure as for the powder, taking readings from both the black and white areas of the chart.
  • The measurements over the white and black backgrounds can be used to calculate the contrast ratio, which is a measure of the hiding power.

Visualizing the Workflow and Relationships

To better understand the experimental process and the interplay between particle size and optical properties, the following diagrams are provided.

Experimental_Workflow cluster_preparation Sample Preparation cluster_analysis Analysis cluster_data Data Output PY74_Powder This compound Powder Dispersion Dispersion in Liquid Medium (with Surfactant) PY74_Powder->Dispersion Optical_Properties Optical Property Measurement (Spectrophotometry) PY74_Powder->Optical_Properties Analyze (as powder or drawdown) Ultrasonication Ultrasonication Dispersion->Ultrasonication Particle_Size Particle Size Analysis (Laser Diffraction) Ultrasonication->Particle_Size Analyze PSD Particle Size Distribution (D10, D50, D90) Particle_Size->PSD Reflectance Spectral Reflectance Curve Optical_Properties->Reflectance CIELAB Lab* Color Values Optical_Properties->CIELAB PSD->Reflectance Correlate PSD->CIELAB Correlate

Caption: Experimental workflow for correlating particle size with optical properties.

Logical_Relationship cluster_particle Particle Size cluster_optical Optical Properties Smaller_Particles Smaller Particles (Higher Surface Area) Transparency Increased Transparency Smaller_Particles->Transparency Greenish_Shade More Greenish Shade Smaller_Particles->Greenish_Shade Higher_Strength Higher Tinting Strength Smaller_Particles->Higher_Strength Larger_Particles Larger Particles (Lower Surface Area) Opacity Increased Opacity Larger_Particles->Opacity Reddish_Shade More Reddish Shade Larger_Particles->Reddish_Shade Better_Lightfastness Better Lightfastness Larger_Particles->Better_Lightfastness

Caption: Relationship between particle size and optical properties of PY 74.

References

Safety Operating Guide

Proper Disposal of C.I. Pigment Yellow 74: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This guide provides essential safety and logistical information for the proper disposal of C.I. Pigment Yellow 74, a monoazo pigment. Adherence to these procedures is critical for personnel safety and environmental protection.

Immediate Safety and Handling Protocols

This compound is a bright yellow powder.[1] While it is not classified as a hazardous material for transport, it is crucial to handle it with care in a laboratory setting.[2][3] The primary hazards are associated with its dust, which can be explosive when suspended in air at specific concentrations, and potential skin sensitization.[4][5]

Personal Protective Equipment (PPE):

When handling this compound, especially in its powdered form, the following PPE is mandatory:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles.

  • Hand Protection: Impervious gloves (e.g., nitrile rubber).

  • Respiratory Protection: A NIOSH-approved respirator is necessary if ventilation is inadequate or if dust is generated.

  • Protective Clothing: A lab coat or other protective clothing to prevent skin contact.

Spill Response:

In the event of a small spill, follow these steps:

  • Evacuate and Ventilate: If a significant amount of dust is airborne, evacuate the immediate area and ensure adequate ventilation.

  • Dampen the Spill: Gently dampen the solid spill material with water to prevent dust from becoming airborne.

  • Collect the Material: Carefully transfer the dampened material into a suitable, sealable container for disposal.

  • Clean the Area: Use absorbent paper dampened with water to clean up any remaining residue.

  • Decontaminate: Wash all contaminated surfaces with a soap and water solution.

  • Package Waste: Seal all contaminated materials, including cleaning supplies and disposable PPE, in a vapor-tight plastic bag for disposal.

  • Seek Approval for Re-entry: Do not re-enter the contaminated area until a safety officer has verified that it has been properly cleaned.

Hazardous Waste Classification and Disposal

The proper disposal of this compound depends on its classification as a hazardous waste. This determination must be made by the waste generator, taking into account federal, state, and local regulations.[2]

Under the Resource Conservation and Recovery Act (RCRA), a waste can be classified as hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity). While this compound is not specifically listed as a hazardous waste for household or commercial use, wastes generated during the production of azo pigments may be listed. For example, wastewater treatment sludge from the production of azo pigments is listed as K162.

For a laboratory setting, the classification of unused this compound will likely be based on a characteristic evaluation. Given that azo compounds can be reactive, this is a key consideration.

Disposal Plan:

  • Waste Determination: Evaluate this compound waste against the RCRA characteristics of hazardous waste. Consult your institution's Environmental Health and Safety (EHS) department for guidance on this determination.

  • Segregation: Keep this compound waste separate from other chemical waste streams to avoid inadvertent reactions. Azo compounds can react with strong oxidizing agents, metal salts, peroxides, and sulfides.[5]

  • Containerization: Collect waste this compound in a clearly labeled, sealed, and chemically compatible container. The label should include "Hazardous Waste," the chemical name, and any relevant hazard warnings.

  • Storage: Store the waste container in a designated satellite accumulation area within the laboratory, away from sources of ignition and incompatible materials.

  • Licensed Disposal: Arrange for the pickup and disposal of the waste by a licensed hazardous waste contractor. Do not dispose of this compound down the drain or in regular trash.

Quantitative Data for Disposal Considerations

The following table summarizes quantitative data relevant to the disposal of waste from pigment production. Note that a specific Reportable Quantity (RQ) for this compound itself is not established; however, RQs are in place for waste streams generated during the manufacturing of certain pigments.

Waste StreamEPA Hazardous Waste CodeReportable Quantity (RQ)
Wastewater treatment sludge from the production of chrome yellow and orange pigmentsK00210 lbs (4.54 kg)
Wastewater treatment sludge from the production of zinc yellow pigmentsK00410 lbs (4.54 kg)

Experimental Protocols: On-site Treatment Considerations

While not a standard disposal procedure for all laboratories, various chemical and biological treatment methods for azo dye wastewater are under investigation and used in industrial settings. These methods aim to decolorize and detoxify the waste stream. Below is a conceptual overview of a chemical oxidation approach that could be adapted for laboratory-scale treatment, to be performed only by trained personnel with appropriate engineering controls and EHS approval.

Protocol: Fenton Oxidation of Azo Dye Solution

This protocol describes a common advanced oxidation process (AOP) for breaking down azo dyes.

Materials:

  • Waste solution containing this compound

  • Sulfuric acid (H₂SO₄)

  • Iron(II) sulfate (B86663) (FeSO₄)

  • Hydrogen peroxide (H₂O₂)

  • Sodium hydroxide (B78521) (NaOH)

  • pH meter

  • Stir plate and stir bar

  • Appropriate reaction vessel (e.g., beaker) within a fume hood

Procedure:

  • pH Adjustment: Adjust the pH of the azo dye solution to approximately 3.0 by slowly adding sulfuric acid while stirring.

  • Catalyst Addition: Add a measured amount of iron(II) sulfate (the catalyst) to the solution and allow it to dissolve completely.

  • Oxidant Addition: Slowly add hydrogen peroxide to the solution. The reaction will begin to generate hydroxyl radicals, which will attack and break down the azo dye molecules.

  • Reaction Time: Allow the reaction to proceed for a set amount of time (e.g., 60 minutes), continuing to stir.

  • Neutralization: After the reaction is complete, neutralize the solution by raising the pH to 7.0 with sodium hydroxide. This will precipitate the iron catalyst.

  • Separation: Separate the treated liquid from the iron sludge.

  • Analysis: Analyze the treated liquid to determine the extent of decolorization and degradation of the pigment.

  • Disposal: Dispose of the treated liquid and sludge in accordance with institutional and regulatory procedures.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.

A This compound Waste Generated B Perform Hazardous Waste Determination (Consult EHS) A->B C Is it a Hazardous Waste? B->C D Segregate and Collect in a Labeled Hazardous Waste Container C->D Yes G Dispose as Non-Hazardous Waste (Follow Institutional Guidelines) C->G No E Store in Satellite Accumulation Area D->E F Arrange for Pickup by Licensed Hazardous Waste Contractor E->F

References

Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for C.I. Pigment Yellow 74

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling C.I. Pigment Yellow 74, a common monoazo pigment. Adherence to these protocols is critical for minimizing exposure and ensuring safe disposal.

Immediate Safety and Handling Plan

When working with this compound, a systematic approach to safety is crucial. This involves a four-stage process encompassing preparation, handling, spill management, and disposal.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area.[1][2] Use of a chemical fume hood or local exhaust ventilation is recommended to control airborne dust levels.[3]

  • Emergency Equipment: Ensure an eyewash station and safety shower are readily accessible.[3]

  • Ignition Sources: Avoid the formation of dust, as azo dyes can be explosive when suspended in air at specific concentrations.[1][4] Keep the substance away from heat and sources of ignition.[5][6]

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is the first line of defense against chemical exposure.

  • Eye and Face Protection: Wear tightly fitting safety goggles or chemical safety glasses with side shields conforming to EN 166 (EU) or NIOSH (US) standards.[1][5]

  • Skin and Body Protection:

    • Wear a lab coat or appropriate protective clothing to minimize skin contact.[2][3] Fire/flame resistant and impervious clothing is recommended.[1]

    • Use impervious gloves made of materials such as Nitrile rubber, PVC, or PE.[5][7]

  • Respiratory Protection:

    • If dust is generated or exposure limits are exceeded, use an approved dust respirator or filtering mask.[2][5]

    • In situations with high concentrations or where irritation is experienced, a full-face respirator should be used.[1]

3. Spill and Accidental Release Management: In the event of a spill, immediate and appropriate action is necessary to contain the material and protect personnel.

  • Initial Response: Avoid generating dust.[1][5]

  • Containment and Cleanup:

    • For small spills, dampen the solid material with water and transfer it to a suitable container for disposal.[4][8]

    • Use absorbent paper dampened with water to clean up any remaining residue.[4][8]

    • For larger spills, use a shovel to place the material into a convenient waste disposal container.[2]

  • Decontamination: Wash all contaminated surfaces with a soap and water solution.[4][8]

  • Waste: Seal contaminated clothing and absorbent materials in a vapor-tight plastic bag for proper disposal.[4][8]

4. Disposal Plan: Proper disposal of this compound and associated waste is essential to prevent environmental contamination.

  • Waste Classification: Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to local, state, and federal regulations.[3]

  • Disposal Method: The material should be taken to a suitable and authorized waste disposal site.[5] Disposal is often carried out by burying at an approved tip or by incineration by a licensed waste material processor.[9]

  • Container Management: Store waste in well-closed, properly labeled containers.[5]

Quantitative Safety Data

ParameterValueSource
Occupational Exposure Limit (OEL)No data available[1][2]
Nuisance Dust Limit (MAK)6 mg/m³ (Total Inhalable Dust)[9]
Nuisance Dust Limit (TLV/TWA)10 mg/m³[9]

Note: The nuisance dust limits are not specific to this compound and should be used as a general guideline in the absence of substance-specific data.

First Aid Procedures

In case of exposure, follow these immediate first aid measures:

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3]

  • Skin Contact: Remove contaminated clothing. Wash the affected area thoroughly with soap and water.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present. Seek immediate medical attention.[3][8]

  • Ingestion: Rinse the mouth with water. If the person is conscious, give 2-4 cupfuls of milk or water. Do not induce vomiting. Seek immediate medical attention.[1][3]

Safe Handling and Disposal Workflow

The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.

A 1. Preparation & Engineering Controls - Assess Risks - Ensure Proper Ventilation (Fume Hood) - Verify Emergency Equipment (Eyewash, Shower) B 2. Don Personal Protective Equipment (PPE) - Safety Goggles with Side Shields - Impervious Gloves (Nitrile, PVC) - Lab Coat / Protective Clothing - Dust Respirator (as needed) A->B Proceed when ready C 3. Handling this compound - Weigh and handle in ventilated area - Avoid dust generation - Keep away from ignition sources B->C Begin work D 4. Post-Handling Procedures - Decontaminate work surfaces - Remove and store PPE correctly C->D Task completed G Spill or Accidental Release C->G If spill occurs E 5. Waste Segregation & Collection - Segregate contaminated solids (gloves, wipes) - Collect excess pigment in a labeled, sealed container D->E F 6. Disposal - Dispose of waste according to institutional and local/state/federal regulations - Consult with Environmental Health & Safety E->F H Spill Response Protocol - Evacuate non-essential personnel - Don appropriate PPE - Dampen spill with water to prevent dust - Collect material with absorbent pads/shovel - Decontaminate area - Package waste for disposal G->H Initiate H->E After cleanup

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.